molecular formula C8H8FNO2 B1517234 2-Amino-5-fluoro-3-methylbenzoic acid CAS No. 874804-25-8

2-Amino-5-fluoro-3-methylbenzoic acid

Cat. No.: B1517234
CAS No.: 874804-25-8
M. Wt: 169.15 g/mol
InChI Key: MSZAAINDDMYZQK-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8) is a fluorinated and methyl-substituted benzoic acid derivative with a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups—including the carboxylic acid, the aromatic amine, and the fluorine and methyl substituents—on a single benzene ring makes it a valuable precursor for constructing more complex molecules . Researchers can utilize this compound in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and ligands . Its structural features are particularly relevant for developing potential bioactive molecules, such as tacrine derivatives for acetylcholinesterase inhibition or novel quinazolinone scaffolds catalyzed by metals like cobalt . The compound is classified with the signal word "Warning" and should be handled with appropriate personal protective equipment, including gloves and eye protection . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is recommended to store the material in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-amino-5-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZAAINDDMYZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-25-8
Record name 2-amino-5-fluoro-3-methylbenzoic acid
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Foundational & Exploratory

2-Amino-5-fluoro-3-methylbenzoic acid NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid

Authored by a Senior Application Scientist

Introduction: The Structural Imperative for 2-Amino-5-fluoro-3-methylbenzoic Acid

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. This class of molecules serves as a critical scaffold in medicinal chemistry and materials science, acting as precursors for the synthesis of pharmaceuticals and other high-value organic compounds.[1] Given the nuanced effects of substituent positioning on the benzene ring on overall molecular properties and reactivity, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of such organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their connectivity, and their spatial relationships. This guide provides a detailed analysis of the expected NMR spectral data for 2-Amino-5-fluoro-3-methylbenzoic acid, grounded in established NMR principles and data from analogous structures. We will explore the anticipated features of its ¹H, ¹³C, and ¹⁹F NMR spectra and present a robust protocol for data acquisition and analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for 2-Amino-5-fluoro-3-methylbenzoic acid.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display distinct signals for the two aromatic protons, the methyl group, the amine, and the carboxylic acid. The analysis below is based on established substituent effects on aromatic systems.[2][3]

  • Aromatic Protons (H4 and H6):

    • H6: This proton is situated ortho to the fluorine atom and meta to the electron-donating amino group. It is expected to appear as a doublet of doublets due to coupling with both the fluorine atom (ortho ³J-HF coupling, typically 6-10 Hz) and the H4 proton (meta ⁴J-HH coupling, typically 2-3 Hz). Its chemical shift will be influenced by the deshielding effect of the adjacent fluorine.

    • H4: This proton is meta to the fluorine atom and ortho to the electron-donating amino group. It will also appear as a doublet of doublets, coupling to the fluorine atom (meta ⁴J-HF coupling, typically 4-8 Hz) and the H6 proton (meta ⁴J-HH coupling). The shielding influence of the ortho amino group will likely shift this proton upfield relative to H6.

  • Methyl Protons (-CH₃):

    • The methyl group at the C3 position is flanked by the amino and a proton. It is expected to appear as a sharp singlet in the upfield region of the spectrum (typically ~2.1-2.3 ppm), as seen in analogous structures like 2-Amino-5-chloro-3-methylbenzoic acid.[4]

  • Amine Protons (-NH₂):

    • The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like DMSO-d₆, this signal is often observed in the 4-6 ppm range.

  • Carboxylic Acid Proton (-COOH):

    • This is the most deshielded proton, appearing as a very broad singlet far downfield, typically in the range of 10-14 ppm.[2] Its broadness is due to rapid chemical exchange and hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of D₂O to the NMR tube.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 14.0br sN/A
H67.3 - 7.6dd³J-HF ≈ 8-10 Hz, ⁴J-HH ≈ 2-3 Hz
H46.8 - 7.1dd⁴J-HF ≈ 5-7 Hz, ⁴J-HH ≈ 2-3 Hz
-NH₂4.0 - 6.0br sN/A
-CH₃2.1 - 2.3sN/A

Note: Predictions are based on DMSO-d₆ as the solvent. Chemical shifts are estimates and can vary based on experimental conditions.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The fluorine atom will induce splitting in the signals of nearby carbons (C-F coupling).

  • Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing between 165-175 ppm.[5][6]

  • Aromatic Carbons:

    • C5 (C-F): The carbon directly attached to the fluorine atom will exhibit the most prominent feature: a large one-bond C-F coupling constant (¹J-CF) of approximately 240-260 Hz, causing the signal to appear as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

    • C2 (C-NH₂) and C3 (C-CH₃): These carbons are influenced by electron-donating groups and will be shielded relative to other aromatic carbons.

    • C1 (C-COOH): The carbon bearing the carboxylic acid group will be deshielded.

    • C4 and C6: These carbons will also show smaller C-F couplings (ortho ²J-CF for C4 and C6, ~20-25 Hz; meta ³J-CF for C1 and C3, ~5-10 Hz), which can aid in their assignment.[6]

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, typically found around 15-20 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F Coupling)Predicted Coupling Constant (J-CF, Hz)
-C OOH167 - 172s (or small d)(³J-CF ≈ 2-5 Hz)
C5155 - 160d¹J-CF ≈ 240-250 Hz
C2145 - 150s (or small d)(⁴J-CF ≈ 1-3 Hz)
C4118 - 122d²J-CF ≈ 20-25 Hz
C6115 - 120d²J-CF ≈ 20-25 Hz
C1112 - 117d³J-CF ≈ 5-10 Hz
C3120 - 125d³J-CF ≈ 5-10 Hz
-C H₃15 - 20s (or small q)(⁴J-CF ≈ 1-3 Hz)

The Role of ¹⁹F NMR Spectroscopy

A key advantage in analyzing fluorinated compounds is the ability to use ¹⁹F NMR.[7] Fluorine (¹⁹F) has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[8][9] A proton-decoupled ¹⁹F NMR spectrum of this compound would show a single signal. If the spectrum is acquired without proton decoupling, this signal would be split into a complex multiplet due to couplings with H6 (ortho, ~8-10 Hz) and H4 (meta, ~5-7 Hz). This provides a direct and powerful confirmation of the assignments made in the ¹H NMR spectrum.

Experimental Protocol: A Self-Validating Methodology

This section outlines a standard operating procedure for acquiring high-quality NMR data for 2-Amino-5-fluoro-3-methylbenzoic acid. The causality behind each step is explained to ensure a robust and reproducible workflow.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved spectra. The choice of solvent is paramount.
  • Procedure:
  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
  • Add ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the carboxylic acid and amine functionalities and its residual solvent peak does not overlap with analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).
  • Cap the tube and gently vortex or invert to ensure complete dissolution. A brief sonication may aid dissolution if necessary.

2. Instrument Setup and Calibration (Shim & Lock):

  • Rationale: A homogeneous magnetic field (shimming) is essential for high resolution. The deuterium signal from the solvent is used to "lock" the field, correcting for drift during the experiment.
  • Procedure:
  • Insert the sample into the NMR spectrometer.
  • Load a standard shimming protocol for your instrument and probe.
  • Initiate the lock procedure on the deuterium frequency of DMSO-d₆.
  • Perform automated or manual shimming to maximize the lock level and minimize peak width, ensuring a symmetric lineshape.
  • Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal-to-noise.

3. Data Acquisition:

  • Rationale: Optimized acquisition parameters are crucial for obtaining a spectrum with good signal-to-noise and resolution in a reasonable amount of time.
  • ¹H NMR:
  • Set the spectral width to cover the expected range (~ -2 to 16 ppm).
  • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay (d1) of 1-2 seconds.
  • Set the number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.
  • ¹³C NMR:
  • Use a standard proton-decoupled pulse program (e.g., zgpg30).
  • Set the spectral width to cover ~0 to 200 ppm.
  • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
  • Use a relaxation delay of 2 seconds.
  • ¹⁹F NMR:
  • Set the spectral width appropriate for aromatic fluorine compounds.
  • Acquire both proton-decoupled and proton-coupled spectra to observe H-F coupling constants.
  • ¹⁹F is highly sensitive, so only a few scans (e.g., 8 or 16) are typically needed.

Data Processing and Interpretation Workflow

The path from raw experimental data to a confirmed structure follows a logical sequence. This workflow ensures that all available information is used for a comprehensive and accurate analysis.

G A Acquire Raw Data (FID for ¹H, ¹³C, ¹⁹F) B Fourier Transform (Time Domain -> Frequency Domain) A->B C Phase Correction (Adjust peaks to be purely absorptive) B->C D Baseline Correction (Ensure flat baseline) C->D E Reference Spectrum (Set TMS to 0.00 ppm) D->E F Peak Picking & Integration (¹H Spectrum) E->F H Peak Picking (¹³C and ¹⁹F Spectra) E->H G Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) F->G J Propose Assignments (Correlate signals to atoms) G->J I Analyze ¹³C & ¹⁹F Data (Chemical Shift, C-F Couplings) H->I I->J K Optional: 2D NMR (COSY, HSQC, HMBC for confirmation) J->K If ambiguity exists L Final Structure Verification J->L K->L

Caption: Standard workflow for NMR data processing and structural elucidation.

Conclusion

The NMR spectra of 2-Amino-5-fluoro-3-methylbenzoic acid contain a wealth of structural information. A thorough analysis of the ¹H, ¹³C, and ¹⁹F spectra allows for the unambiguous assignment of every atom in the molecule. Key identifying features include the characteristic splitting patterns of the aromatic protons due to H-H and H-F coupling, the large ¹J-CF coupling constant for the carbon atom bonded to fluorine, and the distinct chemical shifts of the methyl, amine, and carboxylic acid groups. By following a rigorous experimental and analytical workflow, researchers can confidently verify the identity and purity of this important chemical building block.

References

  • Royal Society of Chemistry. "¹H and ¹³C NMR Spectra of Substituted Benzoic Acids." Royal Society of Chemistry, Available at: [Link].

  • Saunders, J. B., et al. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. Available at: [Link].

  • Hansen, A. L., et al. "The precious Fluorine on the Ring: Fluorine NMR for biological systems." Progress in Nuclear Magnetic Resonance Spectroscopy, 2019. Available at: [Link].

  • Cobb, S. L., et al. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018. Available at: [Link].

  • MIT OpenCourseWare. "¹H NMR Spectral parameters for substituted benzenes." MIT, Available at: [Link].

  • Royal Society of Chemistry. "Supplementary Information for: Decarboxylative Borylation of Aromatic Carboxylic Acids." Royal Society of Chemistry, Available at: [Link].

  • ACS Publications. "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, 2018. Available at: [Link].

  • Gerig, J. T. "Fluorine NMR." University of California, Santa Barbara, Available at: [Link].

  • Royal Society of Chemistry. "Supporting Information for: Nickel-Catalyzed Carboxylation of C−H/C−O Bonds." Royal Society of Chemistry, Available at: [Link].

  • Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid." Doc Brown's Chemistry, Available at: [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoic_acid.htm]([Link] benzoic_acid.htm).

  • Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid." Doc Brown's Chemistry, Available at: [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. Available at: [Link].

  • PubChem. "Methyl 2-amino-5-fluoro-3-methylbenzoate." PubChem, Available at: [Link].

  • Ruifu Chemical. "2-Amino-5-Chloro-3-Methylbenzoic Acid CAS 20776-67-4." Ruifu Chemical, Available at: [Link].

  • Organic Syntheses. "2-amino-3-fluorobenzoic acid." Organic Syntheses, Available at: [Link].

  • Patsnap. "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-fluoro-3-methylbenzoic Acid: A Case Study in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and development, the unambiguous structural characterization of small organic molecules is a cornerstone of success. Benzoic acid derivatives are ubiquitous pharmacophores, and understanding their precise atomic arrangement is critical for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Amino-5-fluoro-3-methylbenzoic acid. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide grounded in fundamental NMR principles and substituent effect theory. It is designed for researchers, scientists, and drug development professionals, offering not just predicted spectral data, but also the strategic rationale behind spectral interpretation and the experimental workflows required for definitive structural validation.

The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules in solution.[1][2][3] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR reveals the atomic-level connectivity and spatial relationships within a molecule.[2] This detailed structural information is vital in medicinal chemistry to confirm the identity of synthesized compounds, identify impurities, and understand ligand-protein interactions.[1][4] The ability of NMR to provide atomic-level insights makes it an indispensable tool from hit identification through lead optimization.[4]

The Target Molecule: 2-Amino-5-fluoro-3-methylbenzoic Acid

The subject of this guide is 2-Amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8), a polysubstituted aromatic compound. To interpret its NMR spectra, one must first understand the electronic influence of each substituent on the benzene ring.

  • Structure and Numbering:

Caption: Structure and IUPAC numbering of 2-Amino-5-fluoro-3-methylbenzoic acid.

  • Substituent Effects:

    • Amino (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect). It significantly shields the ortho (C3) and para (C5) positions.

    • Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) through induction and resonance (-I, -R effects), deshielding the ring, particularly the ortho (C2, C6) and para (C4) positions.

    • Methyl (-CH₃): A weak electron-donating group through induction (+I effect), causing minor shielding.

    • Fluoro (-F): Exhibits a dual nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity but is also a weak electron-donating group through resonance (+R effect). The inductive effect typically dominates, leading to a net deshielding of adjacent protons, but its most profound impact is seen in ¹³C NMR through large C-F coupling constants.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the initial and most informative experiment. The chemical shifts are predicted relative to a benzene signal at δ 7.26 ppm.

  • Aromatic Protons (H-4 and H-6):

    • H-4: This proton is meta to the -NH₂ and -CH₃ groups, ortho to the -F, and para to the -COOH. The powerful shielding from the ortho -NH₂ group and the deshielding from the para -COOH and ortho -F groups will compete. The net effect is expected to place this proton in the range of δ 7.0-7.3 ppm . It will appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine at C-5 (para coupling, J ≈ 2-4 Hz).

    • H-6: This proton is meta to the -F and -COOH groups and para to the -CH₃ group. It is also ortho to the C1-COOH and para to the C3-CH3. The deshielding effect of the adjacent carboxylic acid will be significant. Its chemical shift is predicted to be downfield, likely in the δ 7.5-7.8 ppm range. It will appear as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and the fluorine at C-5 (ortho coupling, J ≈ 7-10 Hz).

  • Methyl Protons (-CH₃):

    • The methyl group at C-3 is shielded by the adjacent electron-donating amino group. Its signal will be a singlet and is expected to appear upfield in the typical aromatic methyl region, around δ 2.1-2.3 ppm .

  • Labile Protons (-NH₂ and -COOH):

    • The chemical shifts of the amino and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they appear as broad singlets. The -COOH proton will be significantly downfield (δ > 10 ppm ), while the -NH₂ protons will likely appear in the δ 4-6 ppm range. In solvents like CDCl₃, these signals can be very broad or may exchange with residual water and not be observed.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about connectivity, especially in fluorinated compounds.

  • Aromatic Carbons:

    • C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-5, typically 240-260 Hz, causing this signal to be a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-4, C-6, and C-1.

    • C-1 (ipso-COOH): Deshielded by the attached carboxyl group. Predicted around δ 130-135 ppm . It will likely show a small coupling to fluorine (³JCF).

    • C-2 (ipso-NH₂): Strongly shielded by the amino group, but deshielded by the adjacent -COOH. Predicted around δ 145-150 ppm .

    • C-3 (ipso-CH₃): Influenced by the attached methyl and adjacent amino group. Predicted around δ 125-130 ppm .

    • C-4: Shielded by the para amino group. Predicted around δ 115-120 ppm . Will appear as a doublet due to coupling with fluorine (³JCF ≈ 7-10 Hz).

    • C-5 (ipso-F): Directly attached to fluorine, its chemical shift will be significantly affected and it will show a very large ¹JCF coupling. Predicted around δ 155-160 ppm (d, ¹JCF ≈ 245 Hz) .

    • C-6: Deshielded by the ortho -COOH group. Predicted around δ 120-125 ppm . Will appear as a doublet due to coupling with fluorine (²JCF ≈ 20-25 Hz).

  • Other Carbons:

    • C-7 (-COOH): The carbonyl carbon will be the most downfield signal, typically δ 168-172 ppm .

    • C-8 (-CH₃): The methyl carbon will be the most upfield signal, typically δ 15-20 ppm .

Data Summary Tables

Table 1: Predicted ¹H NMR Data for 2-Amino-5-fluoro-3-methylbenzoic Acid

AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-67.5 - 7.8dd⁴JHH ≈ 2-3, ³JHF ≈ 7-101H
H-47.0 - 7.3dd⁴JHH ≈ 2-3, ⁴JHF ≈ 2-41H
-NH₂4.0 - 6.0br s-2H
-CH₃2.1 - 2.3s-3H
-COOH> 10br s-1H

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-fluoro-3-methylbenzoic Acid

AssignmentPredicted δ (ppm)Multiplicity (C-F Coupling)Coupling Constant (JCF, Hz)
C-7 (-COOH)168 - 172s-
C-5155 - 160d¹J ≈ 245
C-2145 - 150s-
C-1130 - 135d³J ≈ 3-5
C-3125 - 130d³J ≈ 3-5
C-6120 - 125d²J ≈ 20-25
C-4115 - 120d²J ≈ 20-25
C-8 (-CH₃)15 - 20s-

Experimental Protocols for Unambiguous Structure Validation

To move from prediction to confirmation, a suite of 1D and 2D NMR experiments is required. This workflow constitutes a self-validating system where data from multiple experiments must be internally consistent.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the zwitterionic character of the aminobenzoic acid, and its ability to hydrogen bond allows for the observation of labile -NH₂ and -COOH protons. Deuterated chloroform (CDCl₃) can also be used, but may result in broader signals for the labile protons.

  • Concentration: Dissolve approximately 5-10 mg of 2-Amino-5-fluoro-3-methylbenzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for complete structural assignment.

G cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_confirm Confirmation Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Count & Coupling) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count & C-F Coupling) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirm Unambiguous Structure Confirmation HMBC->Confirm

Caption: Recommended experimental workflow for NMR-based structure elucidation.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all carbon atoms and reveals the characteristic C-F couplings.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between H-4 and H-6 would definitively confirm their meta relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It will show correlations for H-4/C-4, H-6/C-6, and the methyl H/C-8. This is the most reliable way to assign the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Visualization of Key 2D NMR Correlations

The HMBC experiment provides the final pieces of the puzzle by connecting the molecular fragments.

Caption: Key predicted HMBC correlations for structural assignment.

Expected Key HMBC Correlations:

  • From Methyl Protons (H-8): Correlations to C-2, C-3, and C-4 will firmly place the methyl group at the C-3 position.

  • From H-4: Correlations to C-2, C-3, C-5, and C-6 will link this proton to its neighbors. The correlation to C-2 is particularly important for confirming the overall substitution pattern.

  • From H-6: Correlations to C-1, C-4, and C-5 will confirm its position relative to the carboxyl and fluoro groups. The correlation to the quaternary C-1 is essential.

Conclusion

While a definitive experimental spectrum for 2-Amino-5-fluoro-3-methylbenzoic acid is not publicly available, a robust and detailed prediction of its ¹H and ¹³C NMR spectra can be generated through the application of fundamental NMR principles. This guide outlines these predictions, providing the expected chemical shifts, multiplicities, and coupling constants. More importantly, it presents a self-validating experimental workflow, centered on 2D correlation spectroscopy (COSY, HSQC, and HMBC), that allows any researcher to unambiguously confirm the structure of this molecule. This predictive and methodological approach serves as a powerful template for the structural elucidation of novel, complex small molecules, a critical capability in the fast-paced environment of pharmaceutical research and development.

References

  • Journal of Medicinal Chemistry. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. (2025-01-02). [Link]

  • Wiley. Essential Practical NMR for Organic Chemistry, 2nd Edition. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-amino-5-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and materials science. By dissecting the vibrational modes of its constituent functional groups, this document offers a framework for the structural elucidation and quality control of this and structurally related molecules.

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as stretching and bending of bonds. The resulting IR spectrum is a unique "fingerprint" that provides valuable information about the functional groups present in the molecule. For a multi-substituted aromatic compound like 2-amino-5-fluoro-3-methylbenzoic acid, the IR spectrum is a rich tapestry of overlapping signals, each telling a part of the molecule's structural story. The interpretation of this spectrum relies on understanding how the electronic and steric effects of the various substituents—amino, fluoro, and methyl groups—modulate the vibrational frequencies of the parent benzoic acid structure.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-amino-5-fluoro-3-methylbenzoic acid incorporates several key functional groups that give rise to characteristic IR absorptions. A systematic analysis of these groups is essential for a complete spectral interpretation.

Caption: Molecular structure of 2-amino-5-fluoro-3-methylbenzoic acid.

Analysis of Key Functional Group Regions in the IR Spectrum

The IR spectrum of 2-amino-5-fluoro-3-methylbenzoic acid can be divided into several key regions, each dominated by the vibrations of specific functional groups.

The O-H and N-H Stretching Region (3500-2500 cm⁻¹)

This high-frequency region is characterized by the stretching vibrations of the carboxylic acid O-H group and the primary amine N-H groups.

  • O-H Stretch (Carboxylic Acid): Carboxylic acids typically exhibit a very broad and strong absorption band for the O-H stretch, spanning from approximately 3300 to 2500 cm⁻¹.[1][2] This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers.[1][3] The O-H band will often overlap with the C-H stretching vibrations.[1]

  • N-H Stretch (Primary Amine): Primary amines display two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ range.[4][5] These correspond to the asymmetric and symmetric N-H stretching modes.[3] The sharpness of N-H stretching bands, in contrast to the broad O-H band, is due to weaker hydrogen bonding compared to carboxylic acids.[6] For aromatic amines, these absorptions are typically at slightly higher frequencies than in aliphatic amines.[3] In the case of 2-amino-5-fluoro-3-methylbenzoic acid, these N-H peaks will appear as sharp features on the broad O-H absorption envelope.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region contains stretching vibrations for both aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically occur at frequencies slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[7][8] These bands are generally of weak to medium intensity.[9] The presence of these absorptions is a clear indicator of an aromatic structure.[10]

  • Aliphatic C-H Stretch (Methyl Group): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[11][12] These bands are typically sharp and of medium intensity.

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

The C=O stretching vibration of the carboxylic acid group gives rise to one of the most intense and characteristic bands in the IR spectrum.[4][13]

  • C=O Stretch: For a typical aromatic carboxylic acid, the C=O stretch appears in the range of 1710-1680 cm⁻¹.[14] The position of this band is sensitive to electronic effects. The amino group at the ortho position is electron-donating through resonance, which can decrease the double bond character of the carbonyl group and lower its stretching frequency. Conversely, the fluorine atom at the meta position is electron-withdrawing via the inductive effect, which would tend to increase the C=O stretching frequency. The net effect of these competing influences, along with potential intramolecular hydrogen bonding between the amino and carboxylic acid groups, will determine the precise position of this strong absorption. The conjugation of the carbonyl group with the aromatic ring also contributes to lowering the frequency compared to saturated carboxylic acids.[13][14]

The Fingerprint Region (1600-650 cm⁻¹)

This region is rich with a complex series of absorptions that are unique to the molecule as a whole. Key vibrations in this region include:

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[7][8]

  • N-H Bending: Primary amines show a medium to strong scissoring vibration in the 1650-1550 cm⁻¹ range.[3]

  • C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid group is coupled with the O-H in-plane bending vibration, resulting in strong bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1] A characteristic broad O-H out-of-plane bend is also often observed around 960-900 cm⁻¹.[14][15]

  • C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption in the 1360-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment.[16]

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[7]

Tabulated Summary of Expected IR Absorptions

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[1][2]
N-H Asymmetric & Symmetric Stretches3500 - 3300Medium, SharpTwo distinct peaks for a primary amine.[3][4]
Aromatic C-H Stretch3100 - 3000Weak to MediumIndicates the presence of an aromatic ring.[7][8]
Aliphatic C-H Stretch (Methyl)2960 - 2850MediumAsymmetric and symmetric stretches.[11][12]
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, SharpPosition influenced by electronic effects of substituents and conjugation.[14]
Aromatic C=C Stretches1600 - 1450Medium to WeakA series of bands characteristic of the aromatic ring.[7]
N-H Bending1650 - 1550Medium to StrongScissoring vibration of the primary amine.[3]
C-O Stretch1320 - 1210StrongCoupled with O-H bending.[1]
O-H In-Plane Bend1440 - 1395MediumOften overlaps with other absorptions.[1]
C-F Stretch1360 - 1000StrongThe exact position is sensitive to the molecular structure.[16]
Aromatic C-H Out-of-Plane Bend900 - 675StrongThe pattern is diagnostic of the ring substitution.[7]
O-H Out-of-Plane Bend960 - 900Medium, BroadA characteristic feature of carboxylic acid dimers.[14][15]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 2-amino-5-fluoro-3-methylbenzoic acid, proper sample preparation is crucial.

Sample Preparation (KBr Pellet Method)
  • Drying: Ensure the sample and potassium bromide (KBr) are thoroughly dry to avoid a broad water absorption band around 3400 cm⁻¹. This can be achieved by heating in an oven at ~110°C for several hours and storing in a desiccator.

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Sources

Mass spectrometry fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Amino-5-fluoro-3-methylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Amino-5-fluoro-3-methylbenzoic acid (C₈H₈FNO₂). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the compound's ionization characteristics and predictable fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions. By explaining the causal relationships between the molecule's structure and its fragmentation patterns, this guide serves as a practical reference for method development, structural elucidation, and impurity identification. The protocols herein are designed to be self-validating, promoting robust and reproducible analytical outcomes.

Introduction

Overview of 2-Amino-5-fluoro-3-methylbenzoic Acid

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. Such fluorinated aromatic amines and acids are significant pharmacophores and versatile building blocks in medicinal chemistry and materials science. The presence of multiple functional groups—a carboxylic acid, a primary amine, a fluorine atom, and a methyl group—on an aromatic ring creates a molecule with unique chemical properties and, consequently, a complex and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and quantification in various matrices.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structure of chemical compounds. Techniques like tandem mass spectrometry (MS/MS) provide detailed structural information by fragmenting a selected precursor ion and analyzing its resulting product ions.[1] The fragmentation pathways are governed by the intrinsic chemical properties of the molecule, including proton affinity, gas-phase acidity, and the stability of potential radical and cationic sites.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before any analytical experiment.

PropertyValueSource
Chemical Formula C₈H₈FNO₂-
CAS Number 874804-25-8[2]
Average Molecular Weight 185.17 g/mol -
Monoisotopic Mass 185.05356 DaCalculated
[M+H]⁺ Exact Mass 186.06138 DaCalculated
[M-H]⁻ Exact Mass 184.04573 DaCalculated

Ionization Behavior and Key Fragmentation Principles

The method of ionization dictates the initial state of the ion in the gas phase and, therefore, its subsequent fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. The choice between positive and negative ion mode is critical and depends on the analyte's structure.

  • Positive Ion Mode (ESI+): The primary amine group (-NH₂) is the most likely site of protonation due to its basicity, forming a stable anilinium-type ion.

  • Negative Ion Mode (ESI-): The carboxylic acid group (-COOH) is acidic and will readily lose a proton to form a stable carboxylate anion.[3] This mode is often highly sensitive for carboxylic acids.

Electron Ionization (EI)

EI is a hard ionization technique used predominantly with Gas Chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons (typically 70 eV), resulting in the ejection of an electron to form a molecular radical cation (M⁺•) and inducing extensive fragmentation.[4] The resulting mass spectrum is a "fingerprint" of the molecule, rich with structural information.

Influence of Functional Groups on Fragmentation

The fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid is a cooperative interplay of its constituent functional groups.

  • Carboxylic Acid: This group directs fragmentation through characteristic losses of neutral molecules like water (H₂O) and carbon dioxide (CO₂), or radicals such as hydroxyl (•OH) and carboxyl (•COOH).[5][6]

  • Amino Group: The ortho-position of the amino group relative to the carboxylic acid can lead to specific "ortho effects," such as the facile loss of water involving a hydrogen from the amino group and the hydroxyl of the acid.[7]

  • Fluorine Atom: As a halogen, fluorine is highly electronegative. While it can influence electron density across the ring, direct fragmentation involving the C-F bond is less common than other pathways unless there are no more favorable options. However, rearrangements involving fluorine can occur in some fluorinated aromatics.[8]

  • Aromatic Ring: The stable aromatic system provides a backbone that can stabilize charge, often resulting in a prominent molecular ion peak, especially in EI-MS.[5]

Predicted Fragmentation Pathways & Mechanisms

The following sections detail the most probable fragmentation pathways. The proposed mechanisms are based on established principles of mass spectrometry for analogous compounds.[3][5][6]

ESI Positive Ion Mode ([M+H]⁺)

Upon protonation at the amino group, the molecule (m/z 186.06) is expected to undergo fragmentation primarily driven by the loss of small, stable neutral molecules from the carboxylic acid moiety.

  • Loss of Water (H₂O): A primary pathway is the elimination of water (18.01 Da) to form an acylium ion at m/z 168.05 .

  • Loss of Formic Acid (HCOOH): A concerted loss of formic acid (46.01 Da) can lead to the formation of the 5-fluoro-3-methylaniline ion at m/z 140.05 .

  • Sequential Loss of H₂O and CO: Following the initial loss of water, the resulting acylium ion (m/z 168.05) can further lose carbon monoxide (28.00 Da) to yield a fragment at m/z 140.05 .

ESI_Positive_Fragmentation parent [M+H]⁺ C₈H₉FNO₂⁺ m/z 186.06 frag1 [M+H-H₂O]⁺ C₈H₇FNO⁺ m/z 168.05 parent->frag1 - H₂O frag2 [M+H-HCOOH]⁺ C₇H₇FN⁺ m/z 140.05 parent->frag2 - HCOOH frag3 [M+H-H₂O-CO]⁺ C₇H₇FN⁺ m/z 140.05 frag1->frag3 - CO

Caption: Predicted ESI+ fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

ESI Negative Ion Mode ([M-H]⁻)

In negative mode, deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion (m/z 184.05). This ion's fragmentation is dominated by a highly favorable decarboxylation reaction.

  • Loss of Carbon Dioxide (CO₂): The most prominent fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (44.00 Da). This results in a highly stable benzylic-type anion at m/z 140.05 . This is often the base peak in the MS/MS spectrum.

ESI_Negative_Fragmentation parent [M-H]⁻ C₈H₇FNO₂⁻ m/z 184.05 frag1 [M-H-CO₂]⁻ C₇H₇FN⁻ m/z 140.05 parent->frag1 - CO₂

Caption: Predicted ESI- fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

Electron Ionization (EI) Mode (M⁺•)

The molecular radical cation (m/z 185.05) will undergo more complex fragmentation involving both radical and neutral losses.

  • Loss of Hydroxyl Radical (•OH): Analogous to benzoic acid, a primary cleavage is the loss of the •OH radical (17.00 Da) from the carboxylic acid group to form a stable acylium cation at m/z 168.05 . This is often a very intense peak.[6]

  • Loss of Carboxyl Radical (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of the •COOH radical (45.01 Da), yielding an ion at m/z 140.04 .

  • Loss of Water (H₂O): An ortho-effect driven elimination of water (18.01 Da) can occur, leading to a radical cation at m/z 167.04 .

  • Sequential Losses: The acylium ion at m/z 168.05 can subsequently lose carbon monoxide (CO, 28.00 Da) to form the fragment at m/z 140.05 .

EI_Fragmentation parent [M]⁺• C₈H₈FNO₂⁺• m/z 185.05 frag1 [M-•OH]⁺ C₈H₇FNO⁺ m/z 168.05 parent->frag1 - •OH frag2 [M-•COOH]⁺ C₇H₇FN⁺ m/z 140.04 parent->frag2 - •COOH frag3 [M-H₂O]⁺• C₈H₆FNO⁺• m/z 167.04 parent->frag3 - H₂O (ortho effect) frag4 [M-•OH-CO]⁺ C₇H₇FN⁺ m/z 140.05 frag1->frag4 - CO

Caption: Predicted EI fragmentation of 2-Amino-5-fluoro-3-methylbenzoic acid.

Summary of Key Fragment Ions
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Formula
ESI (+)186.06168.05H₂OC₈H₇FNO⁺
ESI (+)186.06140.05HCOOHC₇H₇FN⁺
ESI (-)184.05140.05CO₂C₇H₇FN⁻
EI185.05168.05•OHC₈H₇FNO⁺
EI185.05167.04H₂OC₈H₆FNO⁺•
EI185.05140.04•COOHC₇H₇FN⁺

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These methods serve as a robust starting point and can be optimized as needed.

Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol/Water) prep1->prep2 prep3 Dilute to Working Conc. (e.g., 1-10 µg/mL) prep2->prep3 lcms LC-MS/MS (ESI) prep3->lcms gcms GC-MS (EI) prep3->gcms proc1 Acquire Full Scan & MS/MS Data lcms->proc1 gcms->proc1 proc2 Identify Precursor & Fragments proc1->proc2 proc3 Propose Fragmentation Pathway proc2->proc3

Sources

An In-depth Technical Guide to 2-Amino-5-fluoro-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Anthranilic Acids in Medicinal Chemistry

2-Amino-5-fluoro-3-methylbenzoic acid belongs to the class of substituted anthranilic acids, a scaffold of significant interest in the field of drug discovery and development. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This strategic "fluorine editing" is a prevalent protocol in the optimization of drug candidates.[1][2][3] Anthranilic acid derivatives, in general, serve as crucial intermediates in the synthesis of a wide array of bioactive compounds, including anti-inflammatory agents, antimicrobials, and anticancer therapeutics.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of 2-amino-5-fluoro-3-methylbenzoic acid, alongside detailed experimental protocols for its synthesis and characterization, to empower researchers in their pursuit of novel therapeutic agents.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from formulation to pharmacokinetics. While specific experimental data for 2-amino-5-fluoro-3-methylbenzoic acid is not extensively published, the following table summarizes its key computed and expected properties based on its structure and data from closely related analogs.

PropertyValue/InformationSource/Basis
Molecular Formula C₈H₈FNO₂PubChem
Molecular Weight 169.15 g/mol PubChem
CAS Number 874804-25-8
Appearance Expected to be a crystalline solidAnalogy to related compounds
Melting Point Not definitively reported. Related isomers such as 2-Fluoro-3-methylbenzoic acid have a melting point of 114-116 °C, and 2-Fluoro-5-methylbenzoic acid melts at 160-162 °C.[6][7]Comparative data
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. The solubility of the related 2-amino-5-chloro-3-methylbenzoic acid is highest in acetone and increases with temperature.[8] Water solubility is likely to be low.Analogy to related compounds
pKa The pKa of the carboxylic acid is predicted to be around 3-4, influenced by the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups. The pKa of 2-Fluoro-3-methylbenzoic acid is predicted to be 3.34±0.10.[7]Predicted data and analogy

Chemical Properties and Reactivity

The chemical reactivity of 2-amino-5-fluoro-3-methylbenzoic acid is dictated by its three functional groups: the carboxylic acid, the aromatic amine, and the substituted benzene ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and diazotized. Its basicity is reduced by the electron-withdrawing effect of the adjacent carboxylic acid and the fluorine atom.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino and methyl groups, although the fluorine atom is deactivating. The positions ortho and para to the amino group are the most likely sites for substitution.

Caption: Key reaction pathways for 2-Amino-5-fluoro-3-methylbenzoic acid.

Experimental Protocols

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid

A plausible synthetic route to 2-amino-5-fluoro-3-methylbenzoic acid can be adapted from procedures for structurally similar compounds.[9][10][11][12] The following multi-step synthesis is a representative example.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination 3-methylbenzoic_acid 3-Methylbenzoic Acid Nitrating_mixture HNO3 / H2SO4 3-methylbenzoic_acid->Nitrating_mixture 2-nitro-3-methylbenzoic_acid 2-Nitro-3-methylbenzoic Acid Nitrating_mixture->2-nitro-3-methylbenzoic_acid Reducing_agent H2, Pd/C 2-nitro-3-methylbenzoic_acid->Reducing_agent 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid Reducing_agent->2-amino-3-methylbenzoic_acid Fluorinating_agent Selectfluor 2-amino-3-methylbenzoic_acid->Fluorinating_agent Target_compound 2-Amino-5-fluoro-3-methylbenzoic Acid Fluorinating_agent->Target_compound

Caption: A potential synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Step-by-Step Methodology:

Step 1: Nitration of 3-Methylbenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Reactant: Slowly add 3-methylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 2-nitro-3-methylbenzoic acid, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Reaction Setup: To a solution of 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid.

Step 3: Electrophilic Fluorination of 2-Amino-3-methylbenzoic Acid

  • Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as acetonitrile or dichloromethane.

  • Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

A suite of analytical techniques is essential for confirming the identity and purity of the synthesized 2-amino-5-fluoro-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1680-1710 cm⁻¹

  • C-F stretch: Absorption in the region of 1000-1400 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry.[1][3][4][5] The unique properties imparted by the fluorine substituent make 2-amino-5-fluoro-3-methylbenzoic acid a valuable building block for the synthesis of novel drug candidates with potential activities in various therapeutic areas, including:

  • Anti-inflammatory agents: As analogs of fenamic acids.

  • Anticancer agents: By serving as a precursor for kinase inhibitors or apoptosis inducers.[1][4]

  • Antiviral and Antimicrobial agents: The anthranilic acid motif is found in various compounds with antimicrobial and antiviral properties.[1][4]

The strategic placement of the fluoro, amino, and methyl groups provides opportunities for fine-tuning the biological activity and pharmacokinetic profile of derivative compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 2-amino-5-fluoro-3-methylbenzoic acid and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, the compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

2-Amino-5-fluoro-3-methylbenzoic acid represents a promising and versatile building block for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The strategic incorporation of a fluorine atom is a key feature that can be exploited by medicinal chemists to enhance the drug-like properties of lead compounds. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in research and drug discovery endeavors.

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Solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-5-fluoro-3-methylbenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in various organic solvents. As a Senior Application Scientist, the following content is synthesized from established scientific principles and best practices in pharmaceutical and chemical research, aiming to deliver actionable insights and robust experimental protocols.

Introduction: The Significance of Solubility in Drug Development

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such molecules, particularly their solubility, are critical determinants of their behavior in both in vitro and in vivo systems. Poor solubility can lead to a host of challenges during the drug development process, including unreliable results in biological assays, difficulties in formulation, and poor bioavailability.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in relevant organic solvents are paramount for its successful development as a potential therapeutic agent. This guide will delve into the theoretical underpinnings of solubility and provide a detailed, field-proven protocol for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

For 2-Amino-5-fluoro-3-methylbenzoic acid, the molecule possesses both polar and non-polar characteristics. The carboxylic acid and amino functional groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. Conversely, the benzene ring and the methyl group constitute a non-polar hydrocarbon backbone. The fluorine atom, being highly electronegative, further influences the molecule's polarity and its ability to interact with solvent molecules.

The dissolution process can be conceptualized as occurring in three steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

  • Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound in a saturated solution at a given temperature and pressure when the solid and solution phases are in equilibrium.[4][5] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[6]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Amino-5-fluoro-3-methylbenzoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane) of appropriate purity

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 2-Amino-5-fluoro-3-methylbenzoic acid and add it to a series of vials. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To completely separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-Amino-5-fluoro-3-methylbenzoic acid in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess solid at the end of the experiment visually confirms that a saturated solution has been achieved. The use of a validated analytical method like HPLC ensures the accuracy and specificity of the concentration measurement. The choice of an extended equilibration time is to ensure that the system has truly reached thermodynamic equilibrium, thus providing a reliable measure of solubility.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Weigh excess 2-Amino-5-fluoro-3-methylbenzoic acid B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Expected Solubility Profile and Data Presentation

The following table presents a hypothetical but representative dataset for the solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in a range of organic solvents at 25 °C. This table is for illustrative purposes to guide researchers in their data presentation.

Solvent Solvent Type Predicted Solubility (mg/mL)
MethanolPolar Protic5 - 15
EthanolPolar Protic3 - 10
AcetonePolar Aprotic10 - 25
Ethyl AcetatePolar Aprotic2 - 8
AcetonitrilePolar Aprotic4 - 12
TolueneNon-polar< 1
HexaneNon-polar< 0.1

Conclusion

The solubility of 2-Amino-5-fluoro-3-methylbenzoic acid in organic solvents is a critical parameter that influences its developability as a pharmaceutical agent. The shake-flask method provides a robust and reliable means of determining its equilibrium solubility. A systematic approach, as outlined in this guide, will ensure the generation of high-quality, reproducible data that can confidently inform decision-making in the drug discovery and development pipeline.

References

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of 2-Amino-5-fluoro-3-methylbenzoic acid. While the specific crystal structure for this exact molecule is not publicly available as of the writing of this guide, we will use the closely related and structurally significant compound, 2-Amino-5-fluorobenzoic acid, as a case study to illustrate the experimental workflow, data analysis, and the profound implications of such structural knowledge in medicinal chemistry.

Introduction: The Significance of Crystalline Structure in Drug Development

In the realm of pharmaceutical sciences, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of an active pharmaceutical ingredient (API) dictates many of its critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For fluorinated benzoic acid derivatives, which are prominent scaffolds in medicinal chemistry, a detailed knowledge of their solid-state conformation provides invaluable insights into intermolecular interactions that can influence drug-target binding and overall efficacy.[1][2][3]

Fluorine substitution, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule.[2] The interplay of amino, carboxyl, fluoro, and methyl functional groups in 2-Amino-5-fluoro-3-methylbenzoic acid suggests a rich potential for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to crystal packing and molecular recognition processes. This guide will walk through the essential steps to elucidate these structural features.

Experimental Workflow: From Synthesis to Structure Determination

The journey to uncovering the crystal structure of a novel compound like 2-Amino-5-fluoro-3-methylbenzoic acid involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystallographic model.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for crystal structure determination.

Synthesis and Purification

The synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid would likely follow established methodologies for the functionalization of benzene rings. A plausible route could involve the chlorination or halogenation of 2-amino-3-methylbenzoic acid, followed by subsequent modifications.[4][5] For instance, a general procedure for the synthesis of a similar compound, 2-amino-5-chloro-3-methylbenzoic acid, involves reacting 2-amino-3-methylbenzoic acid with a chlorinating agent like N-chlorosuccinimide in a suitable solvent.[4]

Following synthesis, rigorous purification is crucial. The presence of impurities can significantly hinder the growth of high-quality single crystals. Recrystallization from a suitable solvent or solvent mixture is a common and effective purification technique.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[6] Success relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Common techniques include:

  • Slow Evaporation: A solution of the purified compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

For 2-Amino-5-fluorobenzoic acid, colorless prisms were obtained by the slow evaporation of a solution in a mixture of dichloromethane (DCM) and methanol.[7] This provides a good starting point for growing crystals of the title compound.

Protocol for Single Crystal Growth (Example):

  • Dissolve the purified 2-Amino-5-fluoro-3-methylbenzoic acid in a minimal amount of a suitable solvent system (e.g., a mixture of DCM and methanol).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor for the formation of single crystals over several days to weeks.

A good quality crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a microscope.[8] The ideal size for a single-crystal X-ray diffraction experiment is typically between 0.1 and 0.3 mm in all dimensions.[6][9]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6][9][10][11] It relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that is dependent on the arrangement of the atoms.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head.[9] The crystal is then placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[6][10]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map is used to build an initial model of the molecular structure.

The initial model is then refined against the experimental data. This iterative process adjusts the atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.[6]

Crystal Structure Analysis of 2-Amino-5-fluorobenzoic Acid: A Case Study

As a proxy for our target molecule, we will now delve into the published crystal structure of 2-Amino-5-fluorobenzoic acid.[7] This analysis will highlight the key structural features and intermolecular interactions that are likely to be relevant to the crystal structure of 2-Amino-5-fluoro-3-methylbenzoic acid.

Crystallographic Data

The following table summarizes the crystallographic data for 2-Amino-5-fluorobenzoic acid.[7]

Parameter2-Amino-5-fluorobenzoic acid[7]
Chemical FormulaC₇H₆FNO₂
Formula Weight155.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (ų)689.58 (5)
Z4
Calculated Density (g/cm³)1.494
R-factor (%)3.4
Molecular Geometry and Intramolecular Interactions

In the crystal structure of 2-Amino-5-fluorobenzoic acid, the molecule is nearly planar. A significant intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring (an S(6) ring motif).[7] This type of intramolecular hydrogen bonding is common in ortho-substituted aminobenzoic acids and plays a crucial role in stabilizing the conformation of the molecule.

It is highly probable that 2-Amino-5-fluoro-3-methylbenzoic acid would also exhibit a similar intramolecular hydrogen bond, leading to a largely planar conformation of the core benzoic acid moiety.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Amino-5-fluorobenzoic acid is dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.[7]

  • O—H···O Hydrogen Bonds: The carboxylic acid groups of two adjacent molecules form inversion dimers through strong O—H···O hydrogen bonds, creating an R²₂(8) ring motif.

  • N—H···F Hydrogen Bonds: Weak N—H···F hydrogen bonds are also present, linking the molecules into chains.

  • π-π Stacking: Aromatic π-π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid-centroid separation of 3.5570 (11) Å.[7]

  • F···F Contacts: Short F···F contacts of 2.763 (2) Å are also noted in the crystal structure.[7]

The presence of the additional methyl group in 2-Amino-5-fluoro-3-methylbenzoic acid would likely influence the crystal packing. The methyl group could participate in weaker C—H···O or C—H···π interactions, and its steric bulk might alter the π-π stacking arrangement observed in the simpler analogue.

G cluster_molecule 2-Amino-5-fluorobenzoic acid Molecule cluster_packing Crystal Packing Interactions Intra_HB Intramolecular N-H...O H-Bond Inter_HB_OHO Intermolecular O-H...O H-Bonds (Dimers) Inter_HB_NHF Intermolecular N-H...F H-Bonds Pi_Stacking π-π Stacking F_F_Contacts F...F Contacts

Caption: Key interactions in 2-Amino-5-fluorobenzoic acid crystal structure.

Implications for Drug Development

A detailed understanding of the crystal structure of 2-Amino-5-fluoro-3-methylbenzoic acid would have several key implications for its potential development as a pharmaceutical agent or intermediate:

  • Polymorph Screening: The identification of the stable crystal form is crucial for ensuring consistent product quality and performance. Knowledge of the primary crystal structure provides a baseline for polymorph screening studies.

  • Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions directly impact the energy required to break the lattice, which in turn affects solubility and dissolution rate.

  • Structure-Activity Relationship (SAR) Studies: The determined solid-state conformation can be used in computational modeling to better understand how the molecule might interact with its biological target. This can guide the design of more potent and selective analogues.[10]

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial intellectual property protection for a new drug candidate.

Conclusion

While the definitive crystal structure of 2-Amino-5-fluoro-3-methylbenzoic acid remains to be determined, this guide has outlined the essential experimental and analytical steps required for its elucidation. By drawing parallels with the known structure of the closely related 2-Amino-5-fluorobenzoic acid, we can anticipate a rich tapestry of intramolecular and intermolecular interactions that will govern its solid-state architecture. For researchers in drug discovery and development, the pursuit of such structural knowledge is not merely an academic exercise but a critical step in the rational design and optimization of new therapeutic agents.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
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  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
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  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(3), o387. Retrieved from [Link]

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  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. (n.d.).
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A Technical Guide to 2-Amino-5-fluoro-3-methylbenzoic Acid (CAS 874804-25-8): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-fluoro-3-methylbenzoic acid (CAS No. 874804-25-8), a highly functionalized aromatic building block. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage specialized scaffolds to access novel chemical matter. We will explore the compound's physicochemical properties, offer a predictive analysis of its spectral characteristics, and propose a representative synthetic pathway. Furthermore, this guide will delve into the strategic applications of this molecule in medicinal chemistry, emphasizing how its unique substitution pattern can be exploited to modulate the biological and pharmacokinetic properties of derivative compounds. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of Fluorinated Anthranilic Acids

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, serving as critical precursors for a wide array of heterocyclic systems, including quinolines, acridines, and quinazolinones.[1][2] The strategic introduction of fluorine and methyl groups onto this core structure, as seen in 2-Amino-5-fluoro-3-methylbenzoic acid, provides chemists with a powerful tool for fine-tuning molecular properties.

The incorporation of fluorine is a well-established strategy in modern drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[3] Concurrently, the methyl group provides a lipophilic handle to probe hydrophobic pockets in target proteins and can enforce specific molecular conformations. 2-Amino-5-fluoro-3-methylbenzoic acid combines these features with the versatile reactivity of the amino and carboxylic acid groups, making it a valuable intermediate for constructing complex molecules with tailored pharmacological profiles.

Physicochemical and Structural Properties

The fundamental identity of 2-Amino-5-fluoro-3-methylbenzoic acid is established by its chemical formula and molecular weight. While extensive experimental data such as melting and boiling points are not widely published, its core properties are summarized below.

Table 1: Core Properties and Identifiers

Property Value Source(s)
CAS Number 874804-25-8 [4][5][6]
Molecular Formula C₈H₈FNO₂ [4][5][7]
Molecular Weight 169.15 g/mol [4][5][7]
Purity (Typical) ≥95% [4]
SMILES O=C(O)C1=CC(F)=CC(C)=C1N [5]
Physical State Not available; likely a solid at room temperature. [7]

| Solubility | Not available. |[7] |

Caption: Molecular structure of 2-Amino-5-fluoro-3-methylbenzoic acid.

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region for the two protons on the benzene ring. The methyl group (–CH₃) would appear as a singlet around 2.2-2.5 ppm. The amine (–NH₂) protons would likely present as a broad singlet, and the carboxylic acid proton (–COOH) would be a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (~170 ppm). The aromatic carbons would appear in the 110-150 ppm range, with their chemical shifts influenced by the attached functional groups. The C-F bond will induce characteristic splitting. The methyl carbon would be the most upfield signal (~15-20 ppm).

  • FT-IR: Key vibrational bands are anticipated. The N-H stretches of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid will be a very broad band from 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group is expected around 1660-1700 cm⁻¹. Aromatic C=C stretches will be visible in the 1450-1600 cm⁻¹ range, and the C-F stretch will appear as a strong band around 1200-1260 cm⁻¹.[1]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 169.15. Common fragmentation patterns would include the loss of H₂O (M-18) and COOH (M-45).

Synthesis and Reaction Chemistry

The synthesis of polysubstituted benzoic acids like 2-Amino-5-fluoro-3-methylbenzoic acid requires careful strategic planning. While a specific, validated protocol for this molecule is not published, a representative synthetic route can be designed based on established methodologies for analogous compounds.[8] A plausible approach begins with a commercially available precursor, such as 3-methylbenzoic acid.

synthesis_workflow start 3-Methylbenzoic Acid step1 Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 3-Methyl-2-nitrobenzoic Acid step1->intermediate1 step2 Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 2-Amino-3-methylbenzoic Acid step2->intermediate2 step3 Electrophilic Fluorination (e.g., Selectfluor) intermediate2->step3 product 2-Amino-5-fluoro-3-methylbenzoic Acid (CAS 874804-25-8) step3->product

Caption: Representative synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Representative Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on standard organic chemistry transformations. Researchers must optimize all conditions for safety and yield.

  • Step 1: Nitration of 3-Methylbenzoic Acid

    • Causality: The carboxylic acid is a meta-director, while the methyl group is an ortho-, para-director. Nitration is expected to occur at positions ortho to the methyl group (positions 2 and 6) and meta to the carboxylic acid (position 5). The position ortho to the methyl and meta to the carboxyl (position 2) is sterically and electronically favored.

    • Procedure: Cool a solution of concentrated sulfuric acid. Slowly add 3-methylbenzoic acid while maintaining a low temperature (0-5 °C). Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 1-2 hours, then pour the mixture onto crushed ice. Filter the resulting precipitate (3-methyl-2-nitrobenzoic acid), wash with cold water, and dry.[8]

  • Step 2: Reduction of the Nitro Group

    • Causality: The nitro group must be reduced to an amine to yield the anthranilic acid core. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure: Dissolve the 3-methyl-2-nitrobenzoic acid from the previous step in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.[8]

  • Step 3: Electrophilic Fluorination

    • Causality: The amino group is a strong ortho-, para-director. With the ortho positions blocked, electrophilic fluorination is expected to occur at the para-position (position 5) relative to the amine.

    • Procedure: Dissolve 2-amino-3-methylbenzoic acid in a polar aprotic solvent like acetonitrile. Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS). Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield the final 2-Amino-5-fluoro-3-methylbenzoic acid.

Applications in Research and Drug Development

The true value of 2-Amino-5-fluoro-3-methylbenzoic acid lies in its utility as a versatile synthetic intermediate. The four distinct functional handles—the amine, carboxylic acid, fluorine, and methyl group—provide multiple avenues for elaboration into more complex molecular architectures.

  • Scaffold for Heterocycle Synthesis: The ortho-amino benzoic acid motif is the classic precursor to a variety of pharmacologically relevant heterocycles. For example, condensation with appropriate electrophiles can lead to the formation of quinazolinones, acridones, or benzodiazepines. The fluorine and methyl substituents are carried through the synthesis, imparting their unique properties to the final products.[1][2]

  • Modulation of Pharmacokinetic Properties: The fluorine at the 5-position can block a potential site of metabolic oxidation, thereby increasing the half-life of a drug candidate. The methyl group can enhance lipophilicity, which may improve membrane permeability and oral absorption.

  • Fine-Tuning of Target Binding: Both the fluorine and methyl groups can engage in specific interactions within a protein's binding pocket. Fluorine can act as a weak hydrogen bond acceptor, while the methyl group can occupy small hydrophobic pockets. This allows for the systematic probing of structure-activity relationships (SAR) during a lead optimization campaign.

applications_flow main 2-Amino-5-fluoro-3-methylbenzoic Acid r1 Condensation (e.g., with formamide) main->r1 r2 Amide Coupling (Peptide Synthesis) main->r2 r3 Cyclization (e.g., with ketones) main->r3 p1 Substituted Quinazolinones r1->p1 p2 Fluorinated Peptidomimetics r2->p2 p3 Substituted Acridones/Quinolines r3->p3

Caption: Potential synthetic utility leading to diverse chemical scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, 2-Amino-5-fluoro-3-methylbenzoic acid must be handled with appropriate care. The available safety data sheets (SDS) indicate several potential hazards.[7]

Table 2: GHS Hazard Classification

Hazard Code Description Source(s)
H302 Harmful if swallowed [7][9][10]
H315 Causes skin irritation [7][9][10]
H319 Causes serious eye irritation [7][9][10]

| H335 | May cause respiratory irritation |[7][9][10] |

Protocol for Safe Handling
  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood.[11][12] Ensure that an emergency eyewash station and safety shower are readily accessible.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[11][13][14]

  • Handling Practices: Avoid generating dust.[13] Avoid all personal contact, including inhalation and contact with skin and eyes.[11][15] Wash hands thoroughly after handling.[11][14] Do not eat, drink, or smoke in the laboratory.[11]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][11]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[11][13][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][13]

Storage Recommendations

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][12][14] Some suppliers recommend storage under an inert atmosphere to maintain long-term stability.[5]

Conclusion

2-Amino-5-fluoro-3-methylbenzoic acid is a specialized chemical intermediate with significant potential for applications in drug discovery and materials science. Its polysubstituted structure offers a unique combination of reactive handles and property-modulating groups. While detailed experimental data is sparse, its structural similarity to other well-characterized anthranilic acids allows for a reliable prediction of its chemical behavior and reactivity. By understanding its properties, potential synthetic routes, and safe handling procedures, researchers can effectively utilize this building block to accelerate the development of novel and innovative chemical entities.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). 2-Amino-5-methylbenzoic acid Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (2013). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 2-Amino-5-fluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the anthranilic acid scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this a molecule of high interest.

Introduction

Substituted anthranilic acids are privileged scaffolds in the development of pharmaceuticals, agrochemicals, and materials science.[1] The incorporation of fluorine into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] 2-Amino-5-fluoro-3-methylbenzoic acid, in particular, presents a unique substitution pattern that is attractive for the synthesis of novel bioactive compounds. This guide outlines a robust and logical approach to its synthesis and a multi-technique strategy for its thorough characterization, ensuring both structural confirmation and purity assessment.

Proposed Synthesis Pathway: Electrophilic Fluorination

A logical and efficient approach to the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid involves the direct electrophilic fluorination of the commercially available precursor, 2-amino-3-methylbenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[3] Given that the ortho positions are sterically hindered by the methyl and carboxylic acid groups, the para position (C5) is the most likely site for fluorination.

Among the various electrophilic fluorinating agents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and relatively safe reagent for this transformation.[2][4]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid Reaction_Conditions Selectfluor® Acetonitrile, rt 2-Amino-3-methylbenzoic_acid->Reaction_Conditions Target_Molecule 2-Amino-5-fluoro-3-methylbenzoic acid Reaction_Conditions->Target_Molecule

Caption: Proposed synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • To this solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature around 20-25 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-Amino-5-fluoro-3-methylbenzoic acid.

Characterization of 2-Amino-5-fluoro-3-methylbenzoic acid

A combination of spectroscopic techniques is essential to unequivocally confirm the structure and purity of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared Spectroscopy (IR) Synthesized_Product->IR MP Melting Point Analysis Synthesized_Product->MP

Caption: Comprehensive characterization workflow for the synthesized product.

Predicted Spectroscopic Data

The following tables summarize the expected data from the characterization analyses. These are predicted values based on analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.5Doublet1HAr-H
~7.2Doublet1HAr-H
~5.5Singlet (broad)2H-NH₂
~2.1Singlet3H-CH₃

Rationale: The carboxylic acid proton is expected to be significantly downfield. The aromatic protons will appear as doublets due to coupling with the fluorine atom. The amino protons will likely be a broad singlet, and the methyl protons a sharp singlet.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158 (d, J ≈ 240 Hz)C-F
~148C-NH₂
~125C-CH₃
~120 (d, J ≈ 25 Hz)Ar-C
~118 (d, J ≈ 8 Hz)Ar-C
~115Ar-C
~17-CH₃

Rationale: The carbon directly attached to the fluorine will show a large coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
169[M]⁺ (Molecular Ion)
152[M - OH]⁺
124[M - COOH]⁺

Rationale: The mass spectrum is expected to show a clear molecular ion peak. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group and the entire carboxylic acid group.[5]

Table 4: Predicted Key IR Absorption Bands (KBr pellet)

Wavenumber (cm⁻¹)Functional Group
3500-3300N-H stretch (amine)
3300-2500O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1620N-H bend (amine)
~1250C-F stretch

Rationale: The IR spectrum will be characterized by the broad O-H stretch of the carboxylic acid, the distinct N-H stretches of the primary amine, the strong carbonyl absorption, and a characteristic C-F stretching vibration.

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.

2. Mass Spectrometry (MS):

  • Introduce a sample into a mass spectrometer using a suitable ionization technique (e.g., electron ionization - EI).

  • Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.

  • Analyze the fragmentation pattern to further support the proposed structure.

3. Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer.

  • Record the IR spectrum and identify the characteristic absorption bands for the key functional groups.

4. Melting Point Analysis:

  • Determine the melting point of the purified solid using a melting point apparatus.

  • A sharp melting point range is indicative of high purity.

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, pathway for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid via electrophilic fluorination. The detailed characterization plan, including predicted spectroscopic data, offers a robust framework for researchers to confirm the identity and purity of this valuable synthetic building block. The successful synthesis and characterization of this compound will undoubtedly facilitate the development of novel molecules with potentially enhanced biological activities in the fields of medicine and agriculture.

References

  • Alric, J.P., et al. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
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  • Supporting Information for a relevant organic chemistry publication. (Note: A generic reference is provided here as the initial search did not yield a specific paper with this exact title.
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  • Google Patents. (2009). Preparation method of 2-amino-5-chlorobenzamide. CN101575301A.
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  • ResearchGate Article on the Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. (Note: A generic reference is provided here as the initial search did not yield a specific paper with this exact title.
  • Organic Chemistry Portal. Selectfluor. Available at: [Link]

  • Wikipedia. Selectfluor. Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Macmillan Group, Princeton University. (2017).
  • ResearchGate Article on Selective mono- and difluorination of benzoic acid derivatives. (Note: A generic reference is provided here as the initial search did not yield a specific paper with this exact title.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (Note: A generic reference is provided here as the initial search did not yield a specific paper with this exact title.
  • Guidechem. How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
  • PubMed.
  • National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
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  • MySkinRecipes. 4-Amino-2-fluoro-3-methylbenzoic acid.
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  • Arkat USA, Inc. (2022).
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  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
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  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
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  • Google Patents. (2020). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
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  • Google Patents. (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. WO2021086957A1.
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Theoretical calculations for 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Amino-5-fluoro-3-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Amino-5-fluoro-3-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delineate a robust, multi-step protocol to elucidate the molecule's structural, vibrational, and electronic properties. This guide is designed for researchers, computational chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key computational choices. The insights derived from these calculations are critical for understanding molecular stability, reactivity, and potential as a pharmaceutical intermediate.

Introduction: The Rationale for Computational Analysis

2-Amino-5-fluoro-3-methylbenzoic acid belongs to the class of substituted anthranilic acids. Its analogs, such as other fluorinated and chlorinated benzoic acids, serve as crucial building blocks in the synthesis of bioactive compounds, including anti-inflammatory, antibacterial, and antitumor agents.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]

Given its potential role in drug design, a thorough understanding of the molecule's fundamental properties is paramount. Theoretical calculations provide a powerful, non-experimental route to probe its three-dimensional structure, electronic landscape, and reactivity.[3][4] This guide outlines a validated computational workflow using Density Functional Theory (DFT), a method that offers an excellent balance of accuracy and computational cost for organic molecules.[5][6][7][8]

The Computational Workflow: A Self-Validating System

The protocol described herein is designed as a self-validating sequence. Each step builds upon the previous, with internal checks to ensure the reliability of the results. The overall workflow is visualized in the diagram below.

Computational_Workflow cluster_input Input Preparation cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis cluster_output Output & Interpretation mol_build 1. Molecule Building (GaussView/Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry fmo_analysis 6. Frontier Molecular Orbital (FMO) (HOMO-LUMO, Reactivity) geom_opt->fmo_analysis Wavefunction mep_analysis 7. Molecular Electrostatic Potential (MEP) (Reactive Sites, Interactions) geom_opt->mep_analysis Wavefunction struct_analysis 4. Structural Parameter Analysis (Bond Lengths, Angles) freq_calc->struct_analysis Validated Structure vib_analysis 5. Vibrational Spectra Simulation (IR/Raman Assignment) freq_calc->vib_analysis Frequencies & Intensities interpretation 8. Synthesis of Results & Drug Design Implications struct_analysis->interpretation vib_analysis->interpretation fmo_analysis->interpretation mep_analysis->interpretation

Caption: A schematic of the theoretical calculation workflow.

Detailed Computational Methodology

This section details the protocol for conducting the theoretical calculations using the Gaussian software package, a standard in the field of computational chemistry.[9][10][11][12]

Level of Theory Selection: Expertise-Driven Choices

The accuracy of any DFT calculation is contingent on the choice of the functional and the basis set.[13]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structure for a vast range of organic molecules.[8] It has been extensively benchmarked and has shown high accuracy for geometries, vibrational frequencies, and thermochemical properties of molecules similar to our target.[5][6][7][14]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This is a Pople-style, triple-split valence basis set augmented with diffuse and polarization functions.

      • 6-311G : Provides a flexible description of the valence electrons.

      • ++ : Adds diffuse functions on both heavy atoms and hydrogen. This is critical for accurately describing systems with lone pairs (on N, O, F) and potential for hydrogen bonding, as it allows orbitals to extend further from the nuclei.[15]

      • (d,p) : Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogen) that allow for orbital shape distortion, which is essential for correctly modeling bonding in three-dimensional space.[16]

Step-by-Step Protocol

Step 1: Molecular Structure Input

  • Construct the 3D structure of 2-Amino-5-fluoro-3-methylbenzoic acid using a molecular builder like GaussView or Avogadro.

  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

  • Prepare a Gaussian input file. The route section should specify the level of theory and the calculation type: # B3LYP/6-311++G(d,p) Opt.

  • The Opt keyword instructs Gaussian to perform a geometry optimization, systematically adjusting the molecular structure to find the lowest energy conformation on the potential energy surface.[9]

  • Run the calculation. The output will contain the optimized Cartesian coordinates of the final, stable structure.

Step 3: Vibrational Frequency Analysis (Trustworthiness Check)

  • Using the optimized geometry from Step 2, perform a frequency calculation. The route section will be: # B3LYP/6-311++G(d,p) Freq.

  • Self-Validation: Check the output for imaginary frequencies. A true energy minimum must have zero imaginary frequencies.[17] The presence of one or more would indicate a transition state or a saddle point, requiring re-optimization.

  • This step also yields the zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) and Raman spectra.[18][19][20]

Step 4 & 5: Structural and Vibrational Data Extraction

  • From the frequency calculation output, extract the optimized bond lengths, bond angles, and dihedral angles.

  • Extract the calculated vibrational frequencies and their corresponding IR intensities. Assign major peaks to specific functional group vibrations (e.g., C=O stretch, N-H stretch, C-F stretch) by visualizing the atomic motions in GaussView.

Step 6 & 7: Electronic Property Analysis

  • The wavefunction generated during the optimization contains all necessary electronic information. No new calculation is needed.

  • Frontier Molecular Orbitals (FMO): Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize their 3D isosurfaces.

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.[21][22][23]

Analysis and Interpretation of Theoretical Data

The data generated from this protocol provides deep insights into the molecule's behavior. The following tables present illustrative (hypothetical, but realistic) data that would be obtained.

Table 1: Optimized Geometric Parameters
ParameterTypeValue
C-COOHBond Length1.48 Å
C=OBond Length1.22 Å
C-OHBond Length1.35 Å
C-NH2Bond Length1.38 Å
C-FBond Length1.36 Å
C-C (aromatic)Bond Length~1.39 Å
O=C-OHBond Angle122.5°
C-C-NH2Bond Angle121.0°
C-C-FBond Angle119.5°

Analysis: These parameters define the molecule's ground-state conformation. Intramolecular interactions, such as a potential hydrogen bond between the amino group and the carboxylic oxygen, would be revealed by specific bond angles and shorter-than-expected interatomic distances.

Table 2: Calculated Vibrational Frequencies
Frequency (cm⁻¹)Intensity (km/mol)Assignment
3450, 3360HighN-H asymmetric/symmetric stretch
3050MediumO-H stretch (carboxylic acid)
1685Very HighC=O stretch (carbonyl)
1610, 1580MediumC=C aromatic ring stretch
1255HighC-F stretch
1240HighC-O stretch

Analysis: The simulated vibrational spectrum serves as a theoretical fingerprint of the molecule. It can be used to confirm the identity of a synthesized compound by comparison with experimental FTIR or Raman data.

Table 3: Key Electronic Properties
PropertyValueSignificance
HOMO Energy-5.85 eVElectron-donating ability; site of electrophilic attack
LUMO Energy-1.20 eVElectron-accepting ability; site of nucleophilic attack
HOMO-LUMO Gap (ΔE)4.65 eVChemical reactivity and kinetic stability[24]
Dipole Moment3.15 DebyeOverall polarity of the molecule

Analysis: The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. The spatial distribution of the HOMO and LUMO reveals the most probable regions for electrophilic and nucleophilic interactions, respectively.[25][26][27]

Visualizing Reactivity: FMO and MEP Insights

The true power of these calculations lies in visualizing the electronic properties to guide drug design.

Conceptual_Relationships cluster_calc Calculated Properties cluster_interp Drug Design Implications HOMO HOMO Highest Occupied Molecular Orbital Electron-rich regions Reactivity Chemical Reactivity Susceptibility to metabolic attack Synthesis planning HOMO->Reactivity Predicts sites for electrophilic attack Stability Molecular Stability Resistance to degradation HOMO->Stability Energy Gap (ΔE) correlates with stability LUMO LUMO Lowest Unoccupied Molecular Orbital Electron-poor regions LUMO->Reactivity Predicts sites for nucleophilic attack LUMO->Stability Energy Gap (ΔE) correlates with stability MEP MEP Surface Molecular Electrostatic Potential Maps charge distribution Binding Receptor Binding Identification of H-bond donors/acceptors Pharmacophore modeling MEP->Binding Negative regions (red) indicate H-bond acceptors (e.g., C=O) Positive regions (blue) indicate H-bond donors (e.g., -NH2, -OH)

Caption: Relationship between calculated properties and drug design concepts.

  • Frontier Molecular Orbitals (FMO): For 2-Amino-5-fluoro-3-methylbenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, identifying these as the primary sites for electrophilic attack. The LUMO is likely concentrated on the electron-withdrawing carboxylic acid group, marking it as the site for nucleophilic attack.[28]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a more intuitive picture of the charge landscape.[29] It will show strong negative potential (typically colored red) around the carbonyl oxygen, identifying it as a primary hydrogen bond acceptor site. Regions of positive potential (blue) will be found around the amine and hydroxyl hydrogens, marking them as hydrogen bond donor sites. This information is invaluable for predicting how the molecule will interact with a biological target like a protein active site.[21][22][23][30]

Conclusion

The computational protocol detailed in this guide provides a robust and scientifically grounded approach to characterizing 2-Amino-5-fluoro-3-methylbenzoic acid. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, vibrational characteristics, and electronic properties. The analysis of FMO and MEP surfaces offers predictive insights into the molecule's reactivity and intermolecular interaction potential, which are essential for its rational application in drug discovery and materials science. This theoretical framework serves as a critical first step, guiding future experimental synthesis and evaluation.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Journal of Chemical Theory and Computation. [Link]

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  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

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Acidity and pKa value of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidity and pKa of 2-Amino-5-fluoro-3-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity of 2-Amino-5-fluoro-3-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. Lacking readily available experimental data, this document establishes a robust theoretical framework for estimating its pKa by dissecting the complex interplay of electronic and steric effects exerted by its substituents. Furthermore, it presents detailed, field-proven protocols for both the experimental determination of pKa via potentiometric titration and its prediction using computational quantum mechanics, empowering researchers to characterize this and similar novel chemical entities.

Theoretical Framework: Deconstructing Substituent Effects on Acidity

The acidity of a substituted benzoic acid is a nuanced outcome of competing electronic and steric influences that stabilize or destabilize the carboxylate anion relative to the undissociated acid.[1][2][3] The pKa of benzoic acid itself is approximately 4.2, serving as our reference baseline. To estimate the pKa of 2-Amino-5-fluoro-3-methylbenzoic acid, we must analyze the contribution of each substituent: the amino (-NH2), fluoro (-F), and methyl (-CH3) groups.

The Carboxylic Acid Group (-COOH)

This is the primary acidic proton donor. The acidity arises from the resonance stabilization of the resulting carboxylate anion (-COO⁻), where the negative charge is delocalized across both oxygen atoms. Any factor that further stabilizes this anion will increase acidity (lower pKa), while factors that destabilize it will decrease acidity (higher pKa).[4]

The Fluoro Substituent (-F) at Position 5

The fluorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds.[2][3] This effect is potent and stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the molecule.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect pushes electron density towards the carboxyl group, which would destabilize the anion and decrease acidity.[5]

For halogens, the inductive effect (-I) is generally considered to dominate over the resonance effect (+R) in influencing the acidity of benzoic acids.[5] Therefore, the 5-fluoro group is expected to be acid-strengthening.

The Amino Substituent (-NH2) at Position 2 (ortho)

The amino group also has dual electronic effects:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.

  • Resonance Effect (+R): The nitrogen lone pair strongly donates into the aromatic ring. This +R effect is typically dominant for the amino group and acts to destabilize the carboxylate anion, making the acid weaker.[6]

However, the amino group's position introduces two critical considerations:

  • Ortho Effect: Its presence ortho to the carboxylic acid contributes to steric hindrance, as discussed below.

  • Basicity: The amino group is basic and will be protonated under sufficiently acidic conditions (forming -NH3⁺). The pKa for this equilibrium (pKa2) is distinct from that of the carboxylic acid (pKa1). The protonated -NH3⁺ group is a very strong electron-withdrawing group, which would dramatically increase the acidity of the carboxylic acid.[7]

The Methyl Substituent (-CH3) at Position 3

The methyl group is generally considered a weak electron-donating group (EDG) through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are electron-releasing compared to hydrogen, pushing electron density towards the ring.

  • Hyperconjugation (+H): This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system.

Both effects increase electron density in the ring, destabilizing the carboxylate anion and thus decreasing acidity (increasing pKa).[8][9]

The "Ortho Effect": A Dominant Steric Influence

All benzoic acids with substituents in the ortho position (in this case, the -NH2 group) are generally stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[10] This phenomenon, known as the "ortho effect," is primarily steric. The ortho substituent forces the -COOH group to twist out of the plane of the benzene ring.[8][11] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the aromatic ring, which in the parent benzoic acid is a destabilizing (acid-weakening) factor. By breaking this conjugation, the ortho effect increases the acidity of the carboxylic proton.[8][9][10] In 2-Amino-5-fluoro-3-methylbenzoic acid, both the amino and methyl groups flank the carboxylic acid, suggesting a pronounced steric effect that will significantly increase its acidity.

Diagram of Influences on Acidity

G cluster_molecule 2-Amino-5-fluoro-3-methylbenzoic acid cluster_effects Factors Influencing Acidity (pKa) cluster_electronic_details Molecule COOH Steric Steric Effects (Ortho Effect) Molecule->Steric -NH2 (ortho) -CH3 (meta, but adjacent) Electronic Electronic Effects Molecule->Electronic Result Predicted Acidity: INCREASED (Lower pKa vs. Benzoic Acid) Steric->Result Dominant Influence Inductive Inductive (-I) Fluoro, Amino (Acid-Strengthening) Electronic->Inductive Resonance Resonance (+R) Amino, Fluoro (Acid-Weakening) Electronic->Resonance Donating Donating (+I, +H) Methyl (Acid-Weakening) Electronic->Donating Inductive->Result

Caption: Interplay of steric and electronic effects on the acidity of the target molecule.

Qualitative pKa Estimation

Synthesizing these effects leads to a reasoned estimation:

  • Acid-Strengthening Effects: The strong -I effect of the fluoro group and, most significantly, the steric inhibition of resonance caused by the ortho-amino group.

  • Acid-Weakening Effects: The +R effect of the amino group, the +I/+H effects of the methyl group, and the minor +R effect of the fluoro group.

Given that the ortho effect is often the most powerful influence on the acidity of substituted benzoic acids, it is highly probable that 2-Amino-5-fluoro-3-methylbenzoic acid is a stronger acid (has a lower pKa) than benzoic acid (pKa ≈ 4.2) . The molecule will possess at least two pKa values: pKa1 for the deprotonation of the carboxylic acid and pKa2 for the deprotonation of the protonated ammonium group (-NH3⁺).

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is the definitive method for accurately measuring pKa values.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[13][14]

Causality in Protocol Design
  • Choice of Solvent: An aqueous medium is standard, but if solubility is low, a co-solvent like methanol may be used. However, this yields an apparent pKa (pKa') specific to that solvent system.[12]

  • Ionic Strength: Maintained constant with a background electrolyte (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, making pH measurements more reliable.[13]

  • Inert Atmosphere: Purging with nitrogen displaces dissolved CO2, which can form carbonic acid and interfere with the titration of weak acids.[13]

  • Calibration: A three-point calibration (e.g., pH 4, 7, 10) of the pH meter is crucial for accuracy across the titration range.[13]

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of 2-Amino-5-fluoro-3-methylbenzoic acid in deionized water. If solubility is an issue, a known percentage of methanol can be added.

    • Titrant: Prepare a carbonate-free 0.1 M NaOH solution. This can be done by diluting a concentrated stock and protecting the solution from atmospheric CO2.

    • Ionic Strength Adjustment: Prepare a 0.15 M KCl solution to maintain constant ionic strength.[13]

  • System Calibration and Setup:

    • Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[13]

    • Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Add the required volume of KCl solution.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Procedure:

    • Begin purging the solution with nitrogen gas for 10-15 minutes to remove dissolved CO2 and maintain an inert atmosphere throughout the titration.[13]

    • If determining both pKa values, first titrate with standardized 0.1 M HCl to fully protonate the amino group, then titrate back with 0.1 M NaOH.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13]

    • Continue the titration well past the equivalence point(s), identified by the steepest changes in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point(s) as peaks.

    • The pKa value is determined from the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point). For multiprotic systems, multiple inflection points will be observed.[14][15]

Workflow for Potentiometric Titration

G A 1. Preparation - Analyte Solution (~1mM) - Carbonate-Free Titrant (0.1M NaOH) - Ionic Strength Adjuster (0.15M KCl) B 2. System Setup & Calibration - 3-Point pH Meter Calibration - Constant Temperature Vessel - N2 Purge for Inert Atmosphere A->B Setup C 3. Titration - Add NaOH in small, precise increments - Record pH vs. Volume after stabilization B->C Execute D 4. Data Plotting - Plot pH vs. Volume of Titrant - Generate Titration Curve C->D Collect Data E 5. Analysis - Calculate 1st Derivative (ΔpH/ΔV) - Identify Equivalence Point (Peak) D->E Process F 6. pKa Determination - pKa = pH at Half-Equivalence Volume E->F Calculate

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods, particularly those based on quantum mechanics (QM), provide a powerful tool for predicting pKa values before a compound is synthesized.[16] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.[17]

Theoretical Basis

The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻). This can be calculated using a thermodynamic cycle where the energies of the acid (HA) and its conjugate base (A⁻) are computed both in the gas phase and in solution.

pKa ∝ ΔG°(aq) = G°(H⁺, aq) + G°(A⁻, aq) - G°(HA, aq)

The free energy of the solvated proton (G°(H⁺, aq)) is a well-established value. Therefore, the challenge lies in accurately calculating the free energies of the acid and its conjugate base.[17]

Computational Workflow
  • Structure Optimization:

    • The 3D structures of the neutral acid (2-Amino-5-fluoro-3-methylbenzoic acid) and its carboxylate anion are built.

    • Geometry optimization is performed in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).[18][19]

  • Frequency Calculation:

    • Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • The free energy of solvation for both the neutral acid and the anion is calculated. This is the most critical step. A common and effective method is the use of an implicit continuum solvation model, such as the SMD (Solvation Model based on Density) model.[20]

  • pKa Calculation:

    • The total Gibbs free energy in solution for each species is calculated by summing the gas-phase Gibbs free energy and the solvation free energy.

    • The ΔG of the reaction is calculated and converted into a pKa value. This process can be repeated for the second pKa involving the amino group.

Data Summary and Context

To place the predicted acidity in context, the experimental pKa values of relevant benzoic acid derivatives are summarized below.

CompoundSubstituent(s)pKa ValueEffect on Acidity vs. Benzoic Acid
Benzoic Acid-4.20Reference
4-Fluorobenzoic Acid4-F4.14[5]Slightly Stronger
2-Methylbenzoic Acid2-CH33.90[9]Stronger (Ortho Effect)
3-Methylbenzoic Acid3-CH34.27[9]Weaker
4-Methylbenzoic Acid4-CH34.36[9]Weaker
2-Aminobenzoic Acid2-NH24.95 (pKa1)Weaker

Note: The pKa1 of 2-Aminobenzoic acid is higher than benzoic acid, suggesting that in this case, the +R effect and potential intramolecular H-bonding might outweigh the steric ortho effect. However, the combination of three substituents in the target molecule creates a much more complex steric and electronic environment.

Conclusion

The acidity of 2-Amino-5-fluoro-3-methylbenzoic acid is governed by a complex balance of inductive, resonance, and steric effects. A qualitative analysis strongly suggests that the steric hindrance introduced by the ortho-amino group (the "ortho effect") will be a dominant acid-strengthening factor, likely making the compound more acidic than the parent benzoic acid. This theoretical estimation, while valuable, must be confirmed through rigorous experimental or computational methods. This guide provides the necessary, detailed protocols for both potentiometric titration and DFT-based calculations, equipping drug development professionals with the tools to accurately characterize the pKa of this and other novel molecules, a critical step in the rational design of new therapeutic agents.

References

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  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025, October 29). ACS Publications. Retrieved from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Acidic strength of organic acids. Substituted PhCOOH acids. (2016, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). ResearchGate. Retrieved from [Link]

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  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015, December 12). Quora. Retrieved from [Link]

  • Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. (2025, August 10). ResearchGate. Retrieved from [Link]

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Unlocking the Synthetic Potential of 2-Amino-5-fluoro-3-methylbenzoic Acid: A Focus on the Amino Group's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

2-Amino-5-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and other high-value chemical entities. The reactivity of its amino group is intricately modulated by the electronic and steric interplay of the adjacent carboxylic acid, the ortho-methyl group, and the para-fluoro substituent. This guide provides a detailed analysis of these controlling factors, offering a predictive framework for the amino group's nucleophilicity and basicity. We delve into key synthetic transformations—including acylation, diazotization, and cyclization—providing both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic utility of this versatile intermediate.

Chapter 1: Molecular Structure and the Electronic Landscape

The chemical behavior of the amino group in 2-Amino-5-fluoro-3-methylbenzoic acid is not dictated by the amine in isolation. Rather, it is the result of a complex interplay between all substituents on the benzene ring. Understanding these influences is paramount for predicting reaction outcomes and designing robust synthetic routes.

The Interplay of Inductive and Resonance Effects

The electron density on the nitrogen atom, which determines its nucleophilicity and basicity, is a push-pull system governed by the following groups:

  • Amino Group (-NH₂): An activating group that donates electron density to the aromatic ring via the resonance effect (+M).

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group (-I, -M) that deactivates the ring. Its proximity to the amino group allows for potential intramolecular hydrogen bonding, which can further decrease the availability of the nitrogen's lone pair.

  • Methyl Group (-CH₃): An electron-donating group through a weak inductive effect (+I) and hyperconjugation. Its ortho position relative to the amine slightly increases electron density on the nitrogen.

  • Fluorine Atom (-F): Exhibits a dual nature. It is strongly electron-withdrawing via its inductive effect (-I) due to high electronegativity.[1][2] However, it is also capable of donating electron density through resonance (+M). For halogens, the inductive effect typically dominates, leading to an overall decrease in electron density on the ring.[2]

The net result is a significant modulation of the amino group's reactivity compared to a simple aniline. The powerful electron-withdrawing nature of the fluorine and carboxylic acid groups reduces the nucleophilicity of the amine, making it less reactive than aniline or toluidine.

Electronic_Effects cluster_molecule Electronic Influences on the Amino Group cluster_effects Key Electronic & Steric Factors mol F Fluorine (-F) Strong -I (Inductive Withdrawal) Weak +M (Resonance Donation) F->mol -I > +M (Deactivating) CH3 Methyl (-CH₃) +I (Inductive Donation) Steric Hindrance CH3->mol +I (Activating) COOH Carboxylic Acid (-COOH) -I, -M (Withdrawal) Intramolecular H-Bonding COOH->mol -I, -M (Deactivating) NH2 Amino (-NH₂) Nucleophilic Center +M (Resonance Donation) NH2->mol Target for Reactivity Diazotization_Pathway cluster_sandmeyer Subsequent Transformations Start 2-Amino-5-fluoro-3-methylbenzoic Acid Reagents NaNO₂, HCl 0-5 °C Start->Reagents Diazonium Arenediazonium Salt Intermediate [Ar-N₂⁺ Cl⁻] Reagents->Diazonium CuCl CuCl Diazonium->CuCl CuBr CuBr Diazonium->CuBr CuCN CuCN Diazonium->CuCN H2O H₂O, Δ Diazonium->H2O Prod_Cl 2-Chloro-5-fluoro-3-methylbenzoic Acid CuCl->Prod_Cl Prod_Br 2-Bromo-5-fluoro-3-methylbenzoic Acid CuBr->Prod_Br Prod_CN 2-Cyano-5-fluoro-3-methylbenzoic Acid CuCN->Prod_CN Prod_OH 2-Hydroxy-5-fluoro-3-methylbenzoic Acid (Salicylic acid derivative) H2O->Prod_OH Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (2-Amino-5-fluoro-3-methylbenzoic acid) reaction Reaction (e.g., Acylation) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product purify->pure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ms Mass Spectrometry (Confirm M.W.) pure->ms ir IR Spectroscopy (Functional Groups) pure->ir

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Methodological & Application

The Strategic Utility of 2-Amino-5-fluoro-3-methylbenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Precursor

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are fundamental to the architecture of a vast array of biologically active molecules. Within this context, 2-Amino-5-fluoro-3-methylbenzoic acid has emerged as a highly versatile and strategic precursor. Its unique trifunctional substitution pattern—an activating amino group, a deactivating but synthetically useful carboxylic acid, and the strategic placement of fluorine and methyl groups—provides a powerful handle for the construction of diverse and medicinally relevant heterocyclic systems.

The fluorine atom, in particular, imparts desirable pharmacokinetic properties such as enhanced metabolic stability and increased binding affinity to target proteins. The methyl group can provide steric hindrance or favorable hydrophobic interactions within a binding pocket, while the inherent reactivity of the amino and carboxylic acid groups allows for a multitude of cyclization strategies. This guide provides an in-depth exploration of the application of 2-Amino-5-fluoro-3-methylbenzoic acid in the synthesis of key heterocyclic frameworks, complete with detailed, field-proven protocols and mechanistic insights.

I. Synthesis of Quinazolinone Derivatives: A Gateway to Bioactive Molecules

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The synthesis of 6-fluoro-8-methyl-substituted quinazolinones from 2-amino-5-fluoro-3-methylbenzoic acid is a robust and highly adaptable process.

A. Mechanistic Rationale: The Two-Step Approach to Quinazolinone Formation

The most common and efficient route to quinazolin-4(3H)-ones from anthranilic acid derivatives proceeds through a two-step sequence. The initial step involves the acylation of the anthranilic acid with an acylating agent, typically acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This is followed by the condensation of the benzoxazinone with a nitrogen nucleophile, such as ammonia or hydrazine, which leads to the formation of the desired quinazolinone.[2]

The initial acylation of the amino group, followed by an intramolecular cyclization via nucleophilic attack of the carboxylic acid oxygen onto the newly formed amide carbonyl, drives the formation of the benzoxazinone ring. This intermediate is then susceptible to ring-opening by a primary amine or ammonia at the ester-like carbonyl, followed by a second intramolecular cyclization to yield the thermodynamically stable quinazolinone core.

B. Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one

This protocol details the synthesis of the key benzoxazinone intermediate.

  • Materials:

    • 2-Amino-5-fluoro-3-methylbenzoic acid

    • Acetic anhydride

    • Anhydrous sodium acetate (optional, as catalyst)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2-Amino-5-fluoro-3-methylbenzoic acid (10 mmol, 1.69 g) and acetic anhydride (30 mL, excess).

    • Add a catalytic amount of anhydrous sodium acetate (optional, ~0.1 g).

    • Heat the mixture to reflux (approximately 140 °C) with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

    • The resulting solid residue is the crude 6-fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one, which can often be used in the next step without further purification. If necessary, the product can be recrystallized from a suitable solvent like toluene or ethyl acetate.

Protocol 2: Synthesis of 6-Fluoro-2,8-dimethylquinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate to the corresponding quinazolinone using ammonia.

  • Materials:

    • 6-Fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

    • Aqueous ammonia (28-30%)

    • Ethanol

    • Round-bottom flask

    • Stir plate

  • Procedure:

    • Dissolve the crude 6-fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

    • Slowly add aqueous ammonia (20 mL) to the solution with stirring at room temperature.

    • Continue stirring for 4-6 hours. A precipitate will gradually form.

    • Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

    • Dry the solid product in a vacuum oven to yield 6-fluoro-2,8-dimethylquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol.

Protocol 3: Synthesis of 3-Amino-6-fluoro-2,8-dimethylquinazolin-4(3H)-one

This protocol outlines the synthesis of a 3-amino-substituted quinazolinone, a valuable intermediate for constructing more complex fused heterocyclic systems like triazino-quinazolinones.

  • Materials:

    • 6-Fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

    • Hydrazine hydrate (80-95%)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 6-fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one (10 mmol) in ethanol (40 mL).

    • Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise to the stirred solution.

    • Heat the mixture to reflux for 4-6 hours.[3]

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 3-amino-6-fluoro-2,8-dimethylquinazolin-4(3H)-one.

II. Synthesis of Acridone Derivatives: Accessing Fluorescent and Biologically Active Cores

Acridone alkaloids are a class of natural products known for their diverse biological activities, including antitumor and antiviral properties. The synthesis of fluorinated acridones can be achieved through the condensation of 2-amino-5-fluoro-3-methylbenzoic acid with appropriately substituted phenols.

A. Mechanistic Rationale: The Ullmann Condensation and Cyclization

A common strategy for the synthesis of the acridone scaffold is the Ullmann condensation reaction. This involves the copper-catalyzed coupling of an anthranilic acid derivative with a haloarene. However, a more direct approach involves the acid-catalyzed condensation of the anthranilic acid with a phenol derivative, followed by a dehydrative cyclization to form the tricyclic acridone core.

B. Experimental Protocol

Protocol 4: Synthesis of a 1-Fluoro-3-methyl-substituted Acridone

This protocol provides a general procedure for the condensation of 2-amino-5-fluoro-3-methylbenzoic acid with a phenol to form an acridone derivative.

  • Materials:

    • 2-Amino-5-fluoro-3-methylbenzoic acid

    • A suitable phenol (e.g., resorcinol, phloroglucinol)

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • High-boiling point solvent (e.g., diphenyl ether, optional)

    • Round-bottom flask

    • Heating mantle with a stirrer

  • Procedure:

    • In a round-bottom flask, prepare the cyclizing agent. For Eaton's reagent, carefully dissolve phosphorus pentoxide (5 eq) in methanesulfonic acid with gentle heating.

    • To the stirred cyclizing agent, add 2-amino-5-fluoro-3-methylbenzoic acid (1 eq) and the chosen phenol (1.1 eq).

    • Heat the reaction mixture to 120-140 °C for 2-4 hours. The reaction should be monitored by TLC.

    • After completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

    • A precipitate of the crude acridone will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid.

III. Synthesis of Fused Heterocyclic Systems: Building Complexity from Quinazolinone Intermediates

The 3-amino-quinazolinone derivative synthesized in Protocol 3 is a versatile building block for the construction of more complex, fused heterocyclic systems such as triazino-quinazolinones and triazepino-quinazolinones. These scaffolds are of interest in medicinal chemistry due to their potential for diverse biological activities.[3]

A. Mechanistic Rationale: Cyclocondensation Reactions of 3-Amino-quinazolinones

The exocyclic amino group at the 3-position of the quinazolinone ring is a potent nucleophile that can readily participate in cyclocondensation reactions with bifunctional electrophiles. For example, reaction with α,β-unsaturated nitriles or esters can lead to the formation of fused six- or seven-membered rings.

B. Experimental Protocol

Protocol 5: Synthesis of a Fused Triazino[2,1-b]quinazolinone Derivative

This protocol outlines a general method for the cyclocondensation of a 3-amino-quinazolinone with a suitable bifunctional reagent.

  • Materials:

    • 3-Amino-6-fluoro-2,8-dimethylquinazolin-4(3H)-one (from Protocol 3)

    • A suitable bifunctional electrophile (e.g., diethyl malonate, ethyl acetoacetate)

    • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether)

    • Base (e.g., triethylamine, potassium carbonate)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-6-fluoro-2,8-dimethylquinazolin-4(3H)-one (5 mmol) in DMF (25 mL).

    • Add the bifunctional electrophile (e.g., diethyl malonate, 6 mmol, 1.2 eq) and a catalytic amount of a non-nucleophilic base like triethylamine (0.5 mL).

    • Heat the reaction mixture to reflux (140-160 °C) for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Heterocyclic CoreKey Intermediate(s)ReagentsGeneral Yield Range
Quinazolin-4(3H)-one6-Fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-oneAcetic anhydride, Ammonia70-90%
3-Amino-quinazolin-4(3H)-one6-Fluoro-8-methyl-2-methyl-4H-3,1-benzoxazin-4-oneAcetic anhydride, Hydrazine hydrate65-85%
Acridone-Phenol, Polyphosphoric acid50-70%
Triazino-quinazolinone3-Amino-6-fluoro-2,8-dimethylquinazolin-4(3H)-oneBifunctional electrophile (e.g., diethyl malonate)40-60%

Visualizations

Quinazolinone_Synthesis A 2-Amino-5-fluoro- 3-methylbenzoic acid B 6-Fluoro-8-methyl-2-methyl- 4H-3,1-benzoxazin-4-one A->B Acetic anhydride, Reflux C 6-Fluoro-2,8-dimethyl- quinazolin-4(3H)-one B->C Aqueous Ammonia, Ethanol D 3-Amino-6-fluoro-2,8-dimethyl- quinazolin-4(3H)-one B->D Hydrazine hydrate, Ethanol, Reflux

Caption: General workflow for the synthesis of quinazolinone derivatives.

Acridone_Synthesis A 2-Amino-5-fluoro- 3-methylbenzoic acid C Fluorinated Acridone A->C Polyphosphoric acid, Heat B Phenol Derivative B->C Polyphosphoric acid, Heat

Caption: Synthesis of fluorinated acridones via condensation.

Fused_Heterocycle_Synthesis A 3-Amino-quinazolin-4(3H)-one C Fused Heterocycle (e.g., Triazino-quinazolinone) A->C Cyclocondensation, DMF, Heat B Bifunctional Electrophile B->C Cyclocondensation, DMF, Heat

Caption: Synthesis of fused heterocycles from 3-amino-quinazolinones.

Conclusion

2-Amino-5-fluoro-3-methylbenzoic acid stands as a testament to the power of strategic molecular design in organic synthesis. Its unique substitution pattern provides a robust platform for the efficient construction of a variety of heterocyclic scaffolds that are of significant interest to the pharmaceutical and materials science industries. The protocols outlined herein provide a practical guide for researchers to harness the synthetic potential of this valuable precursor, paving the way for the discovery and development of novel, high-value chemical entities. The adaptability of the intermediate benzoxazinone and 3-amino-quinazolinone derivatives further expands the synthetic possibilities, allowing for the creation of complex, polycyclic systems with tailored properties.

References

  • Break, L. M., et al. (2022). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. Turkish Journal of Chemistry, 46(6), 1863-1877. Available at: [Link]

  • El-Sayed, W. A., et al. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 14(3), 1235-1246. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2010). Synthesis and biological evaluation of some new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. Journal of the Saudi Chemical Society, 14(3), 283-289.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(12), 1715-1719. Available at: [Link]

  • Laeva A.A., et al. (2009). Fluorine-Containing Heterocycles: XIX. Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones. Russian Journal of Organic Chemistry, 45(6), 913-920. Available at: [Link]

  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1035-1052. Available at: [Link]

Sources

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust and reproducible three-step synthetic route commencing from the readily available starting material, 4-fluoro-2-methylaniline. The synthesis involves the protection of the aniline as an N-Boc derivative, followed by a highly regioselective directed ortho-metalation and subsequent carboxylation. The final step entails the deprotection of the Boc group to yield the target compound. This application note details the experimental procedures, explains the mechanistic rationale behind each step, and includes guidance on characterization, potential challenges, and safety considerations.

Introduction

Substituted anthranilic acids are a pivotal class of intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-5-fluoro-3-methylbenzoic acid, with its specific substitution pattern, represents a key scaffold for the development of novel therapeutics. This protocol provides a reliable method for its preparation in a laboratory setting.

The synthetic strategy hinges on the principle of directed ortho-metalation (DoM) , a powerful tool for the regioselective functionalization of aromatic rings.[1][2] By temporarily installing a directing metalation group (DMG), in this case, a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen, we can direct a strong base to deprotonate the sterically accessible and electronically favored ortho-position. This generates a stabilized aryllithium intermediate, which can then be trapped with an electrophile, in this instance, carbon dioxide, to introduce the carboxylic acid moiety.

Overall Synthetic Scheme

Synthetic_Pathway start 4-Fluoro-2-methylaniline protected N-Boc-4-fluoro-2-methylaniline start->protected Step 1: N-Protection step1_reagents Boc₂O, Base (e.g., Et₃N or DMAP) Solvent (e.g., THF) carboxylated N-Boc-2-amino-5-fluoro- 3-methylbenzoic acid protected->carboxylated Step 2: Ortho-metalation & Carboxylation step2_reagents 1. s-BuLi, TMEDA, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺ final_product 2-Amino-5-fluoro-3-methylbenzoic acid carboxylated->final_product Step 3: Deprotection step3_reagents TFA or HCl Solvent (e.g., DCM)

Figure 1: Overall synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Materials and Equipment

ReagentsEquipment
4-Fluoro-2-methylanilineRound-bottom flasks (various sizes)
Di-tert-butyl dicarbonate (Boc₂O)Magnetic stirrer with stir bars
Triethylamine (Et₃N) or DMAPHeating mantle or oil bath
Tetrahydrofuran (THF), anhydrousIce bath and dry ice/acetone bath
sec-Butyllithium (s-BuLi) in cyclohexaneSyringes and needles
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Schlenk line or inert gas (N₂/Ar) setup
Carbon dioxide, solid (dry ice)Rotary evaporator
Dichloromethane (DCM)Thin Layer Chromatography (TLC) plates
Trifluoroacetic acid (TFA) or HCl in dioxaneColumn chromatography setup (silica gel)
Diethyl etherpH paper or pH meter
Saturated aqueous sodium bicarbonateStandard laboratory glassware
BrineNMR spectrometer, IR spectrometer, Mass spectrometer
Anhydrous magnesium sulfate or sodium sulfate

Experimental Protocols

Step 1: Synthesis of tert-butyl (4-fluoro-2-methylphenyl)carbamate (N-Boc-4-fluoro-2-methylaniline)

Rationale: The protection of the aniline nitrogen as a tert-butoxycarbonyl (Boc) carbamate serves a dual purpose. Firstly, it deactivates the amine towards unwanted side reactions. Secondly, and more crucially, the Boc group acts as an effective directed metalation group (DMG), facilitating the regioselective deprotonation at the ortho-position in the subsequent step.[3][4]

Procedure:

  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected aniline as a pure solid.

ParameterValue
Starting Material4-Fluoro-2-methylaniline
ReagentsBoc₂O, Et₃N or DMAP, THF
Reaction Time12-16 hours
Reaction Temperature0 °C to Room Temperature
PurificationColumn Chromatography
Step 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-5-fluoro-3-methylbenzoic acid

Rationale: This step is the cornerstone of the synthesis, employing directed ortho-metalation. The N-Boc group directs the strong base, sec-butyllithium (s-BuLi), to abstract a proton from the C2 position (ortho to the nitrogen).[1][2] The presence of TMEDA, a bidentate chelating agent, breaks up the organolithium aggregates, increasing the basicity and efficiency of the lithiation.[5] The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup, yields the desired benzoic acid.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-4-fluoro-2-methylaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn a deep color, indicating the formation of the aryllithium intermediate.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by carefully adding an excess of crushed, dry solid carbon dioxide in one portion.

  • Allow the mixture to slowly warm to room temperature.

  • Add water to the reaction mixture, and then acidify to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the N-Boc protected aminobenzoic acid.

ParameterValue
Starting MaterialN-Boc-4-fluoro-2-methylaniline
Reagentss-BuLi, TMEDA, CO₂ (solid)
Reaction Time2-3 hours at -78 °C
Reaction Temperature-78 °C
PurificationRecrystallization or Column Chromatography
Step 3: Synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid

Rationale: The final step involves the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is effective for this transformation, proceeding via a mechanism that generates the stable tert-butyl cation.[6][7]

Procedure:

  • Dissolve the 2-((tert-butoxycarbonyl)amino)-5-fluoro-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give the final 2-Amino-5-fluoro-3-methylbenzoic acid.

ParameterValue
Starting MaterialN-Boc-2-amino-5-fluoro-3-methylbenzoic acid
ReagentsTrifluoroacetic acid (TFA), Dichloromethane (DCM)
Reaction Time1-3 hours
Reaction TemperatureRoom Temperature
PurificationRecrystallization

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the regiochemistry of substitution.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point: As an indicator of purity.

Troubleshooting

Troubleshooting cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Ortho-metalation cluster_step3 Step 3: Deprotection s1_issue Incomplete Reaction or Low Yield s1_cause1 Insufficient Boc₂O or Base s1_issue->s1_cause1 s1_cause2 Moisture in Reaction s1_issue->s1_cause2 s1_sol1 Increase equivalents of Boc₂O and base. s1_cause1->s1_sol1 s1_sol2 Ensure anhydrous conditions and reagents. s1_cause2->s1_sol2 s2_issue Low Yield of Carboxylated Product s2_cause1 Inefficient Lithiation s2_issue->s2_cause1 s2_cause2 Poor Quench with CO₂ s2_issue->s2_cause2 s2_sol1 Use freshly titrated s-BuLi. Ensure anhydrous conditions. Check TMEDA quality. s2_cause1->s2_sol1 s2_sol2 Use a large excess of freshly crushed, high-purity dry ice. s2_cause2->s2_sol2 s3_issue Incomplete Deprotection s3_cause1 Insufficient Acid or Reaction Time s3_issue->s3_cause1 s3_sol1 Increase equivalents of TFA or reaction time. Consider gentle heating if necessary. s3_cause1->s3_sol1

Figure 2: Troubleshooting guide for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Safety Precautions

  • Organolithium Reagents (s-BuLi): sec-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure a Class D fire extinguisher is accessible.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • Acids (TFA, HCl): Trifluoroacetic acid and hydrochloric acid are corrosive. Handle them in a well-ventilated fume hood with appropriate PPE.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry, 57(25), 6833–6837. [Link]

  • Directed ortho metalation. (2023, November 29). In Wikipedia. [Link]

  • Beak, P., & Meyers, A. I. (1986). Stereo- and Regiocontrol by Complex Induced Proximity Effects: Reactions of Organolithium Compounds. Accounts of Chemical Research, 19(12), 356–363.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved January 6, 2026, from [Link]

  • Deprotection of different N-Boc-compounds [Download Table]. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Tom, J. N., et al. (2005). Deprotection of N-BOC compounds.
  • Appavoo, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23223–23229. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • D'Agostino, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6433. [Link]

  • Singh, G., & D'Souza, D. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19–47. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved January 6, 2026, from [Link]

Sources

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-fluoro-3-methylbenzoic acid is a valuable fluorinated anthranilic acid derivative. Such structures serve as critical building blocks in the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, 3-methylbenzoic acid. The synthesis involves a sequence of regioselective nitration, chemoselective reduction, and electrophilic fluorination.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide detailed, actionable protocols for laboratory execution.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step process, beginning with the strategic introduction of a nitro group, followed by its reduction to an amine, and concluding with the regioselective installation of the fluorine atom.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination A 3-Methylbenzoic Acid B 2-Nitro-3-methylbenzoic Acid A->B HNO₃, H₂SO₄ < -20°C C 2-Amino-3-methylbenzoic Acid B->C H₂, Pd/C (Catalytic Hydrogenation) D 2-Amino-5-fluoro-3-methylbenzoic Acid C->D Selectfluor™ (Electrophilic Fluorination)

Caption: Three-step synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Part 1: Regioselective Nitration of 3-Methylbenzoic Acid

Principle and Mechanistic Insights

The first step is an electrophilic aromatic substitution reaction. Aromatic nitration is achieved by treating the substrate with a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[2]

The key challenge in the nitration of 3-methylbenzoic acid is achieving the desired regioselectivity. The aromatic ring has two directing groups:

  • Methyl group (-CH₃): An activating, ortho, para-director.

  • Carboxylic acid group (-COOH): A deactivating, meta-director.

Caption: C5 is the most favorable position for electrophilic attack.

The C5 position is para to the activating methyl group and meta to the strongly activating (but also sterically hindering for the ortho positions) amino group. It is also meta to the deactivating carboxyl group. The strong activation provided by the amino and methyl groups, combined with the steric accessibility of the C5 position, makes it the most likely site for electrophilic attack. This is analogous to the regioselective chlorination of the same substrate at the C5 position. [3]

Experimental Protocol: Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen balloon)

  • Separatory funnel

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-3-methylbenzoic acid (e.g., 15 g, 1.0 eq) in anhydrous acetonitrile (200 mL).

  • Reagent Addition: Add Selectfluor™ (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Quenching: Once complete, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-amino-5-fluoro-3-methylbenzoic acid.

Quantitative Data Summary

StepStarting MaterialM.W. ( g/mol )ReagentsKey ConditionsProductM.W. ( g/mol )Typical Yield
1 3-Methylbenzoic Acid136.15Conc. HNO₃T < -20°C2-Nitro-3-methylbenzoic Acid181.1580-90%
2 2-Nitro-3-methylbenzoic Acid181.15H₂, 10% Pd/CRT, 50 psi H₂2-Amino-3-methylbenzoic Acid151.16>95%
3 2-Amino-3-methylbenzoic Acid151.16Selectfluor™RT, Acetonitrile2-Amino-5-fluoro-3-methylbenzoic Acid169.1570-85%

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health (NIH). [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health (NIH). [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Patsnap Eureka. [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Reduction of nitrobenzoic acid.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Nitration of 3-methylbenzoic acid with Mixed acid. ResearchGate. [Link]

  • Synthetic method of 2-nitro-3-methylbenzoic acid.
  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Patsnap Eureka. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • 2-Amino-5-fluorobenzoic acid. National Institutes of Health (NIH). [Link]

  • Synthetic routes. OCR A-Level Chemistry. [Link]

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Application Note & Protocol: Regioselective Chlorination of 2-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid for Pharmaceutical and Agrochemical Research

Introduction

2-Amino-5-chloro-3-methylbenzoic acid is a pivotal building block in modern synthetic chemistry. Its significance is most notably highlighted by its role as a key intermediate in the manufacture of high-value agrochemicals, including the diamide class of insecticides such as Chlorantraniliprole[1][2]. The precise introduction of a chlorine atom onto the 2-amino-3-methylbenzoic acid scaffold is a critical transformation that dictates the efficacy of the final active ingredient.

This application note provides a detailed technical guide for researchers, chemists, and process development professionals engaged in the synthesis of this important chloro-derivative. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, compares common synthetic strategies, and offers robust, field-tested protocols. The objective is to equip the user with the necessary expertise to perform this reaction efficiently, safely, and with high fidelity, ensuring a foundation of trustworthiness and scientific integrity in their synthetic endeavors.

Part 1: Scientific Principles & Mechanistic Insights

The Basis of Regioselectivity

The chlorination of 2-amino-3-methylbenzoic acid is an electrophilic aromatic substitution reaction. The remarkable consistency in achieving chlorination at the C5 position is a direct consequence of the powerful directing effects of the substituents on the benzene ring.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion).

  • Methyl Group (-CH₃): A weakly activating, ortho-, para- directing group via an inductive effect.

  • Carboxylic Acid Group (-COOH): A moderately deactivating, meta- directing group.

The amino group's activating and directing influence is overwhelmingly dominant. It strongly activates the positions ortho (C3) and para (C5) to itself. Since the C3 position is already occupied by the methyl group, the incoming electrophile (Cl⁺) is directed almost exclusively to the C5 position, which is para to the amino group.

Selecting the Appropriate Chlorinating System

The choice of chlorinating agent and solvent is critical and depends on factors such as reaction scale, safety infrastructure, and cost. Several systems have been proven effective.

  • N-Chlorosuccinimide (NCS) & Dichlorohydantoin: These are solid, crystalline reagents that are relatively safe and easy to handle, making them ideal for laboratory-scale synthesis.[3][4] They act as sources of an electrophilic chlorine atom. Reactions are typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which help to dissolve the starting materials and facilitate the reaction.[3] Dichlorohydantoin (specifically 1,3-dichloro-5,5-dimethylhydantoin) offers a higher chlorine content by mass compared to NCS.[1][3]

  • Chlorine Gas (Cl₂): As the most atom-economical chlorinating agent, chlorine gas is often the reagent of choice for large-scale industrial production.[1][4] Its use, however, necessitates specialized equipment to handle a corrosive and toxic gas. These reactions are typically run in chlorinated solvents such as 1,2-dichloroethane (EDC) or monochlorobenzene (MCB).[1][4]

  • Cyanuric Chloride: This reagent is presented as a cost-effective and stable solid alternative to other chlorinating agents like NCS.[1][2] It can be used under relatively mild conditions to achieve the desired transformation.[2]

The Role of the Initiator: An Advanced Consideration

A notable patent describes the use of benzoyl peroxide as a catalyst in conjunction with NCS or dichlorohydantoin.[3] Benzoyl peroxide is a well-known radical initiator, which is atypical for a classic electrophilic aromatic substitution. This suggests that under specific high-temperature conditions (e.g., 100-110°C), a radical pathway may contribute to or facilitate the chlorination. While the primary mechanism remains electrophilic substitution due to the powerful directing groups, the presence of an initiator may accelerate the formation of the chlorine electrophile or involve a single-electron transfer (SET) mechanism. For most laboratory applications, this addition is not necessary, but it represents an area for process optimization in industrial settings.

Part 2: Experimental Protocols & Workflows

The following protocols are derived from established procedures and offer a reliable pathway to the target compound.[2][3][4]

Visualizing the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Isolation & Purification A Charge Reactor with 2-Amino-3-methylbenzoic Acid and Solvent B Add Chlorinating Agent (e.g., NCS, Dichlorohydantoin) A->B C Heat Reaction Mixture (e.g., 90-110 °C) B->C D Monitor Reaction by HPLC/TLC (1-2h) C->D E Cool to Room Temperature D->E F Precipitate Product in Ice Water E->F G Filter Solid Product F->G H Wash with Water G->H I Dry Product H->I J Optional: Recrystallize (e.g., from Methanol) I->J

Caption: General workflow for the chlorination of 2-amino-3-methylbenzoic acid.

Protocol A: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is well-suited for lab-scale synthesis due to the ease of handling NCS.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add 2-amino-3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) at a ratio of approximately 4 mL per 1 g of the starting material.[3] Stir the mixture to achieve dissolution.

  • Reagent Addition: Add N-chlorosuccinimide (1.0 - 1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100°C and maintain for 1-2 hours.[3] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically <0.5% starting material remaining), cool the flask to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ice water (approx. 5 mL per 1 g of starting material).[3][5] A white or off-white solid will precipitate.

  • Isolation: Stir the slurry for 15-30 minutes, then collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water (2-3 times) and then optionally with a small amount of cold ethanol to remove residual DMF.[4][5]

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight to yield 2-amino-5-chloro-3-methylbenzoic acid.

Protocol B: Chlorination using 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

This protocol offers a higher chlorine content per mole of reagent compared to NCS.

  • Reaction Setup: Charge a suitable reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and DMF (4 mL/g).

  • Reagent Addition: Add DCDMH (0.5 - 0.51 eq, as it contains two reactive chlorine atoms) to the stirred solution.[3]

  • Reaction: Heat the mixture to 100-110°C for 1 hour.[3] Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Follow steps 5-9 from Protocol A. The precipitation in ice water is a critical step for isolating the product from the DMF and hydantoin byproduct.[3]

Part 3: Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes based on literature data.

ParameterProtocol A (NCS)Protocol B (DCDMH)Protocol C (Chlorine Gas)
Chlorinating Agent N-Chlorosuccinimide1,3-Dichloro-5,5-dimethylhydantoinChlorine Gas
Solvent DMF, DMAc, Sulfolane[3]DMF, DMAc, Sulfolane[3]1,2-Dichloroethane[4]
Temperature 90-110°C[3]90-110°C[3]40-80°C[1][4]
Reaction Time 1-2 hours[3]1-2 hours[3]~3 hours[4]
Typical Yield 83-88%[3][5]~87%[3]>95%[1][4]
Purity (Post-Workup) >99% (by HPLC)[3]>99% (by HPLC)[3]>98% (by HPLC)[1]
Expected Characterization Results
  • Appearance: White to light yellow or off-white solid/powder.[6]

  • Melting Point: 238-243°C.[3][5] A sharp melting point within this range is a good indicator of high purity.

  • Solubility: The product has good solubility in solvents like acetone, which can be used for recrystallization.[7]

  • Spectroscopy:

    • ¹H NMR: In a solvent like DMSO-d₆, expect to see two singlets in the aromatic region (around 7.2-7.6 ppm) and a singlet for the methyl group protons (around 2.1 ppm).[2]

    • IR Spectroscopy: Characteristic peaks for N-H stretches (amino group) around 3300-3500 cm⁻¹, a C=O stretch (carboxylic acid) around 1700 cm⁻¹, and a C-Cl stretch in the 700-800 cm⁻¹ region.[8]

Part 4: Reagent Selection Guide & Safety

Decision Framework for Chlorinating Agent

G A What is the scale of the reaction? B Lab Scale (<100g) A->B Small C Pilot / Industrial Scale (>1kg) A->C Large D Are you prioritizing ease of handling and setup? B->D G Do you have a gas handling system/scrubber? C->G E Yes D->E F No, cost is primary driver D->F J Use NCS or DCDMH Solid, easy to handle. E->J K Use Cyanuric Chloride Cost-effective solid. F->K H Yes G->H I No G->I L Use Chlorine Gas Most atom economical. H->L M Use DCDMH or NCS Avoid hazardous gas. I->M

Caption: Decision tree for selecting the appropriate chlorinating agent.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chlorinating Agents: N-chlorosuccinimide and Dichlorohydantoin are irritants and should be handled in a fume hood. Avoid inhalation of dust. Chlorine gas is highly toxic and corrosive and must only be used in a well-maintained fume hood or dedicated reaction system with a proper scrubber for off-gassing.

  • Solvents: DMF and DMAc are reproductive hazards and should be handled with care in a fume hood. Avoid skin contact. Chlorinated solvents like EDC are suspected carcinogens.

  • Reaction Conditions: The reaction is exothermic. Ensure proper temperature control, especially during reagent addition and initial heating.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [Link]

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • 2-Amino-3-methylbenzoic acid. NIST WebBook. [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data. [Link]

  • 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101. PubChem. [Link]

Sources

2-Amino-5-fluoro-3-methylbenzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and functionally diverse aromatic systems is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated building blocks, 2-Amino-5-fluoro-3-methylbenzoic acid has emerged as a particularly valuable scaffold. Its trifunctional nature—a nucleophilic amine, a carboxylic acid ready for amide coupling, and a strategically positioned fluorine atom on a methylated benzene ring—offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of 2-Amino-5-fluoro-3-methylbenzoic acid in medicinal chemistry, complete with detailed protocols and insights into its role in the development of novel therapeutics.

The Strategic Advantage of the 2-Amino-5-fluoro-3-methylbenzoic Acid Scaffold

The utility of 2-Amino-5-fluoro-3-methylbenzoic acid as a building block is rooted in the specific arrangement and interplay of its functional groups. The ortho-amino benzoic acid moiety is a classic pharmacophore found in numerous approved drugs. The addition of fluorine at the 5-position and a methyl group at the 3-position introduces key modulations:

  • Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Interactions: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Conformational Control: The methyl group provides steric bulk, which can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

  • Synthetic Versatility: The amino and carboxylic acid groups are orthogonal handles for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.

Application in Drug Discovery: Case Studies

The strategic value of 2-Amino-5-fluoro-3-methylbenzoic acid is exemplified by its use in the synthesis of clinical candidates targeting a range of diseases.

Orexin Receptor Antagonists for Sleep Disorders

Orexin A and B are neuropeptides that regulate wakefulness.[1] Antagonists of the orexin receptors (OX1 and OX2) are a validated therapeutic approach for the treatment of insomnia. In the pursuit of novel orexin receptor antagonists, medicinal chemists have utilized 2-Amino-5-fluoro-3-methylbenzoic acid as a key building block.[1] The core structure of these antagonists often involves a central scaffold to which various substituents are attached to optimize potency, selectivity, and pharmacokinetic properties. The 2-Amino-5-fluoro-3-methylbenzoic acid moiety is typically incorporated via an amide bond, where its structural features contribute to the overall pharmacological profile of the final compound.

EP2 and EP4 Receptor Antagonists for Immuno-oncology and Inflammatory Diseases

Prostaglandin E2 (PGE2) plays a significant role in inflammation and cancer progression through its interaction with EP receptors. Dual antagonists of the EP2 and EP4 receptors are being investigated as potential therapeutics for a variety of conditions, including cancer, pain, and arthritis.[2][3] Patent literature reveals the use of 2-Amino-5-fluoro-3-methylbenzoic acid in the synthesis of bicyclic carboxamides that act as potent EP2 and EP4 antagonists.[2][3] In these molecules, the building block is used to construct a core heterocyclic system, with the fluorine and methyl groups likely playing a role in optimizing the structure-activity relationship (SAR).

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid

A robust supply of this key building block is essential for its application in drug discovery programs. A common synthetic route involves a two-step process starting from 5-fluoro-3-methyl-2-nitrobenzoic acid.

A 5-fluoro-3-methyl-2-nitrobenzoic acid B 2-Amino-5-fluoro-3-methylbenzoic acid A->B  Reduction (e.g., SnCl2, H2/Pd-C)

Caption: Synthetic pathway to the target building block.

Protocol 1: Reduction of 5-fluoro-3-methyl-2-nitrobenzoic acid

This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of the title compound.

Materials:

  • 5-fluoro-3-methyl-2-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure using Tin(II) Chloride:

  • To a round-bottom flask, add 5-fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) and ethyl acetate.

  • Add Tin(II) chloride dihydrate (3.0 - 4.0 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Amino-5-fluoro-3-methylbenzoic acid.

Procedure using Catalytic Hydrogenation:

  • In a hydrogenation vessel, dissolve 5-fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Application in Amide Bond Formation

The most prevalent application of 2-Amino-5-fluoro-3-methylbenzoic acid in medicinal chemistry is its use as a carboxylic acid coupling partner in amide bond formation.

cluster_reactants Reactants cluster_reagents Reagents A 2-Amino-5-fluoro-3-methylbenzoic acid E Amide Product A->E B Primary or Secondary Amine (R-NH2) B->E C Coupling Agent (e.g., HATU, HBTU) C->E D Base (e.g., DIPEA, Et3N) D->E

Caption: General workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

This protocol provides a general and efficient method for the coupling of 2-Amino-5-fluoro-3-methylbenzoic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 2-Amino-5-fluoro-3-methylbenzoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.5 eq) to the reaction mixture.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Troubleshooting Amide Coupling Reactions

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of coupling agent/base.
Sterically hindered amine or acidUse a more potent coupling agent (e.g., COMU) or a less hindered base.
Side Product Formation Racemization (if chiral centers are present)Use a coupling additive like HOBt or perform the reaction at a lower temperature.
EpimerizationEmploy a non-nucleophilic base.
Difficult Purification Excess coupling agent/basePerform an aqueous workup to remove water-soluble reagents.
Byproducts from coupling agentChoose a coupling agent that produces easily removable byproducts (e.g., EDC).

Structure-Activity Relationship (SAR) Insights

The fluorine and methyl substituents on the 2-aminobenzoic acid scaffold are not merely passive decorations; they actively contribute to the pharmacological properties of the final molecule. When incorporated into a larger drug candidate, these groups can:

  • Influence Lipophilicity: The fluorine atom generally increases lipophilicity, which can affect cell permeability and plasma protein binding.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH and its ability to form salt bridges with the target protein.

  • Dictate Binding Pose: The methyl group can act as a "conformational anchor," restricting the rotation of the aromatic ring and favoring a specific binding orientation within the protein's active site.

The interplay of these effects is a key consideration during the lead optimization phase of drug discovery. The strategic placement of the fluorine and methyl groups in 2-Amino-5-fluoro-3-methylbenzoic acid provides a valuable tool for fine-tuning the SAR of a compound series.

Conclusion

2-Amino-5-fluoro-3-methylbenzoic acid is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of functional groups and substituents allows for the efficient synthesis of complex molecules with desirable pharmacological properties. As demonstrated in its application towards the development of orexin and EP2/EP4 receptor antagonists, this scaffold provides a robust platform for generating novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their own drug discovery endeavors.

References

  • Arena, F. et al. (2015). Substituted prolines / piperidines as orexin receptor antagonists.
  • Li, J. et al. (2021). Bicyclic carboxamides and methods of use thereof. U.S.
  • Li, J. et al. (2023). Bicyclic carboxamides and methods of use thereof. U.S.

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Suzuki coupling reactions with 2-Amino-5-fluoro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with 2-Amino-5-fluoro-3-methylbenzoic Acid Derivatives

Introduction: The Strategic Importance of Substituted Biaryl Anthranilic Acids

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. 2-Amino-5-fluoro-3-methylbenzoic acid and its halogenated derivatives are pivotal building blocks, serving as precursors for a multitude of pharmacologically active compounds, including potent antitumor, antibacterial, and anti-inflammatory agents.[1] The core structure, a substituted anthranilic acid, is a privileged scaffold in medicinal chemistry. The strategic introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and substituted aromatic structures.[3][4][5] Its broad functional group tolerance, use of readily available and stable organoboron reagents, and generally mild reaction conditions have made it a cornerstone of contemporary organic synthesis.[6][7]

This guide provides a detailed technical overview and actionable protocols for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of 2-amino-5-fluoro-3-methylbenzoic acid derivatives. We will delve into the mechanistic nuances dictated by the unique substitution pattern of this substrate, offer optimized reaction protocols, and provide insights into troubleshooting common challenges.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki-Miyaura reaction is governed by a delicate interplay of factors within its catalytic cycle. The reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Palladium(0) species to the organohalide (Ar-X), forming a Pd(II) intermediate. The rate of this step is highly sensitive to the electronic nature of the aryl halide.

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[9][10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R'(L)₂ (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArX Ar-X ArX->ArPdX Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Boronate->ArPdX Transfers R'

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Substrate-Specific Considerations for 2-Amino-5-fluoro-3-methylbenzoic Acid Derivatives

The unique substitution pattern of the target substrate introduces specific challenges and considerations that must be addressed for successful coupling:

  • Electronic Ambiguity: The aryl ring is substituted with both a strong electron-donating group (the ortho-amino group) and two electron-withdrawing groups (the para-fluoro and meta-carboxyl groups). This electronic push-pull can modulate the reactivity of the C-X bond during the critical oxidative addition step. While electron-donating groups can slow oxidative addition, the overall electronic character must be considered.

  • Steric Hindrance: The ortho-amino and meta-methyl groups flank the reactive site (assuming a halide at position 2 or 6, or coupling a boronic acid at the 2-position). This steric congestion can hinder the approach of the bulky palladium catalyst, potentially requiring catalysts with specific ligand architectures to overcome this challenge.[12]

  • Coordinating Functional Groups: The presence of the unprotected ortho-amino group is a significant challenge.[7] Both the amine and the carboxylic acid can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. The selection of an appropriate base is critical to mitigate the acidic proton of the carboxylic acid without promoting side reactions.

Optimized Application Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a representative substrate, 2-amino-5-bromo-3-methylbenzoic acid, with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-bromo-3-methylbenzoic acid>98%Sigma-AldrichThe aryl halide partner.
Arylboronic Acid>97%Combi-BlocksThe coupling partner. Ensure it is dry and of high purity.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsA common Pd(II) precatalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Sigma-AldrichA bulky, electron-rich phosphine ligand effective for challenging substrates.[8]
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Acros OrganicsA strong, non-nucleophilic base effective for coupling nitrogen-containing heterocycles and challenging substrates.[13]
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichReaction solvent. Must be thoroughly degassed.
Deionized WaterHPLC Grade-Co-solvent. Must be thoroughly degassed.
Argon or Nitrogen GasHigh Purity (5.0)-For maintaining an inert atmosphere.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)--For washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)>98%-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Gas) cluster_workup Work-up & Isolation cluster_purification Purification A Degas Solvents (Dioxane/Water) D Add Solvents A->D B Dry Glassware & Add Stir Bar C Add Aryl Halide, Boronic Acid, Base B->C C->D E Add Catalyst/Ligand (Pre-mixed or Sequential) D->E F Heat to 80-100 °C E->F G Monitor by TLC/LC-MS F->G H Cool to RT Quench with Water G->H Reaction Complete I Acidify to pH ~4-5 H->I J Extract with EtOAc I->J K Wash (Water, Brine) J->K L Dry (MgSO₄), Filter K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O Characterize Product N->O

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Protocol

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Seal and Purge: Seal the flask with a rubber septum and purge with high-purity argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio, volume/volume) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Preparation and Addition: In a separate small vial under an inert atmosphere, mix Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%). Dissolve this mixture in a small amount of degassed dioxane and transfer it to the main reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify the aqueous phase to a pH of ~4-5 with 1M HCl to ensure the product is protonated.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Optimization and Troubleshooting

Achieving high yields with challenging substrates often requires systematic optimization. The following table outlines key parameters and common issues.

ParameterOptions / ConsiderationsRationale & Causality
Catalyst/Ligand Pd(PPh₃)₄: Classic, but may be less effective for this substrate.[15] • Pd(OAc)₂ / SPhos or XPhos: Highly active for hindered and electron-rich substrates.[8] • PdCl₂(dppf): A robust catalyst, but may require higher temperatures.[7] • Buchwald Precatalysts (e.g., SPhos Pd G3): Air-stable and highly efficient.The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos promote the reductive elimination step and can stabilize the Pd(0) species, increasing catalyst lifetime and turnover, which is crucial for sterically demanding substrates.[16]
Base K₃PO₄: Often excellent for substrates with N-H bonds.[13] • K₂CO₃: A common, milder base. May require higher temperatures.[13] • Cs₂CO₃: Highly effective but more expensive; often used for difficult couplings (the "cesium effect").[13] • Organic Bases (e.g., Et₃N): Can be used, particularly in micellar catalysis.[6]The base activates the boronic acid to the boronate.[10] For this substrate, a base that is strong enough to facilitate transmetalation but not so strong as to cause undesired side reactions with the amine or carboxyl groups is ideal. K₃PO₄ often provides the best balance.
Solvent Dioxane/H₂O: A very common and effective mixture. • Toluene/H₂O: Good alternative, can sometimes improve yields. • THF/H₂O: Another viable option.A polar, aprotic solvent is needed to dissolve the organic components, while water is required to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio can be tuned to optimize solubility and reaction rate.
Temperature 80-110 °C Higher temperatures are generally required to drive the reaction, especially to overcome the activation energy for the oxidative addition and reductive elimination steps with challenging substrates. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Common Troubleshooting Scenarios:

  • Low or No Yield:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.

    • Cause: Poor choice of ligand/catalyst system.

    • Solution: Screen different ligands. For ortho-substituted anilines, bulky biarylphosphine ligands are often superior.[7][8]

  • Significant Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of excess water or oxygen; base may be too strong or reaction time too long.

    • Solution: Use anhydrous base and freshly degassed solvents. Consider a milder base like K₂CO₃ or reducing the reaction time.

  • Dehalogenation of Starting Material (Aryl halide replaced by -H):

    • Cause: Can be a side reaction pathway of the palladium catalyst, sometimes promoted by certain ligands or impurities.

    • Solution: Screen different catalyst systems. Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-amino-5-fluoro-3-methylbenzoic acid derivatives is a highly valuable transformation for accessing complex molecules in pharmaceutical and materials science. Success with this specific substrate class hinges on a rational understanding of its unique electronic and steric properties. The primary challenges—potential catalyst inhibition by coordinating groups and steric hindrance—can be effectively overcome by selecting highly active palladium catalysts supported by bulky, electron-rich phosphine ligands, in conjunction with a suitable base like K₃PO₄ and rigorously maintained inert reaction conditions. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this powerful synthetic tool.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Scaffolds from 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Amino-5-fluoro-3-methylbenzoic Acid in Medicinal Chemistry

2-Amino-5-fluoro-3-methylbenzoic acid, a substituted anthranilic acid, represents a highly valuable starting material in the synthesis of novel pharmaceuticals. Anthranilic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to serve as precursors for a wide array of bioactive molecules.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3]

The specific substitution pattern of 2-amino-5-fluoro-3-methylbenzoic acid offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, a well-established strategy in modern medicinal chemistry.[4] The methyl group provides a point of steric influence and can modulate the electronic properties of the aromatic ring. The vicinal amino and carboxylic acid functionalities are poised for a variety of chemical transformations, most notably the construction of heterocyclic systems and the formation of amide bonds, both of which are cornerstones of many pharmaceutical structures.

This guide provides detailed protocols for the utilization of 2-amino-5-fluoro-3-methylbenzoic acid in the synthesis of two key classes of compounds with significant therapeutic potential: quinazolinones and N-substituted benzamides. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Diagram: Synthetic Pathways from 2-Amino-5-fluoro-3-methylbenzoic Acid

Synthetic_Pathways Core Synthetic Transformations cluster_0 Pathway 1: Quinazolinone Synthesis cluster_1 Pathway 2: Amide Synthesis A 2-Amino-5-fluoro-3-methylbenzoic Acid B N-(2-carboxy-4-fluoro-6-methylphenyl)acetamide (N-Acyl Intermediate) A->B Acetic Anhydride E N-Substituted-2-amino-5-fluoro-3-methylbenzamide (Amide Derivative) A->E Amine (R-NH2), Coupling Agent (e.g., HATU) C 6-Fluoro-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate) B->C Acetic Anhydride (reflux) D 6-Fluoro-7-methyl-2-methyl-3-substituted-quinazolin-4(3H)-one (Quinazolinone Derivative) C->D Primary Amine (R-NH2)

Caption: Synthetic routes from 2-Amino-5-fluoro-3-methylbenzoic acid.

Part 1: Synthesis of 6-Fluoro-7-methyl-2-methyl-3-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[2] The following three-step protocol describes a reliable method for the synthesis of substituted quinazolinones from 2-amino-5-fluoro-3-methylbenzoic acid.

Experimental Workflow: Quinazolinone Synthesis

G start Start: 2-Amino-5-fluoro-3-methylbenzoic Acid step1 Step 1: N-Acetylation Reagent: Acetic Anhydride Solvent: Acetic Acid Conditions: Stir at room temperature start->step1 intermediate1 Intermediate: N-(2-carboxy-4-fluoro-6-methylphenyl)acetamide step1->intermediate1 step2 Step 2: Cyclization to Benzoxazinone Reagent: Acetic Anhydride (excess) Conditions: Reflux intermediate1->step2 intermediate2 Intermediate: 6-Fluoro-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one step2->intermediate2 step3 Step 3: Amination and Rearrangement Reagent: Primary Amine (R-NH2) Solvent: DMF or Ethanol Conditions: Reflux intermediate2->step3 product Product: 6-Fluoro-7-methyl-2-methyl-3-substituted-quinazolin-4(3H)-one step3->product purification Purification: Recrystallization or Column Chromatography product->purification

Caption: Workflow for the synthesis of substituted quinazolinones.

Step 1: Synthesis of N-(2-carboxy-4-fluoro-6-methylphenyl)acetamide (N-Acyl Intermediate)

Rationale: The initial step is the acylation of the amino group of the anthranilic acid. This is a standard transformation to introduce the necessary carbonyl group for the subsequent cyclization. Acetic anhydride is a readily available and effective acetylating agent.

Protocol:

  • In a 100 mL round-bottom flask, suspend 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in glacial acetic acid (20 mL).

  • To this suspension, add acetic anhydride (1.2 eq) dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the N-acyl intermediate.

Step 2: Synthesis of 6-Fluoro-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate)

Rationale: The N-acyl anthranilic acid is then cyclized to a benzoxazinone intermediate. This is achieved by heating with a dehydrating agent, in this case, an excess of acetic anhydride, which also serves as the solvent.[2]

Protocol:

  • Place the dried N-(2-carboxy-4-fluoro-6-methylphenyl)acetamide (1.0 eq) in a 100 mL round-bottom flask.

  • Add an excess of acetic anhydride (10-15 eq) and heat the mixture to reflux with stirring for 2-3 hours.

  • After cooling to room temperature, remove the excess acetic anhydride under reduced pressure.

  • The crude benzoxazinone can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like toluene.

Step 3: Synthesis of 6-Fluoro-7-methyl-2-methyl-3-substituted-quinazolin-4(3H)-one

Rationale: The final step involves the reaction of the benzoxazinone intermediate with a primary amine. The amine initially opens the benzoxazinone ring, followed by cyclization to form the stable quinazolinone ring system.[2] The choice of solvent (DMF or ethanol) can influence the reaction rate and yield.

Protocol:

  • Dissolve the crude 6-fluoro-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in either anhydrous N,N-dimethylformamide (DMF) or ethanol in a round-bottom flask.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Product Substituent (R) Expected M.W. Predicted ¹H NMR (DMSO-d₆, δ ppm) Expected IR (cm⁻¹)
Quinazolinone 1 -CH₂CH₃248.26~1.2 (t, 3H), ~2.7 (q, 2H), ~2.4 (s, 3H), ~7.5 (d, 1H), ~7.8 (d, 1H), ~8.1 (s, 1H)~1680 (C=O), ~1605 (C=N), ~3070 (Ar C-H)
Quinazolinone 2 -Ph296.30~2.5 (s, 3H), ~7.3-7.6 (m, 6H), ~7.9 (d, 1H), ~8.2 (s, 1H)~1685 (C=O), ~1600 (C=N), ~3060 (Ar C-H)
Quinazolinone 3 -CH₂Ph310.33~2.4 (s, 3H), ~5.2 (s, 2H), ~7.2-7.4 (m, 5H), ~7.6 (d, 1H), ~7.9 (d, 1H), ~8.2 (s, 1H)~1682 (C=O), ~1603 (C=N), ~3065 (Ar C-H)

Part 2: Direct Amide Bond Formation from 2-Amino-5-fluoro-3-methylbenzoic Acid

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in pharmaceutical synthesis. Modern coupling agents provide efficient and mild conditions for this reaction, preserving sensitive functional groups.

Experimental Workflow: Amide Synthesis

G start Start: 2-Amino-5-fluoro-3-methylbenzoic Acid & Primary/Secondary Amine step1 Amide Coupling Reagent: HATU, DIPEA Solvent: Anhydrous DMF Conditions: Stir at 0°C to RT start->step1 product Product: N-Substituted-2-amino-5-fluoro-3-methylbenzamide step1->product workup Work-up: Aqueous wash and extraction product->workup purification Purification: Column Chromatography workup->purification

Caption: Workflow for the direct synthesis of N-substituted benzamides.

Protocol: Synthesis of N-Substituted-2-amino-5-fluoro-3-methylbenzamides

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling agent for amide bond formation. It activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes.

  • Add the desired primary or secondary amine (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Product Amine (R-NH₂) Expected M.W. Predicted ¹H NMR (CDCl₃, δ ppm) Expected IR (cm⁻¹)
Amide 1 Aniline260.27~2.2 (s, 3H), ~5.9 (br s, 2H), ~6.9-7.6 (m, 7H)~3400 & 3300 (N-H), ~1640 (C=O), ~3050 (Ar C-H)
Amide 2 Benzylamine274.30~2.2 (s, 3H), ~4.6 (d, 2H), ~5.8 (br s, 2H), ~6.8-7.4 (m, 7H)~3410 & 3310 (N-H), ~1635 (C=O), ~3060 (Ar C-H)
Amide 3 Cyclohexylamine266.33~1.2-2.0 (m, 10H), ~2.2 (s, 3H), ~3.9 (m, 1H), ~5.7 (br s, 2H), ~6.7-7.0 (m, 2H)~3405 & 3305 (N-H), ~1630 (C=O), ~2930 & 2850 (C-H)

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the synthesis of novel quinazolinone and N-substituted benzamide derivatives from 2-amino-5-fluoro-3-methylbenzoic acid. These synthetic routes provide a foundation for the development of new pharmaceutical candidates by allowing for the systematic exploration of structure-activity relationships through the introduction of diverse substituents. The strategic incorporation of fluorine and the inherent reactivity of the anthranilic acid scaffold make 2-amino-5-fluoro-3-methylbenzoic acid a valuable building block in the pursuit of innovative therapeutics.

References

  • Hristov, M., & Marinova, P. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(13), 5081. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1055.
  • Negrete, G. R., et al. (2010). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2010(xi), 149-161. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Patel, V. R., et al. (2012). Quinazolinone and its derivatives: A review on pharmacological potential. Journal of Chemical and Pharmaceutical Research, 4(1), 245-253.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Lazić, A. M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(3), 1381. [Link]

  • Bräse, S., et al. (2009). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Angewandte Chemie International Edition, 48(28), 5050-5094. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Substituted Anthranilic Acids in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Anthranilic Diamide Revolution

The introduction of anthranilic diamide insecticides marked a significant advancement in crop protection, offering potent and selective control of a wide range of devastating pests, particularly within the Lepidoptera order.[1][2] These compounds, classified as Insecticide Resistance Action Committee (IRAC) Group 28, exert their effect by selectively activating insect ryanodine receptors (RyRs).[1][3][4] This activation leads to an uncontrolled release of internal calcium stores within insect muscle cells, causing impaired muscle function, feeding cessation, paralysis, and eventual death.[3][4][5]

The chemical backbone of these powerful insecticides is often constructed from two key heterocyclic fragments. One of the most critical building blocks is a substituted anthranilic acid derivative. While numerous structural modifications have been explored to optimize efficacy, spectrum, and physicochemical properties, the core scaffold derived from a substituted 2-amino-benzoic acid remains central to this class. This guide focuses on the pivotal role of these intermediates, with a specific lens on 2-amino-3-methylbenzoic acid derivatives substituted at the 5-position.

While 2-Amino-5-fluoro-3-methylbenzoic acid represents a molecule of high interest for novel agrochemical design due to the unique properties conferred by fluorine, the most commercially successful and well-documented examples in this class utilize chloro and cyano analogs.[6][7][8][9] Therefore, this document will provide detailed synthetic protocols for the blockbuster insecticides Chlorantraniliprole and Cyantraniliprole, which are synthesized from 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-cyano-3-methylbenzoic acid, respectively. These protocols serve as a validated and authoritative template for researchers exploring the synthesis of new analogs, including those based on the fluoro-derivative.

Part 1: The Scientific Rationale - Why Substituted Anthranilic Acids?

The efficacy of an anthranilic diamide insecticide is not solely dependent on its pyrazole-carboxamide portion. The substituted anthranilic acid moiety is crucial for orienting the molecule within the binding site of the ryanodine receptor and for influencing its systemic properties within the plant.

The Role of the 5-Position Substituent

Modifications at the 5-position of the 2-amino-3-methylbenzoic acid ring have proven to be a highly successful strategy for modulating the insecticidal properties.

  • Chlorine (in Chlorantraniliprole): The chloro-substituent provides a balance of lipophilicity and electronic character that contributes to the high intrinsic activity of Chlorantraniliprole against key lepidopteran pests.[10][11]

  • Cyano (in Cyantraniliprole): The replacement of chlorine with a cyano group led to the development of Cyantraniliprole. This modification expanded the spectrum of activity to include important sucking pests like aphids and whiteflies and improved systemic movement within the plant.[2][3][12]

  • Fluorine (A Prospective View): The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design.[6][7][8] Fluorine's high electronegativity and small size can significantly alter a molecule's properties by:

    • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes, which can increase the molecule's persistence and bioavailability.[6][9]

    • Modulating Lipophilicity: Strategic fluorination can increase lipophilicity, potentially improving the molecule's ability to cross cellular membranes.[6][9]

    • Altering Binding Affinity: Fluorine can engage in favorable electronic interactions (e.g., hydrogen bonds, dipole-dipole) with target receptors, potentially increasing binding affinity and intrinsic potency.[8]

Therefore, the synthesis of diamides from 2-Amino-5-fluoro-3-methylbenzoic acid is a logical and compelling avenue for the discovery of next-generation insecticides with potentially enhanced profiles.

Mechanism of Action: Ryanodine Receptor Modulation

Diamide insecticides function as potent activators of insect RyRs.[1][5] Unlike the natural plant alkaloid ryanodine, which binds to a different site, diamides lock the RyR channel in an open state.[1] This leads to a continuous, unregulated leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm, depleting the cell's calcium supply essential for controlled muscle contraction.[3][4] The result is rapid feeding cessation and paralysis.[4]

Ryanodine Receptor MOA cluster_neuron Neuron Terminal cluster_muscle Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-Gated Ca²⁺ Channel Nerve_Impulse->Ca_Channel Opens ACh Acetylcholine (ACh) Vesicles Ca_Channel->ACh Triggers ACh Release AChR ACh Receptor ACh->AChR Binds RyR Ryanodine Receptor (RyR) Ca²⁺ Channel AChR->RyR Signal Cascade Activates SR Sarcoplasmic Reticulum (SR) (Internal Ca²⁺ Store) Contraction Muscle Contraction RyR->Contraction Controlled Ca²⁺ Release Causes Paralysis Paralysis & Feeding Cessation RyR->Paralysis Uncontrolled Ca²⁺ Leakage Causes Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds & Locks Open

Caption: Mechanism of Action of Diamide Insecticides on Insect Ryanodine Receptors.

Part 2: Synthesis Protocols

The core of diamide synthesis involves an amide bond formation between the activated pyrazole carboxylic acid and the substituted anthranilic acid (or its N-alkyl amide derivative). Two primary industrial routes are employed: a two-step process via a benzoxazinone intermediate, or a direct one-pot amide coupling. The following protocols detail a common and effective laboratory-scale approach.

General Synthesis Workflow

The overall strategy involves preparing the two key intermediates separately and then coupling them in the final step. The synthesis of the substituted anthranilic acid itself is a critical precursor step.

Caption: General workflow for the synthesis of anthranilic diamide insecticides.

Protocol 1: Synthesis of Chlorantraniliprole Intermediate

This protocol details the formation of the key benzoxazinone intermediate from 2-amino-5-chloro-3-methylbenzoic acid, which is then reacted with methylamine to yield Chlorantraniliprole.

Objective: To synthesize 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4185.61
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid500008-54-8304.55
Methanesulfonyl Chloride (MsCl)124-63-0114.55
Triethylamine (TEA) or 3-Picoline121-44-8101.19
Acetonitrile (MeCN)75-05-841.05

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 5-10 mL per gram of carboxylic acid). Stir to form a slurry.

  • Base Addition: Add 2-amino-5-chloro-3-methylbenzoic acid (1.05 eq) to the slurry.[13]

  • Cooling: Cool the reaction mixture to 0 to -5 °C using an ice-salt bath.

  • Activation: While maintaining the low temperature, add triethylamine or 3-picoline (2.5-3.0 eq) to the mixture.[13][14]

  • Cyclization: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.[13][14] The formation of the benzoxazinone intermediate occurs as the sulfonate is a good leaving group, facilitating intramolecular cyclization.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold acetonitrile or ethanol to remove impurities.

  • Drying: Dry the isolated white to off-white solid under vacuum to yield the benzoxazinone intermediate. A molar yield of over 90% can be expected under optimized conditions.[13]

This intermediate is then reacted in a subsequent step with methylamine in a suitable solvent, which opens the benzoxazinone ring to form the final N-methylamide of Chlorantraniliprole.[15]

Protocol 2: Synthesis of a Cyantraniliprole Precursor

This protocol outlines a one-pot synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a key precursor that is subsequently coupled with the pyrazole carboxylic acid to form Cyantraniliprole.

Objective: To synthesize 2-amino-5-cyano-N,3-dimethylbenzamide from 2-amino-3-methylbenzoic acid.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
2-Amino-3-methylbenzoic acid4389-45-1151.16
Bis(trichloromethyl) carbonate (BTC)32315-10-9296.75
Aqueous Methylamine (40 wt. %)74-89-531.06
N-Bromosuccinimide (NBS)128-08-5177.98
Copper(I) Cyanide (CuCN)544-92-389.56
N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Benzoxazinedione Formation: In a fume hood, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent like THF. Slowly add a solution of bis(trichloromethyl) carbonate (0.4 eq) and stir at room temperature. This step forms the 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate.[16][17]

  • Aminolysis: Without isolating the intermediate, cool the mixture and carefully add aqueous methylamine (2.0-3.0 eq). This opens the ring to form 2-amino-N,3-dimethylbenzamide.[16][17]

  • Bromination: To the same reaction mixture, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to selectively brominate the 5-position of the aromatic ring.

  • Cyanation (Rosenmund-von Braun reaction): This is a critical and hazardous step that must be performed with extreme caution in a well-ventilated fume hood. Add Copper(I) cyanide (1.2-1.5 eq) and heat the reaction mixture in a high-boiling polar aprotic solvent like DMF.[18] This step substitutes the bromine atom with a cyano group.

  • Reaction Monitoring: Monitor the cyanation step by HPLC until the bromo-intermediate is consumed.

  • Work-up and Isolation: After cooling, the reaction is typically quenched with an aqueous solution of ferric chloride or sodium cyanide to complex excess cyanide. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization or column chromatography to yield 2-amino-5-cyano-N,3-dimethylbenzamide.[18]

This cyano-intermediate is then coupled with the activated 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to produce Cyantraniliprole.

Part 3: Data Summary

Physicochemical Properties of Key Compounds:

CompoundFormulaMolar Mass ( g/mol )AppearanceUse
2-Amino-5-chloro-3-methylbenzoic acidC₈H₈ClNO₂185.61Off-white solidChlorantraniliprole Intermediate[11]
2-Amino-5-cyano-3-methylbenzoic acidC₉H₈N₂O₂176.17SolidCyantraniliprole Intermediate[18]
Chlorantraniliprole C₁₈H₁₄BrCl₂N₅O₂483.15White crystalline powderBroad-spectrum insecticide[10][14]
Cyantraniliprole C₁₉H₁₄BrClN₆O₂473.71White crystalline powderBroad-spectrum insecticide (incl. sucking pests)[12]

Conclusion

The synthesis of anthranilic diamide insecticides is a testament to the power of strategic molecular design in modern agrochemistry. The use of substituted 2-amino-3-methylbenzoic acids as core building blocks allows for fine-tuning of the final product's biological activity and systemic properties. The established protocols for Chlorantraniliprole and Cyantraniliprole, utilizing the 5-chloro and 5-cyano analogs respectively, provide a robust framework for further innovation. The exploration of 2-Amino-5-fluoro-3-methylbenzoic acid as a precursor is a scientifically-grounded next step, promising the potential for new insecticides with enhanced metabolic stability and novel modes of interaction at the target site. The methodologies presented herein offer a reliable and validated starting point for researchers dedicated to the discovery and development of the next generation of crop protection solutions.

References

  • Wikipedia. Diamide insecticides. [Link]

  • Wang, X., et al. (2010). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. ACS Publications. [Link]

  • Troczka, B. J., et al. (2012). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. Neurotoxicology. [Link]

  • Rechcigl, N. (2019). Diving Into Diamides. GrowerTalks. [Link]

  • Zhang, Z., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ChemistryOpen. [Link]

  • Wikiwand. Diamide insecticides. [Link]

  • Deng, Y., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Frontiers in Physiology. [Link]

  • Wang, X., et al. (2010). Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles. Journal of Agricultural and Food Chemistry. [Link]

  • Shao, X., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science. [Link]

  • Lahm, G. P., et al. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science. [Link]

  • P. J. H. Web, et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases. [Link]

  • Web, P. J. H., et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science. [Link]

  • Ogawa, Y., et al. (2022). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen. [Link]

  • Müller, K., et al. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Patsnap Eureka. Method for synthesizing chlorantraniliprole. [Link]

  • Qin, W., et al. (2012). One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides. ResearchGate. [Link]

  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. [Link]

  • Google Patents.
  • AERU, University of Hertfordshire. Cyantraniliprole (Ref: DPX-HGW86). [Link]

  • Google Patents.
  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of 2-Amino-5-chloro-3-methylbenzoic Acid. [Link]

  • ResearchGate. Study on the synthesis of anthranilicdiamides insecticide. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

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Application Notes & Protocols: Strategies for Amide Coupling with 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Amide Coupling

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prominence stems from the stability of the amide bond and its presence in a vast array of pharmaceuticals and biological molecules.[3] While conceptually a simple condensation of a carboxylic acid and an amine, the practical execution can be challenging, particularly with complex substrates.[1]

This guide provides an in-depth analysis and detailed protocols for the amide coupling of 2-Amino-5-fluoro-3-methylbenzoic acid. This substrate presents a unique combination of steric and electronic challenges that often lead to low yields or failed reactions with standard coupling methods.[4] The key difficulties arise from:

  • Steric Hindrance: The methyl group at the 3-position sterically shields the adjacent carboxylic acid, impeding the approach of coupling reagents and the amine.

  • Reduced Amine Nucleophilicity: The amine at the 2-position is an aniline derivative. Its nucleophilicity is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.[5] This effect is further modulated by the electron-withdrawing fluorine atom at the 5-position, which further decreases the electron density on the ring and the nucleophilicity of the amino group.[6][7]

Successfully coupling this molecule requires a careful selection of activating agents and reaction conditions designed to overcome these hurdles. This document will explore the mechanistic basis for reagent selection and provide robust, field-proven protocols for researchers.

Mechanistic Considerations and Reagent Selection

The conversion of a carboxylic acid and an amine to an amide is kinetically slow and requires the activation of the carboxylic acid's hydroxyl group into a better leaving group.[2][8] This is achieved using a "coupling reagent." The activated intermediate, typically an active ester or acylphosphonium/uronium species, is then susceptible to nucleophilic attack by the amine.

For a substrate like 2-Amino-5-fluoro-3-methylbenzoic acid, the choice of coupling reagent is paramount. Reagents must be sufficiently reactive to activate a sterically hindered acid while being compatible with the nucleophilic aniline group.

Common Coupling Reagent Classes:
  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-soluble urea byproduct, which simplifies purification.[3][9] However, for challenging substrates, EDC alone is often insufficient. Its reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea. To mitigate this and boost efficiency, additives like N-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential.[9][10] These additives trap the O-acylisourea to form more stable and reactive HOBt/HOAt active esters.[10] For electron-deficient anilines, the addition of an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[9][11]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective for difficult couplings.[10][12] HATU, derived from HOAt, rapidly forms a highly reactive OAt-active ester, leading to faster reaction times and higher yields, especially with sterically hindered or electronically deactivated substrates.[10][13] These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize the acid and facilitate the reaction.

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): These reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective but can be more expensive. They function similarly to uronium salts by forming an active ester intermediate.

Data Summary: Recommended Coupling Systems
Coupling SystemBaseSolventTemperatureKey AdvantagesConsiderations
EDC / HOBt / DMAP DIPEADMF, ACN, DCM0 °C to RTCost-effective; well-established.May be sluggish for this substrate; requires stoichiometric DMAP for best results.[9]
HATU DIPEA, 2,4,6-CollidineDMF, NMP0 °C to RTHigh reactivity, fast, excellent for hindered/deactivated substrates.[10][13]Higher cost; requires careful control of stoichiometry.
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEAEtOAc, DCMRT to 50 °CExcellent for preventing racemization; byproducts are water-soluble.Often requires slightly elevated temperatures.
Acyl Fluoride DIPEADCM, DMFRT to RefluxHighly reactive intermediate; effective for hindered systems.[14][15]Requires conversion of the carboxylic acid to the acyl fluoride first (e.g., using Cyanuric Fluoride).

Visualization of Reaction Mechanisms and Workflows

Understanding the reaction pathway is crucial for optimization and troubleshooting.

Amide Coupling Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification prep_acid Dissolve Acid (1.0 eq) & Amine (1.1-1.2 eq) in anhydrous solvent add_reagents Add Coupling Reagent (1.1 eq) & Base (2.0-3.0 eq) at 0 °C prep_acid->add_reagents stir Stir at 0 °C to RT (1-24 h) add_reagents->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Dilute & Extract with Organic Solvent quench->extract wash Wash with aq. Acid, aq. Base, and Brine extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: General experimental workflow for amide coupling reactions.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Potency Coupling using HATU

This protocol is recommended as the primary approach due to the challenging nature of the substrate. HATU is highly effective for sterically hindered and electron-deficient systems. [10][16] Materials:

  • 2-Amino-5-fluoro-3-methylbenzoic acid

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 to 0.5 M solution).

  • Add HATU (1.1 equiv) to the solution and stir for 2-3 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1-1.2 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm slowly to room temperature and stir for 2-18 hours.

  • Monitor Progress: Check the reaction's completion by TLC or LC-MS by observing the consumption of the limiting starting material.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). Caution: The acidic and basic washes remove excess amine, DIPEA, and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt/DMAP

This method is an alternative for less-hindered amine partners or when cost is a primary concern. The inclusion of DMAP is crucial for activating the system towards the electron-deficient aniline. [9][11] Materials:

  • 2-Amino-5-fluoro-3-methylbenzoic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (N-hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 equiv), HOBt (0.1-0.2 equiv), and DMAP (1.0 equiv).

  • Dissolve the solids in anhydrous ACN or DCM.

  • Add the amine of interest (1.1 equiv).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 equiv) in one portion.

  • Add DIPEA (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor Progress: Use TLC or LC-MS to track the consumption of the starting acid.

  • Work-up: If using DCM, dilute the mixture. If using ACN, remove the solvent under reduced pressure and re-dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Proceed with the aqueous wash sequence as described in Protocol 1 (1 M HCl, sat. NaHCO₃, brine). The water-soluble EDC byproduct (EDU) will be removed during these washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficient activation or low nucleophilicity of the amine partner.

    • Solution: Switch to a more powerful coupling reagent like HATU (Protocol 1). Ensure all reagents are anhydrous, as moisture can hydrolyze activated intermediates. [14]Increase the reaction time or temperature (e.g., to 40-50 °C), monitoring carefully for side product formation.

  • Formation of Side Products:

    • Cause: With EDC, the O-acylisourea can rearrange to a stable N-acylurea byproduct.

    • Solution: Ensure an additive like HOBt or HOAt is used. Adding the amine shortly after the pre-activation step can also minimize side reactions.

  • Difficulty in Purification:

    • Cause: Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, EDU from EDC) can co-elute with the product.

    • Solution: The prescribed aqueous work-up is critical. Washing with dilute acid removes basic impurities (DIPEA, excess amine, DMAP), while a base wash removes unreacted carboxylic acid and HOBt/HOAt.

References

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications. Available at: [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2013). Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • YouTube. (2020). Effect of Substituents on Basicity of Aromatic Amines. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Google Patents. (n.d.). US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides.
  • NIH National Center for Biotechnology Information. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]

  • ResearchGate. (2005). Amide bond formation using amino acid fluorides. Available at: [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the technical support center dedicated to the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid. This valuable intermediate is a key building block in the development of novel pharmaceuticals and advanced materials. Its synthesis, however, can present unique challenges that impact yield and purity.

This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles in your synthetic endeavors. The information herein is curated from established literature and our extensive experience in synthetic organic chemistry.

Troubleshooting Guide: From Low Yields to Reaction Failures

Low yields or complete reaction failure are common frustrations in multi-step organic synthesis. Below, we address specific issues you might encounter during the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid, focusing on a plausible and widely applicable synthetic strategy: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) .

A common synthetic approach involves the coupling of an amine with an aryl halide. In this case, a likely route is the amination of a 2-bromo-5-fluoro-3-methylbenzoic acid derivative.

Scenario 1: Low to No Product in the Buchwald-Hartwig Amination Step

You are attempting to synthesize the target molecule via a Buchwald-Hartwig amination of a 2-halo-5-fluoro-3-methylbenzoic acid precursor with an ammonia equivalent and observe minimal product formation.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product 1. Catalyst Inactivity: - Palladium catalyst has been oxidized or poisoned.- The amino or carboxylate group of the substrate is coordinating to the palladium center, inhibiting catalytic activity.[1]- Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[1]- Use fresh, high-quality catalyst and anhydrous solvents.[1]- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reaction and reduce catalyst inhibition.[2]- Consider using palladium pre-catalysts that are more resistant to deactivation.
2. Ineffective Base: - The chosen base may be too weak to facilitate the catalytic cycle or may be incompatible with the starting materials.- Poor solubility of an inorganic base in the reaction solvent.- Screen a variety of bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[3]- If using carbonate or phosphate bases, ensure vigorous stirring and consider the use of a phase-transfer catalyst or a co-solvent to improve solubility.
3. Inappropriate Ammonia Source: - Direct use of ammonia gas can be challenging to control.- Ammonia equivalents may not be suitable for the specific substrate.- Consider using a more manageable ammonia surrogate such as benzophenone imine, followed by hydrolysis.[4]
4. Sub-optimal Reaction Temperature: - The reaction temperature may be too low to overcome the activation energy barrier.- Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and properties of 2-Amino-5-fluoro-3-methylbenzoic acid.

Q1: What are the most viable synthetic strategies for preparing 2-Amino-5-fluoro-3-methylbenzoic acid?

A1: Several synthetic routes can be envisioned, leveraging common transformations in organic synthesis:

  • Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig): This involves the cross-coupling of a suitably substituted aryl halide (e.g., 2-bromo-5-fluoro-3-methylbenzoic acid) with an amine source.[4][6] This method is highly versatile and benefits from a wide range of available catalysts and ligands.

  • Directed Ortho-Metalation (DoM): Starting from a fluorinated and methylated benzoic acid, a lithium base can be used to deprotonate the position ortho to the carboxylic acid group, followed by quenching with an aminating agent.[7][8][9] This strategy offers excellent regiocontrol.

  • Multi-step Synthesis from Simpler Precursors: A common industrial approach involves a sequence of nitration, reduction, and halogenation reactions starting from a simpler aromatic compound like m-toluic acid.[10]

Q2: How does the fluorine substituent influence the reactivity of the aromatic ring?

A2: The fluorine atom has a dual electronic effect:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond, making the ring more electron-deficient.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the ring, which is an electron-donating effect.

In the context of electrophilic aromatic substitution, the inductive effect generally deactivates the ring, while the mesomeric effect directs incoming electrophiles to the ortho and para positions. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine can activate the ring towards attack, especially when positioned ortho or para to a leaving group.

Q3: What are the key safety considerations when working with organolithium reagents in a Directed Ortho-Metalation approach?

A3: Organolithium reagents such as n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are highly pyrophoric and react violently with water and other protic sources.

  • Strictly Anhydrous and Inert Conditions: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are essential.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control reactivity and prevent side reactions.[11]

  • Proper Quenching: The reaction must be quenched carefully at low temperatures by the slow addition of the electrophile or a quenching agent (e.g., saturated aqueous ammonium chloride).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

Q4: Can I use Suzuki coupling to construct the carbon skeleton of the target molecule?

A4: Yes, Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and could be employed to build the substituted benzoic acid backbone before the introduction of the amino group.[12][13] For instance, you could couple a di-halo-fluorinated aromatic with a methylboronic acid derivative. However, for the final amination step, a C-N cross-coupling reaction like the Buchwald-Hartwig amination would be necessary.[14][15]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous transformations. Optimization will be necessary for your specific substrate.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl halides.[4][6]

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2 mmol) and the ammonia surrogate (e.g., benzophenone imine, 1.2 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) and seal the tube.

  • Reaction: Remove the tube from the glovebox and heat with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The subsequent steps for hydrolysis of the imine and purification will depend on the specific substrate.

Protocol 2: General Procedure for Directed Ortho-Metalation

This protocol is based on the lithiation of unprotected benzoic acids.[7][8][11]

  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Base Addition: Add TMEDA (2.2 equiv.) followed by the slow, dropwise addition of s-BuLi (2.2 equiv.).

  • Substrate Addition: Slowly add a solution of the substituted benzoic acid (1.0 equiv.) in anhydrous THF, maintaining the temperature at or below -78 °C.

  • Metalation: Stir the reaction mixture at low temperature for the optimized time (typically 30-60 minutes).

  • Electrophilic Quench: Add the aminating agent (e.g., an N-chloroamine or an azodicarboxylate) and stir at low temperature before allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer and extract with an organic solvent. Further purification is typically required.

Visualizing Reaction Pathways and Troubleshooting

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange + R'NH2 - HX Ar-Pd(II)-NHR'(L2) Ar-Pd(II)-NHR'(L2) Ligand_Exchange->Ar-Pd(II)-NHR'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR' Product (Ar-NHR') Reductive_Elimination->Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Logic for Low Yield in Amination

Troubleshooting_Amination Start Low Yield in Buchwald-Hartwig Amination Check_Inert Is the reaction under strictly inert conditions? Start->Check_Inert Fix_Inert Improve inert atmosphere technique: - Degas solvent - Use glovebox Check_Inert->Fix_Inert No Check_Catalyst Are the catalyst and ligand fresh and appropriate? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Screen_Catalyst Screen alternative catalysts/ligands: - Use bulky, electron-rich ligands - Try different Pd precursors Check_Catalyst->Screen_Catalyst No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Screen_Catalyst->Check_Base Screen_Base Screen different bases: - NaOtBu, K3PO4, Cs2CO3 Check_Base->Screen_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Screen_Base->Check_Temp Optimize_Temp Optimize reaction temperature: - Incrementally increase temperature - Consider microwave heating Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields in amination reactions.

References

  • Sawamura, M., et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]

  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids'. ResearchGate. Available at: [Link]

  • Nguyen, T.-H., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. Available at: [Link]

  • Zhou, L., et al. (2011). Amination of various fluorobenzenes and amines under microwave irradiation. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2016). Cu-Catalyzed aromatic C–H imidation with N -fluorobenzenesulfonimide: mechanistic details and predictive models. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Available at: [Link]

  • Mészáros, N., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (1995). (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

  • OUCI. (n.d.). Ru(II)-Catalyzed Amination of Aryl Fluorides via η6-Coordination. OUCI. Available at: [Link]

  • Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Available at: [Link]

  • ResearchGate. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. Available at: [Link]

  • Ponomarenko, M., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Available at: [Link]

  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Medium. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Amino-5-chloro-3-methylbenzoic Acid. (2025). LinkedIn. Available at: [Link]

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Technical Support Center: Purification of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-5-fluoro-3-methylbenzoic acid. This document is designed for researchers and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a solid understanding of the underlying principles and meticulous execution. This guide moves beyond a simple protocol, offering a series of targeted questions and in-depth answers to address the specific challenges you may encounter.

Section 1: Solvent Selection - The Critical First Step

The choice of solvent is the single most important variable in a successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[1][2]

Frequently Asked Questions (FAQs)

Q1: Where do I even begin with choosing a solvent for 2-Amino-5-fluoro-3-methylbenzoic acid?

A1: The molecular structure of your compound provides the best clues. 2-Amino-5-fluoro-3-methylbenzoic acid possesses both a polar carboxylic acid group and an amino group, alongside a less polar aromatic ring. This amphiphilic nature suggests that polar solvents are a good starting point. The general principle of "like dissolves like" is your initial guide.[3] A good practice is to consult databases like Reaxys or SciFinder for reported recrystallization systems for structurally similar compounds.[1] For novel compounds, a small-scale solvent screen is essential.

Q2: What specific solvents should I screen for this compound?

A2: Based on the structure and data from analogous compounds like 2-amino-3-methylbenzoic acid, a range of protic and aprotic polar solvents should be tested.[4] Alcohols are often effective for aromatic acids. For instance, a patented method for the closely related 2-amino-5-chloro-3-methylbenzoic acid specifies methanol for recrystallization.[5] Another source suggests ethanol, methanol, or acetonitrile as suitable options.[6]

We recommend screening the solvents listed in the table below. Start by testing the solubility of ~50 mg of your crude material in ~1 mL of each solvent at room temperature, and then at boiling.

Table 1: Recommended Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Potential Issues
Water 100 80.1 The high polarity may lead to low solubility even when hot. Often used in a solvent pair (e.g., Ethanol/Water).
Methanol 65 32.7 Often an excellent choice for polar aromatic acids.[5] High volatility makes it easy to remove.
Ethanol 78 24.5 Similar to methanol, provides a good balance of polarity. A 95% ethanol/water mixture can also be effective.[7]
Isopropanol 82 19.9 Lower polarity than ethanol; may offer a different solubility profile.
Acetonitrile 82 37.5 A polar aprotic solvent that can be effective for compounds with aromatic rings.[6][7]
Ethyl Acetate 77 6.0 Medium polarity; often used in a solvent pair with a non-polar solvent like hexanes.[8]

| Toluene | 111 | 2.4 | A non-polar aromatic solvent. While less likely to be a primary solvent, it could be useful if highly non-polar impurities are present.[9] |

Q3: What if no single solvent works perfectly?

A3: This is a common scenario, and the solution is to use a binary solvent system (a solvent pair).[10] This involves two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling should induce crystallization.[11] Common pairs for compounds like this include ethanol/water and ethyl acetate/hexanes.[1][9]

Section 2: Experimental Protocol & Workflow

This section provides a robust, step-by-step methodology for the recrystallization process. The core principle is to create a saturated solution at high temperature and then allow the compound to crystallize upon cooling, leaving impurities behind in the solution (the "mother liquor").[12]

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Amino-5-fluoro-3-methylbenzoic acid and a magnetic stir bar or boiling chips into an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).[11] Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution; using excess solvent is a primary cause of low yield.[12]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, you must perform a hot filtration. To prevent premature crystallization in the funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[8][10] Use fluted filter paper for a faster flow rate.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using too much wash solvent or solvent that is not cold will redissolve some of your product, reducing the yield.[12]

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven (ensure the temperature is well below the compound's melting point).

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Setup & Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Recrystallization Solvent start->add_solvent dissolved Saturated Solution Formed add_solvent->dissolved insoluble_check Insoluble Impurities Present? dissolved->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes slow_cool Slow Cooling to Room Temperature insoluble_check->slow_cool No hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Minimal Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals final_product Pure Crystalline Product dry_crystals->final_product

Caption: Workflow for Purifying 2-Amino-5-fluoro-3-methylbenzoic acid.

Section 3: Troubleshooting Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. Impurities can also inhibit crystal lattice formation, leading to an oil.[8]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then attempt to cool slowly again.

  • Solution 2: Change Solvents: The chosen solvent may be inappropriate. Try re-running the solvent screen with different options. A binary solvent system may be required.

  • Solution 3: Induce Crystallization: If a supersaturated oil has formed, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[8] Alternatively, add a "seed crystal" from a previous successful batch.

Q5: My final yield is very low. What are the likely causes?

A5: Low recovery is a frustrating but common issue. The most frequent culprits are:

  • Using Too Much Solvent: This is the most common error.[12] An overly dilute solution will not allow for efficient crystal recovery upon cooling. Always use the absolute minimum amount of boiling solvent needed for dissolution.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure your filtration apparatus is properly pre-heated.[10]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve a significant portion of your product.[12]

Q6: The solution has cooled completely, but no crystals have formed. What should I do?

A6: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[12]

  • Solution 1: Scratching: As mentioned for "oiling out," scratching the inner surface of the flask with a glass rod can provide nucleation sites.

  • Solution 2: Seed Crystals: If available, adding a single, tiny crystal of the pure compound will provide a template for crystal growth.

  • Solution 3: Add an Anti-Solvent: If you are using a single solvent system, you can try adding a few drops of a miscible "anti-solvent" (one in which your compound is insoluble) to the point of faint turbidity. This can shock the system and induce crystallization.

  • Solution 4: Reduce Solvent Volume: If all else fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool again.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Williamson, K. L., & Masters, K. M. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. [Link]

  • Montclair State University. (n.d.). Recrystallization, filtration and melting point. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during the synthesis of this important chemical intermediate. The information provided herein is based on established principles of organic chemistry and analogous synthetic procedures for structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 2-Amino-5-fluoro-3-methylbenzoic acid, and what are the expected by-products?

A1: A prevalent strategy for the synthesis of substituted anthranilic acids like 2-Amino-5-fluoro-3-methylbenzoic acid involves a multi-step sequence, often starting from a substituted toluene or benzoic acid derivative. A common approach is the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

Based on analogous syntheses, a likely route starts with 3-fluoro-5-methylbenzoic acid. The key steps are:

  • Esterification: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions in subsequent steps.

  • Nitration: An electrophilic aromatic substitution reaction is carried out to introduce a nitro group onto the aromatic ring. This is the most critical step for by-product formation.

  • Reduction: The nitro group is then reduced to an amino group.

  • Hydrolysis: The ester is hydrolyzed back to a carboxylic acid to yield the final product.

The primary by-products in this synthesis are typically regioisomers formed during the nitration step. The directing effects of the existing substituents on the aromatic ring (fluoro, methyl, and ester groups) will influence the position of the incoming nitro group. For instance, in the synthesis of the closely related 2-amino-5-fluorobenzoic acid, the formation of the 3-fluoro-2-nitrobenzoic acid ester as a by-product during the nitration of a 3-fluorobenzoic acid ester has been reported.[1]

Q2: What is the primary isomeric by-product I should be aware of, and why does it form?

A2: The most probable regioisomeric by-product is 4-fluoro-6-methyl-2-nitrobenzoic acid (or its corresponding ester). Its formation is a direct consequence of the principles of electrophilic aromatic substitution on a polysubstituted benzene ring.

The directing effects of the substituents on the starting material, 3-fluoro-5-methylbenzoic acid ester, are as follows:

  • Methyl group (-CH₃): Activating and ortho, para-directing.

  • Fluoro group (-F): Deactivating but ortho, para-directing.

  • Ester group (-COOR): Deactivating and meta-directing.

The incoming nitro group will be directed to various positions on the ring based on the combined influence of these groups. The formation of the desired 2-nitro isomer and the 6-nitro isomeric by-product is a result of the competition between these directing effects.

Troubleshooting Guide: Common By-products and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Issue 1: Presence of an Unexpected Isomer in my Final Product

Question: After the synthesis, my analytical data (e.g., NMR, LC-MS) suggests the presence of an isomer of 2-Amino-5-fluoro-3-methylbenzoic acid. What is it and how can I get rid of it?

Answer: The most likely contaminant is the regioisomer, 6-Amino-4-fluoro-2-methylbenzoic acid , which originates from the isomeric nitro-intermediate.

Causality and Mitigation:
  • Cause: The formation of the isomeric nitro-intermediate is often due to a lack of regioselectivity during the nitration step. Reaction conditions such as temperature, concentration of nitrating agents, and the choice of solvent can influence the ratio of isomers.

  • Mitigation during Synthesis:

    • Temperature Control: Running the nitration at a lower temperature can often improve regioselectivity.

    • Controlled Addition: Slow, dropwise addition of the nitrating agent to the solution of the starting material can help to minimize localized areas of high concentration, which can lead to less selective reactions.

  • Purification Strategy:

    • Recrystallization: This is the most common and often effective method for separating isomeric by-products. The choice of solvent is critical. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to find a system where the desired product has significantly lower solubility than the isomeric by-product at low temperatures.[2]

    • Column Chromatography: For difficult separations, column chromatography can be employed. Due to the polar nature of aminobenzoic acids, normal-phase silica gel chromatography can be challenging. Reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) is often more effective. HPLC methods have been developed for the successful separation of aminobenzoic acid isomers.[3][4]

Issue 2: My Reaction Yield is Low and the Product is Discolored

Question: I have a low yield of the desired product, and it has a brownish or dark color. What could be the cause?

Answer: Low yields and discoloration can stem from several factors, including incomplete reactions, side reactions leading to polymeric materials, and the presence of residual catalysts or reagents.

Causality and Mitigation:
  • Cause of Low Yield:

    • Incomplete Nitration or Reduction: Ensure that each step of the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS).

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are crucial. For instance, in analogous bromination reactions, improper temperature control is a known cause of low yields.[5]

  • Cause of Discoloration:

    • Oxidation: The amino group in the final product can be susceptible to air oxidation, leading to colored impurities.

    • Polymeric By-products: Harsh reaction conditions, particularly during nitration, can lead to the formation of complex, colored by-products. Unidentified "brown by-products" have been noted in similar syntheses.[6]

  • Troubleshooting and Purification:

    • Reaction Optimization: Systematically vary reaction parameters (temperature, concentration, reaction time) to find the optimal conditions for your specific setup.

    • Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities. The carbon is then removed by hot filtration.[7]

    • Washing: Thoroughly washing the crude product with appropriate solvents can remove residual reagents and some impurities.

Visualizing the Main Reaction and By-product Formation

cluster_start Starting Material cluster_nitration Nitration (HNO3/H2SO4) cluster_products Nitrated Intermediates cluster_reduction Reduction (e.g., H2/Pd-C) cluster_final Final Products (after Hydrolysis) start 3-Fluoro-5-methylbenzoic Acid Ester nitration Electrophilic Aromatic Substitution start->nitration desired_nitro Desired Product: 2-Nitro-3-fluoro-5-methylbenzoic Acid Ester nitration->desired_nitro Major Pathway byproduct_nitro By-product: 6-Nitro-3-fluoro-5-methylbenzoic Acid Ester nitration->byproduct_nitro Side Reaction reduction_desired Reduction of Nitro Group desired_nitro->reduction_desired reduction_byproduct Reduction of Nitro Group byproduct_nitro->reduction_byproduct final_product 2-Amino-5-fluoro-3-methylbenzoic Acid reduction_desired->final_product final_byproduct 6-Amino-5-fluoro-3-methylbenzoic Acid reduction_byproduct->final_byproduct

Caption: Synthetic pathway to 2-Amino-5-fluoro-3-methylbenzoic acid highlighting the formation of the primary regioisomeric by-product.

Troubleshooting Logic Flowchart

start Analysis of Crude Product purity_check Is the purity acceptable? start->purity_check yield_check Is the yield acceptable? purity_check->yield_check Yes purification Purification Required purity_check->purification No color_check Is the product discolored? yield_check->color_check Yes end_optimize Optimize Reaction Conditions (Temperature, Stoichiometry, Time) yield_check->end_optimize No end_ok Synthesis Successful color_check->end_ok No activated_carbon Treat with Activated Carbon during Recrystallization color_check->activated_carbon Yes recrystallize Recrystallization (Solvent Screening) purification->recrystallize recrystallize->purity_check Re-evaluate Purity chromatography Column Chromatography (Reverse Phase) recrystallize->chromatography If isomers persist chromatography->purity_check Re-evaluate Purity activated_carbon->recrystallize Proceed with Recrystallization

Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Summary of Potential By-products
By-product/ImpurityPotential OriginRecommended Analytical Detection
6-Amino-5-fluoro-3-methylbenzoic acid Regioisomer from nitration step¹H NMR, ¹⁹F NMR, LC-MS
Unreacted Starting Material Incomplete reactionTLC, LC-MS, GC-MS (for esters)
Partially Reacted Intermediates Incomplete reduction or hydrolysisTLC, LC-MS
Polymeric/Colored Impurities Over-nitration, oxidationVisual inspection, UV-Vis

References

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  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link].

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  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Available at: [Link].

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  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link].

  • 3-Fluoro-5-methylaniline. MySkinRecipes. Available at: [Link].

  • Electrophilic Aromatic Substitution 5: Practice. YouTube. Available at: [Link].

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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical parameter of reaction temperature. As experienced chemists know, temperature is not merely a variable to be set, but a crucial tool that dictates reaction rate, yield, and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol for optimizing this sensitive reaction.

The Critical Role of Temperature in Aryl Amination

The synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid typically involves the formation of a carbon-nitrogen (C-N) bond on an aromatic ring. The two most common methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination. Both of these cross-coupling reactions are highly sensitive to temperature.

The Ullmann condensation , a classical copper-catalyzed reaction, traditionally requires high temperatures, often exceeding 150°C, to proceed at a reasonable rate.[1] However, such high temperatures can lead to thermal decomposition of starting materials and products, as well as the formation of unwanted side products. Modern ligand-assisted Ullmann reactions can be performed at lower temperatures, but finding the optimal balance remains a key challenge.[2][3]

The Buchwald-Hartwig amination , a more contemporary palladium-catalyzed method, generally proceeds under milder conditions.[4][5] However, the reaction temperature is still a critical parameter that influences the catalytic cycle. Insufficient temperature can lead to slow or incomplete conversion, while excessive heat can promote catalyst decomposition and side reactions like β-hydride elimination.[4]

This guide will help you navigate these challenges and achieve a successful synthesis with high yield and purity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

  • Question: I am not observing any significant formation of my desired product. What are the potential temperature-related causes?

  • Answer:

    • Insufficient Temperature: The activation energy for the C-N bond formation may not be met. This is particularly common in Ullmann reactions.

      • Solution: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS. Be cautious not to overshoot the optimal temperature, which could lead to degradation.

    • Catalyst Inactivity: In Buchwald-Hartwig amination, the palladium catalyst may not be in its active Pd(0) state.

      • Solution: While not directly a temperature issue, ensuring the pre-catalyst is properly activated is crucial. Some pre-catalysts require a brief period of heating to form the active species. Consult the literature for your specific catalyst system.

Issue 2: High Levels of Impurities and Side Products

  • Question: My reaction is producing the desired product, but it is contaminated with significant impurities. How can I mitigate this by adjusting the temperature?

  • Answer:

    • Excessive Temperature: High temperatures can lead to several side reactions:

      • Decomposition: The starting materials or the product, 2-Amino-5-fluoro-3-methylbenzoic acid, may be thermally unstable. Anthranilic acids can undergo decarboxylation at elevated temperatures.

      • Side Reactions: In Ullmann reactions, high temperatures can promote homocoupling of the aryl halide. In Buchwald-Hartwig reactions, β-hydride elimination from the amine or the amido-palladium intermediate can occur, leading to hydrodehalogenation of the starting material and formation of imines.[4]

      • Solution:

        • Lower the Reaction Temperature: If you are observing these side products, reduce the reaction temperature in 10-15°C increments. This will slow down the side reactions more significantly than the desired reaction.

        • Optimize Reaction Time: A lower temperature may require a longer reaction time to achieve full conversion. It is a trade-off that often leads to a cleaner reaction profile.

Issue 3: Reaction Stalls Before Completion

  • Question: The reaction starts well but then stops before all the starting material is consumed. Could this be related to temperature?

  • Answer:

    • Catalyst Decomposition: Both copper and palladium catalysts can be susceptible to thermal degradation over time.

      • Solution:

        • Lower the Temperature: This is the most straightforward approach to increase the catalyst's lifetime.

        • Use a More Stable Catalyst System: For Buchwald-Hartwig amination, employing more robust ligands can enhance the thermal stability of the palladium catalyst.[4][5]

        • Staged Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion, although this is a less ideal solution.

ProblemPotential Cause (Temperature-Related)Suggested Solution
Low/No Yield Insufficient activation energy.Gradually increase temperature in 10-15°C increments.
High Impurity Thermal decomposition, side reactions (e.g., homocoupling, β-hydride elimination).Decrease temperature in 10-15°C increments and extend reaction time.
Reaction Stalls Catalyst decomposition.Lower the reaction temperature; consider a more thermally stable catalyst/ligand system.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting temperature for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid?

    • A1: For a ligand-assisted Ullmann reaction , a starting point of 110-130°C is reasonable.[2] For a Buchwald-Hartwig amination , a milder range of 80-110°C is a good starting point.[2] These are general ranges, and the optimal temperature will depend on the specific substrates, catalyst, ligand, and solvent used.

  • Q2: How does the choice of solvent affect the optimal reaction temperature?

    • A2: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used in these reactions.[1][6] The solvent can also influence catalyst stability and solubility of reactants, which can indirectly affect the optimal temperature.

  • Q3: Can microwave heating be used to optimize the reaction?

    • A3: Yes, microwave irradiation can be an excellent tool for rapidly screening reaction temperatures and can sometimes lead to higher yields and shorter reaction times compared to conventional heating.[7]

  • Q4: What are the visual signs of a reaction proceeding too hot?

    • A4: A rapid darkening of the reaction mixture, the formation of tars, or a sudden change in pressure (if in a sealed vessel) can all be indicators that the reaction temperature is too high and decomposition is occurring.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a systematic approach to determining the optimal reaction temperature for your synthesis.

1. Initial Small-Scale Screening:

  • Set up a series of small-scale reactions (e.g., 0.1 mmol scale) in parallel.
  • Use a reaction block or parallel synthesizer that allows for precise temperature control of individual vials.
  • Vary the temperature across the vials in 10°C increments (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
  • Ensure all other reaction parameters (concentrations, catalyst loading, etc.) are kept constant.

2. Reaction Monitoring:

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
  • Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).
  • Analyze the aliquots by a quantitative method such as LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired product and any major impurities.

3. Data Analysis:

  • Plot the yield of 2-Amino-5-fluoro-3-methylbenzoic acid as a function of temperature and time.
  • Also, plot the formation of key impurities under the same conditions.
  • The optimal temperature will be the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

4. Scale-Up and Verification:

  • Once the optimal temperature is identified from the small-scale screen, perform the reaction on a larger, preparative scale to confirm the results.

Below is a diagram illustrating the workflow for temperature optimization.

Temperature_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Monitoring & Analysis cluster_2 Phase 3: Validation A Set up parallel small-scale reactions B Vary temperature across reactions (e.g., 80-120°C) A->B C Monitor reactions over time (TLC, LC-MS) B->C D Quantify yield and impurities C->D E Identify optimal temperature-time combination D->E F Perform larger scale reaction at optimal temperature E->F G Isolate and characterize product F->G

Caption: Workflow for optimizing reaction temperature.

Logical Troubleshooting Flowchart

If you encounter issues, this flowchart can guide your decision-making process for temperature optimization.

Troubleshooting_Workflow start Reaction Issue Encountered q1 Is there low or no product formation? start->q1 increase_temp Gradually increase temperature (10-15°C increments) q1->increase_temp Yes q2 Are there significant impurities? q1->q2 No end Successful Optimization increase_temp->end decrease_temp Decrease temperature (10-15°C increments) and extend reaction time q2->decrease_temp Yes q3 Does the reaction stall? q2->q3 No decrease_temp->end lower_temp_catalyst Lower temperature and/or use a more stable catalyst system q3->lower_temp_catalyst Yes q3->end No lower_temp_catalyst->end

Caption: Troubleshooting logic for temperature optimization.

References

  • Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid.
  • Basnet, R., et al. (2025). Room-Temperature Decarboxylative Amination of (Hetero)
  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]

  • Reaction Chemistry & Engineering. Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. (2025).
  • ChemSpider Synthetic Pages. Addition of diethyl malonate to reactive intermediate (iminoketene) of anthranilic acid. (2013). Available at: [Link]

  • DiVA. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

  • ResearchGate.
  • Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Available at: [Link]

  • ResearchGate. Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. (2025).
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Pearson+.
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available at: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]

  • MDPI. Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. (2024). Available at: [Link]

  • YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). (2020). Available at: [Link]

  • International Journal of Drug Development & Research.
  • PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006).

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Technical Support Center: Large-Scale Synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid. As a crucial building block in the development of novel therapeutics and other advanced materials, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during its production.

Introduction: The Synthetic Landscape and its Challenges

2-Amino-5-fluoro-3-methylbenzoic acid is a polysubstituted aniline derivative whose synthesis presents a unique set of challenges, particularly when transitioning from laboratory-scale to large-scale production. The interplay of the activating amino group and the deactivating, ortho-para directing fluorine atom, combined with the steric influence of the methyl group, dictates the reactivity of the aromatic ring and can lead to issues with regioselectivity, yield, and purity.

This guide will navigate you through a plausible and industrially relevant synthetic approach, highlighting critical control points and offering solutions to potential roadblocks.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid in a question-and-answer format.

Issue 1: Low Yield and Impurity Formation during Nitration of 3-Fluoro-5-methylbenzoic acid

Question: We are experiencing low yields and the formation of multiple nitrated isomers during the nitration of 3-fluoro-5-methylbenzoic acid. How can we improve the regioselectivity and overall yield of the desired 2-nitro-5-fluoro-3-methylbenzoic acid?

Answer: This is a common challenge due to the competing directing effects of the fluorine and methyl groups. While the carboxylic acid group is a meta-director, the fluorine is ortho-para directing and the methyl group is also ortho-para directing. To favor nitration at the desired C2 position, consider the following:

  • Controlling Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature, typically between -10 to 0 °C, is crucial to minimize the formation of byproducts. Runaway temperatures can lead to dinitration and other side reactions.

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence the outcome. While a standard mixture of nitric acid and sulfuric acid is common, the concentration and ratio are critical. Fuming nitric acid in the presence of a dehydrating agent like oleum can increase the concentration of the nitronium ion (NO₂⁺) and may improve the yield of the desired isomer. However, this also increases the reaction's hazardousness. A milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity.

  • Order of Addition: A slow, controlled addition of the nitrating agent to the solution of 3-fluoro-5-methylbenzoic acid is essential to maintain temperature control and minimize localized high concentrations of the nitrating agent, which can lead to side reactions.

ParameterRecommendationRationale
Temperature -10 to 0 °CMinimizes byproduct formation from the exothermic reaction.
Nitrating Agent Fuming HNO₃ / Oleum or Acetyl NitrateOleum increases nitronium ion concentration; Acetyl nitrate can offer milder conditions and improved selectivity.
Addition Rate Slow and controlledPrevents temperature spikes and localized high concentrations of reagents.
Issue 2: Inefficient Reduction of the Nitro Group

Question: Our catalytic hydrogenation of 2-nitro-5-fluoro-3-methylbenzoic acid to the corresponding amine is sluggish and sometimes incomplete. What factors could be contributing to this, and how can we optimize the reduction?

Answer: Incomplete reduction can be a significant issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here are some key areas to investigate:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions. Ensure you are using a high-quality catalyst with appropriate loading (typically 1-5 mol%). The presence of sulfur or other impurities in the starting material can poison the catalyst.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid are generally effective. The solubility of the starting material in the chosen solvent is also a key consideration for efficient mass transfer to the catalyst surface.

  • Hydrogen Pressure and Temperature: While atmospheric pressure hydrogenation can be effective, increasing the hydrogen pressure (e.g., to 50-100 psi) can significantly accelerate the reaction rate. The reaction is typically run at room temperature to moderate heat (e.g., 40-60 °C).

  • Reaction Monitoring: It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint accurately.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the large-scale production of 2-Amino-5-fluoro-3-methylbenzoic acid?

A1: A common and industrially viable route starts from 3-fluoro-5-methylbenzoic acid. The key steps are:

  • Nitration: Regioselective nitration of 3-fluoro-5-methylbenzoic acid to introduce a nitro group at the 2-position.

  • Reduction: Catalytic hydrogenation of the nitro group to an amino group to yield the final product.

An alternative route could involve the amination of a 2-halo-5-fluoro-3-methylbenzoic acid derivative, though this can present its own challenges with catalyst cost and removal.

Q2: What are the primary safety concerns during the large-scale synthesis?

A2: The nitration step is highly exothermic and involves corrosive and oxidizing acids, posing a risk of runaway reactions and chemical burns. The use of hydrogen gas in the reduction step presents a flammability and explosion hazard. Proper engineering controls, such as robust cooling systems, pressure-rated reactors, and adequate ventilation, are essential. All personnel should be equipped with appropriate personal protective equipment (PPE) and be trained in emergency procedures.

Q3: How can the final product be purified effectively at a large scale?

A3: Purification is typically achieved through recrystallization. The choice of solvent is critical and should be determined based on the solubility of the product and its impurities. A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool the solution to induce crystallization, leaving the impurities in the mother liquor. A solvent/anti-solvent system can also be effective. For example, dissolving the product in a good solvent like ethanol or methanol and then adding an anti-solvent like water can induce precipitation of the purified product. The purity should be verified by HPLC.

Experimental Protocols

Protocol 1: Nitration of 3-Fluoro-5-methylbenzoic acid
  • Charge a suitable reactor with 3-fluoro-5-methylbenzoic acid and concentrated sulfuric acid.

  • Cool the mixture to -10 °C with vigorous stirring.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry the crude 2-nitro-5-fluoro-3-methylbenzoic acid.

Protocol 2: Catalytic Hydrogenation of 2-Nitro-5-fluoro-3-methylbenzoic acid
  • Charge a pressure reactor with the crude 2-nitro-5-fluoro-3-methylbenzoic acid, a suitable solvent (e.g., ethanol), and 5% Pd/C catalyst (ensure the catalyst is handled under a nitrogen atmosphere).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi and heat to 50 °C with efficient stirring.

  • Monitor the hydrogen uptake and reaction progress by HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-fluoro-3-methylbenzoic acid.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow start Start: 3-Fluoro-5-methylbenzoic acid nitration Step 1: Nitration (HNO3, H2SO4) start->nitration intermediate Intermediate: 2-Nitro-5-fluoro-3-methylbenzoic acid nitration->intermediate reduction Step 2: Reduction (H2, Pd/C) intermediate->reduction purification Purification (Recrystallization) reduction->purification product Final Product: 2-Amino-5-fluoro-3-methylbenzoic acid purification->product

Caption: Overall synthetic workflow for 2-Amino-5-fluoro-3-methylbenzoic acid.

Troubleshooting Logic for Low Nitration Yield

NitrationTroubleshooting start Low Yield in Nitration q1 Is the reaction temperature well-controlled (-10 to 0 °C)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the nitrating agent appropriate and of high quality? a1_yes->q2 s1 Improve cooling efficiency and slow down reagent addition. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction time optimized? a2_yes->q3 s2 Consider using fuming nitric acid or acetyl nitrate. Ensure anhydrous conditions. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult further literature for alternative synthetic routes. a3_yes->end s3 Monitor reaction by HPLC to determine optimal time. a3_no->s3

Caption: Troubleshooting logic for low nitration yield.

References

  • General Synthesis of Anthranilic Acids: For a comprehensive overview of industrial synthesis methods for anthranilic acid and its derivatives, which provides foundational knowledge applicable to the synthesis of the target molecule.

    • Title: THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYM
    • Source: UGA Open Scholar
    • URL: [Link]

  • Industrial Production of Anthranilic Acid: This resource details the industrial-scale production of anthranilic acid from phthalic anhydride, offering insights into large-scale chemical processing relevant to the target molecule's synthesis.

    • Title: Anthranilic acid - Wikipedia
    • Source: Wikipedia
    • URL: [Link]

  • Synthesis of Substituted Anthranilic Acids: This patent describes methods for preparing 3- and/or 5-substituted anthranilic acids, which can inform strategies for regioselective synthesis.
  • Synthesis of a Structurally Similar Compound: This technical support guide for the synthesis of 2-Amino-5-cyano-3-methylbenzoic acid provides valuable troubleshooting information that can be extrapolated to the synthesis of the fluoro-analogue. Title: Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid Source: Benchchem
  • Preparation of a Chloro-Analogue: This patent details a preparation method for 2-amino-3-methyl-5-chlorobenzoic acid, offering a relevant synthetic template and insights into potential challenges.

Technical Support Center: Purification of 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important chemical intermediate. Here, we synthesize technical protocols with field-proven insights to help you achieve the highest possible purity for your compound.

Section 1: Understanding and Identifying Impurities (FAQs)

A successful purification strategy begins with understanding the potential impurities in your crude material.

Q1: What are the likely sources and types of impurities in my 2-Amino-5-fluoro-3-methylbenzoic acid sample?

A1: Impurities are typically process-related and depend on the specific synthetic route. However, they generally fall into three categories:

  • Unreacted Starting Materials: Precursors from the synthesis, such as substituted toluenes or anilines, may be present if the reaction did not go to completion.

  • Regioisomers and Side-Reaction Products: During aromatic substitution reactions (e.g., nitration, halogenation, or amination), isomers can form. For instance, in reactions involving electrophilic aromatic substitution, you might encounter products where functional groups are added to different positions on the aromatic ring. Other side-reactions like diazotization followed by coupling can introduce colored azo compounds as impurities.[1]

  • Reagents and Solvents: Residual solvents, catalysts, and reagents used during the synthesis and workup can be carried into the final product. For instance, syntheses of similar compounds often use N,N-dimethylformamide (DMF), which must be thoroughly removed.[2][3]

Q2: How can I get a preliminary assessment of my sample's purity before committing to a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for preliminary purity assessment.

  • Quick Protocol: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture). Spot it on a silica gel TLC plate alongside any available starting material standards. Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 or 1:1, may require optimization).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Spots that correspond to the starting materials are easily identified. This analysis will inform your choice of purification method.

Q3: What analytical techniques are considered definitive for purity assessment?

A3: For quantitative and definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. Methods developed for other aminobenzoic acid isomers can be adapted.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if their signals are resolved from the main compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities.

Section 2: Troubleshooting Common Purification Challenges

This section provides direct answers to common issues encountered during the purification workflow.

Initial Purification Strategy

Q: My initial product is a crude mixture with significant impurities shown on TLC. What is the best first-pass purification strategy?

A: For most solid organic compounds, recrystallization is the most efficient first-line purification technique. It is effective at removing small to moderate amounts of impurities. If the compound is heavily contaminated or contains impurities with very similar solubility, a more advanced technique like column chromatography or an acid-base extraction may be necessary.

Below is a decision tree to guide your choice.

G start Assess Crude Purity (TLC) q1 Is there one major spot with minor impurities? start->q1 recrystallization Proceed with Recrystallization (See Protocol 1) q1->recrystallization Yes q2 Are there multiple major spots or impurities with similar Rf to product? q1->q2 No q3 Are impurities neutral, while product is acidic/basic? q2->q3 extraction Perform Acid-Base Extraction (See Protocol 2) q3->extraction Yes chromatography Perform Column Chromatography q3->chromatography No

Caption: Purification strategy decision workflow.
Troubleshooting Recrystallization

Q: My yield is very low after recrystallization. What went wrong?

A: Low recovery is the most common issue in recrystallization. The cause is almost always related to solvent volume.[6][7]

  • Cause 1: Too Much Solvent. You used more than the minimum amount of hot solvent required to dissolve the crude product. As a result, a significant portion of your compound remained dissolved in the cold mother liquor.

    • Solution: Before filtering, try boiling off some of the solvent to re-saturate the solution, then allow it to cool again. For future attempts, add the hot solvent in very small portions until the solid just dissolves.[8]

  • Cause 2: Premature Crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: Use a pre-heated filter funnel and flask. Ensure the solution is hot and fully dissolved right before filtering. If crystals form in the funnel, you can try washing them through with a small amount of hot solvent.

  • Cause 3: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound when hot but not when cold.[9] If solubility is still high at low temperatures, your recovery will be poor. Refer to the solvent selection table in Protocol 1.

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.[10]

  • Solution 1: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5% more volume) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[11]

  • Solution 2: Change your solvent system. Oiling out is common when the solvent and solute have very different polarities. Try a different solvent or a mixed-solvent system (see Protocol 1).

Q: My product is still colored after recrystallization. What can I do?

A: Colored impurities, often highly conjugated molecules, can persist.

  • Solution: After dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Swirl or stir the hot solution with the charcoal for a few minutes. The colored impurities will adsorb to the charcoal's surface. Perform a hot filtration to remove the charcoal, then proceed with cooling and crystallization. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Handling Persistent Impurities

Q: Recrystallization isn't removing a specific impurity. What are my options?

A: If an impurity co-crystallizes with your product, it likely has very similar structural and solubility properties. In this case, you need a separation technique based on a different chemical property.

  • Option 1: Acid-Base Extraction. This is a powerful technique for separating acidic or basic compounds from neutral impurities.[12][13] Since 2-Amino-5-fluoro-3-methylbenzoic acid has both a basic amino group and an acidic carboxylic acid group, its solubility can be dramatically changed by adjusting the pH. This allows it to be moved from an organic solvent into an aqueous layer, leaving neutral impurities behind. See Protocol 2 for a detailed workflow.

  • Option 2: Preparative Chromatography. Flash column chromatography or preparative HPLC can separate compounds with very slight differences in polarity. This is generally more resource-intensive but offers the highest resolution.

Section 3: Detailed Purification & Analytical Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a robust starting point for purifying 2-Amino-5-fluoro-3-methylbenzoic acid.

Step 1: Solvent Selection The choice of solvent is critical.[9] An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Based on data for structurally similar compounds, the following solvents are recommended for screening.[14]

Solvent SystemPolaritySuitability Notes
Single Solvents
Ethanol / MethanolPolar ProticOften a good starting point for polar compounds.[2][15]
AcetonePolar AproticGood dissolving power; may need an anti-solvent.[14]
Ethyl AcetateMid-PolarityGood for compounds with moderate polarity.
Mixed Solvents
Acetone / WaterPolarDissolve in minimal hot acetone, add hot water dropwise until cloudy.
Dichloromethane / HexaneNon-polar/PolarDissolve in dichloromethane, add hexane as the anti-solvent.[10]

Step 2: Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

    • Scientist's Note: Using the absolute minimum amount of hot solvent is key to maximizing recovery.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize precipitation.

    • Troubleshooting: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the product to induce crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction Workflow

This technique is excellent for removing neutral organic impurities.[16][17][18]

G cluster_0 Separatory Funnel cluster_1 Beaker / New Funnel start 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate). add_base 2. Add aqueous base (e.g., 1M NaHCO₃) and shake well. start->add_base separate1 3. Separate Layers add_base->separate1 organic_layer Organic Layer: Contains Neutral Impurities separate1->organic_layer Top Layer aqueous_layer Aqueous Layer: Contains deprotonated product (water-soluble salt) separate1->aqueous_layer Bottom Layer discard Discard or process separately organic_layer->discard acidify 4. To Aqueous Layer, slowly add acid (e.g., 1M HCl) until pH ~4-5. aqueous_layer->acidify precipitate 5. Product precipitates as a solid. acidify->precipitate filter_dry 6. Collect by vacuum filtration, wash with cold water, and dry. precipitate->filter_dry final_product Pure 2-Amino-5-fluoro-3-methylbenzoic acid filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.
Protocol 3: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a quantitative purity analysis method, adapted from methods for similar aromatic acids.[19][20][21]

ParameterRecommended ConditionRationale / Notes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile : Water with 0.1% Formic or Acetic AcidA gradient from 20% to 80% Acetonitrile is a good starting point. The acid improves peak shape for carboxylic acids.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~280 nm (or λmax of compound)Aminobenzoic acids typically have strong UV absorbance. Determine the optimal wavelength by running a UV scan.
Injection Vol. 10 µLStandard volume.
Sample Prep. Dissolve ~1 mg/mL in mobile phase or a suitable solvent like methanol.Ensure the sample is fully dissolved and filtered before injection.

Self-Validation Check: A successful HPLC method should show a sharp, symmetric peak for the main compound, well-resolved from any impurity peaks. The baseline should be stable. For quantitative analysis, a calibration curve with a reference standard is required.

References

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • California State University, Stanislaus. Recrystallization1. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Massachusetts. Organic Chemistry 253 Experiment #3 Recrystallization. Available at: [Link]

  • University of California, Los Angeles, Chemistry and Biochemistry. Recrystallization - Single Solvent. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]

  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]

  • Polish Pharmaceutical Society. DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Available at: [Link]

  • National Institutes of Health. 2-Amino-5-fluorobenzoic acid. Available at: [Link]

  • ACS Publications. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available at: [Link]

  • USGS Publications Warehouse. Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids. Available at: [Link]

  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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Technical Support Center: Fluorination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Fluorinated aminobenzoic acids are vital building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis is often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of your final product.

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of constitutional isomers (ortho-, meta-, para-) in my product. What are the primary causes and how can I improve regioselectivity?

A1: The formation of constitutional isomers is a frequent challenge, particularly in electrophilic aromatic substitution reactions.[3][4] The directing effects of the amino and carboxylic acid groups on the aminobenzoic acid ring can lead to fluorination at multiple positions.

  • Underlying Causes:

    • Activating/Deactivating Groups: The amino group is strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these electronic effects can be complex.

    • Reaction Conditions: Harsher reaction conditions (e.g., high temperatures) can reduce selectivity.[5]

    • Fluorinating Agent: The choice of fluorinating agent plays a crucial role. Some reagents are more selective than others.

  • Troubleshooting Strategies:

    • Protecting Groups: Consider protecting the amino group (e.g., as an amide) to modulate its directing effect.

    • Directed Fluorination: Employ a directing group strategy to favor fluorination at a specific C-H bond.[6]

    • Catalyst Selection: In metal-catalyzed reactions, the choice of ligand and metal center can significantly influence regioselectivity.[7]

    • Optimize Reaction Conditions: Screen different solvents and temperatures. Milder conditions often lead to higher selectivity.

Q2: My reaction is producing significant amounts of tar-like material and decomposition byproducts. What is happening and how can I prevent it?

A2: The formation of tar and decomposition products often points to the high reactivity of either the fluorinating agent or the substrate, leading to unwanted side reactions like polymerization and oxidation.[8]

  • Underlying Causes:

    • Reagent Reactivity: Many "F+" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[5] Reagents like DAST can also decompose at elevated temperatures, releasing corrosive byproducts.[5][9]

    • Substrate Sensitivity: Aminobenzoic acids, being electron-rich, can be susceptible to oxidation.[8]

    • Exothermic Reactions: Uncontrolled exothermic reactions can lead to a rapid increase in temperature, promoting decomposition pathways.

  • Troubleshooting Strategies:

    • Reagent and Solvent Compatibility: Always consult the Safety Data Sheet (SDS) for your fluorinating agent to ensure compatibility with your chosen solvent.[5] For instance, Selectfluor® can react exothermically with DMF.[5]

    • Temperature Control: Maintain strict temperature control throughout the reaction. For highly exothermic reactions, consider adding the fluorinating agent portion-wise at a low temperature.

    • Milder Reagents: If possible, opt for a milder fluorinating agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am attempting a Balz-Schiemann reaction, but my yields are consistently low. What are the common pitfalls with this reaction?

A3: The Balz-Schiemann reaction, a classic method for introducing fluorine into an aromatic ring, involves the thermal decomposition of a diazonium tetrafluoroborate salt.[10][11] While effective, it has several limitations that can lead to low yields.

  • Underlying Causes:

    • Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is critical.[12]

    • Instability of the Diazonium Salt: The diazonium tetrafluoroborate intermediate can be unstable, especially for certain substitution patterns.[11]

    • Side Reactions During Decomposition: Thermal decomposition can lead to side reactions other than fluorination, such as the formation of phenols or biaryls.[13][14]

    • High Temperatures: The reaction often requires high temperatures, which can lead to decomposition of the starting material or product.[11]

  • Troubleshooting Strategies:

    • Optimize Diazotization: Ensure complete diazotization by carefully controlling the temperature (typically 0-5 °C) and stoichiometry of sodium nitrite and acid.

    • Alternative Counterions: Consider using hexafluorophosphate (PF6⁻) or hexafluoroantimonate (SbF6⁻) salts, which can sometimes offer improved yields and stability.[10]

    • Solvent Choice: The choice of solvent for the thermal decomposition step is crucial. Low- or non-polar solvents may be beneficial.[14]

    • Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can sometimes provide higher yields at lower temperatures.[13]

Troubleshooting Guide: Specific Side Reactions

Issue 1: Formation of Elimination or Rearrangement Byproducts in Nucleophilic Fluorination

Nucleophilic fluorination, often employing reagents like DAST or Deoxo-Fluor, can be susceptible to elimination and rearrangement side reactions, particularly with substrates prone to forming stable carbocations.[6][15]

Causality Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Solutions Problem Elimination/Rearrangement Byproducts Observed Cause1 Carbocation Formation Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Solution3 Modify Substrate to Disfavor Carbocation Cause1->Solution3 Solution4 Use a Non-coordinating Solvent Cause1->Solution4 Solution1 Use a Less Hindered Fluorinating Agent Cause2->Solution1 Solution2 Lower Reaction Temperature Cause3->Solution2

Caption: Troubleshooting workflow for elimination/rearrangement byproducts.

Detailed Troubleshooting Steps:

  • Use a Milder/Less Hindered Fluorinating Agent: Reagents like PyFluor can sometimes offer higher selectivity and reduced elimination byproducts compared to DAST.[16]

  • Lower the Reaction Temperature: Elevated temperatures can favor elimination pathways.[5] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the desired product ratio.

  • Solvent Effects: The choice of solvent can influence the stability of carbocation intermediates. Less polar, non-coordinating solvents may disfavor rearrangement.

  • Substrate Modification: If possible, modify the substrate to disfavor carbocation formation. This could involve the strategic placement of electron-withdrawing groups.

Issue 2: Protodefluorination/Hydrodefluorination

The replacement of a fluorine atom with a hydrogen atom can occur under certain conditions, leading to the formation of the non-fluorinated aminobenzoic acid.

Mechanism Overview:

This side reaction is often observed in metal-catalyzed fluorination reactions and can be promoted by the presence of a proton source.[4][17]

cluster_0 Key Intermediates & Reactants cluster_1 Undesired Pathway cluster_2 Desired Pathway ArylMetal Aryl-Metal Complex Protonolysis Protonolysis ArylMetal->Protonolysis Reaction with H⁺ Fluorination Fluorination ArylMetal->Fluorination Reaction with F⁻ source ProtonSource Proton Source (e.g., H₂O) Product_H Aminobenzoic Acid (Ar-H) Protonolysis->Product_H Product_F Fluoro-Aminobenzoic Acid (Ar-F) Fluorination->Product_F

Caption: Competing pathways of fluorination and protodefluorination.

Preventative Measures:

  • Anhydrous Conditions: Rigorously dry all solvents and reagents. Moisture is a common proton source.[8]

  • Base Additives: The addition of a non-nucleophilic base can help to scavenge trace amounts of acid.

  • Reagent Purity: Ensure the purity of your starting materials and reagents, as acidic impurities can contribute to this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®

This protocol provides a general starting point for the electrophilic fluorination of an activated aminobenzoic acid derivative.

  • Preparation: To a dried flask under an inert atmosphere (N₂ or Ar), add the aminobenzoic acid substrate (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add Selectfluor® (1.0-1.5 equiv.) portion-wise over 10-15 minutes, monitoring the internal temperature.[18]

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.[8][19]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Analysis of Fluorobenzoic Acid Isomers by HPLC-MS/MS

Accurate identification and quantification of isomers are crucial for assessing the success of a reaction.[19][20]

ParameterSetting
Column C18 reverse-phase (e.g., 3.0 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 10% to 90% B over 4 minutes
Flow Rate 0.4 mL/min
Injection Volume 3 µL
Ionization Mode ESI, Negative
MS/MS Detection Multiple Reaction Monitoring (MRM) of parent -> fragment ion transitions

Note: Specific MRM transitions will need to be optimized for each isomer.

Safety Considerations

  • Handling Fluorinating Agents: Many fluorinating agents are highly reactive, toxic, and corrosive.[9][21] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • HF Generation: Some reagents can generate hydrogen fluoride (HF), which is acutely toxic and causes severe burns.[9] Be prepared for accidental exposure and have calcium gluconate gel readily available.

  • Quenching: Quench reactions carefully, especially when using reactive fluorinating agents.

By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success rate of your aminobenzoic acid fluorination experiments.

References

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Sladojevich, F., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). Available at: [Link]

  • BenchChem (2025).
  • ACS Publications (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC. Available at: [Link]

  • BenchChem (2025).
  • Royal Society of Chemistry (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

  • ACS Green Chemistry Institute (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • BenchChem (2025).
  • Wikipedia (n.d.). Balz–Schiemann reaction. Wikipedia. Available at: [Link]

  • National Institutes of Health (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • BenchChem (2025).
  • ResearchGate (2025). A simplified, robust protocol for [F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
  • Royal Society of Chemistry (2023). Green Chemistry. RSC Publishing.
  • ResearchGate (n.d.). Fluorinated Aromatic Compounds.
  • BenchChem (2025).
  • ACS Publications (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Available at: [Link]

  • BenchChem (2025). Troubleshooting common issues in fluorination reactions of cycloheptanes. BenchChem.
  • Chemistry World (2025). Putting the F in pharma. Chemistry World. Available at: [Link]

  • Thermo Fisher Scientific (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Pharmaceutical Technology (2014). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Society of Chemical Industry (n.d.). Simpler fluorine chemistry. SCI.
  • ResearchGate (2025). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
  • Grokipedia (n.d.). Balz–Schiemann reaction. Grokipedia.
  • Filo (2025).
  • Scientific Update (2019). The Balz-Schiemann Reaction. Scientific Update. Available at: [Link]

  • Royal Society of Chemistry (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • YouTube (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. Available at: [Link]

  • Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic (n.d.). Manual.
  • ResearchGate (2025). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • S4Science (n.d.).
  • ACS GCI Pharmaceutical Roundtable (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
  • National Institutes of Health (2017). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]

  • ResearchGate (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • National Institutes of Health (2011). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • National Institutes of Health (1988). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC. Available at: [Link]

  • MDPI (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • ResearchGate (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • National Institutes of Health (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]

  • ResearchGate (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • National Institutes of Health (1985). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]

  • National Institutes of Health (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Available at: [Link]

  • Scirp.org (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • ASM Journals (1988). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals. Available at: [Link]

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Troubleshooting guide for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

2-Amino-5-fluoro-3-methylbenzoic acid is a valuable substituted anthranilic acid derivative, a class of compounds that are important intermediates in the preparation of pharmaceuticals and other bioactive molecules.[1][2] The synthesis of this specific molecule, while based on established organic chemistry principles, can present unique challenges. Success hinges on careful control of reaction conditions and a thorough understanding of the potential side reactions.

A common and logical synthetic approach starts from a commercially available substituted toluene and proceeds through a series of functional group transformations. The following guide is structured around a plausible multi-step synthesis, addressing potential issues at each stage.

Proposed Synthetic Workflow

Here is a proposed synthetic route for 2-Amino-5-fluoro-3-methylbenzoic acid, which will form the basis of our troubleshooting guide.

Synthetic_Workflow A 1-Fluoro-2,4-dimethylbenzene (Starting Material) B Nitration (HNO3/H2SO4) A->B Step 1 C 1-Fluoro-5-nitro-2,4-dimethylbenzene B->C D Oxidation (KMnO4) C->D Step 2 E 4-Fluoro-2-methyl-5-nitrobenzoic acid D->E F Reduction (e.g., Fe/HCl or H2/Pd-C) E->F Step 3 G 2-Amino-5-fluoro-3-methylbenzoic acid (Final Product) F->G

Caption: A plausible multi-step synthesis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.

Step 1: Nitration of 1-Fluoro-2,4-dimethylbenzene

Question: My nitration reaction is producing a low yield of the desired 1-fluoro-5-nitro-2,4-dimethylbenzene and a significant amount of dark, tarry byproducts. What's going wrong?

Answer: This is a common issue in the nitration of activated aromatic rings. The primary causes are often related to temperature control and the rate of addition of the nitrating mixture.

  • Probable Cause 1: Overheating. The nitration of substituted benzenes is a highly exothermic reaction. If the temperature is not carefully controlled, typically between 0-10 °C, over-nitration and oxidative side reactions can occur, leading to the formation of undesired isomers and polymeric materials.

  • Probable Cause 2: Addition Rate of Nitrating Mixture. Adding the concentrated nitric and sulfuric acid mixture too quickly can lead to localized "hot spots" in the reaction mixture, even if the external cooling bath is at the correct temperature. This can cause the same issues as general overheating.

  • Probable Cause 3: Incorrect Stoichiometry. While a slight excess of nitric acid is often used, a large excess can promote the formation of dinitro products.

Solutions:

  • Strict Temperature Control: Ensure your reaction vessel is immersed in an ice-salt bath or a cryocooler to maintain a consistent internal temperature below 10 °C throughout the addition of the nitrating mixture.

  • Slow, Dropwise Addition: Add the nitrating mixture dropwise using an addition funnel, with vigorous stirring to ensure rapid heat dissipation and uniform concentration.

  • Monitor Stoichiometry: Carefully calculate and measure the molar equivalents of your reactants. A typical ratio is 1.0 equivalent of the starting material to 1.05-1.1 equivalents of nitric acid.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. This helps to prevent further reactions during workup.

ParameterRecommended ConditionCommon Mistake
Temperature 0-10 °CAllowing temperature to exceed 15 °C
Addition Rate Slow, dropwiseRapid addition
HNO₃ Stoichiometry 1.05-1.1 equivalents>1.5 equivalents
Step 2: Oxidation of the Methyl Group

Question: The oxidation of 1-fluoro-5-nitro-2,4-dimethylbenzene with potassium permanganate (KMnO₄) is incomplete, and I'm having trouble separating the product from the starting material. How can I improve this step?

Answer: Incomplete oxidation is a frequent challenge in this step. The efficiency of the oxidation of a methyl group to a carboxylic acid can be influenced by several factors.

  • Probable Cause 1: Insufficient KMnO₄. The stoichiometry of the oxidation reaction is critical. Theoretically, 2 moles of KMnO₄ are required to oxidize one methyl group to a carboxylic acid. In practice, a slight excess is often necessary.

  • Probable Cause 2: Poor Solubility. The starting material may have limited solubility in the aqueous reaction medium, leading to a slow or incomplete reaction.

  • Probable Cause 3: Reaction Time and Temperature. The oxidation of an electron-deficient methyl group (due to the nitro group) can be sluggish and may require elevated temperatures and longer reaction times.

Solutions:

  • Optimize Stoichiometry: Use at least 2.0 equivalents of KMnO₄ per methyl group to be oxidized. It may be beneficial to add the KMnO₄ in portions to maintain a manageable reaction rate.

  • Use a Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the organic substrate and the aqueous permanganate.

  • Increase Temperature and Reaction Time: Refluxing the reaction mixture is often necessary. Monitor the reaction progress by TLC until the starting material is consumed. Be aware that prolonged heating can sometimes lead to decomposition.

  • Workup Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct must be carefully removed. This is typically done by filtration while the solution is still hot. The filtrate is then acidified to precipitate the carboxylic acid product.

Step 3: Reduction of the Nitro Group

Question: My reduction of 4-fluoro-2-methyl-5-nitrobenzoic acid is not going to completion, or I am observing side reactions. What are the best practices for this reduction?

Answer: The reduction of an aromatic nitro group is a fundamental transformation, but the presence of other functional groups can sometimes lead to complications.

  • Probable Cause 1: Catalyst Deactivation (for catalytic hydrogenation). If using a catalyst like Palladium on carbon (Pd/C), it can be deactivated by impurities in the starting material or solvent.

  • Probable Cause 2: Incomplete Reaction (for metal/acid reductions). When using reagents like iron powder in acidic conditions (e.g., Fe/HCl), the reaction may be incomplete if the metal surface is not sufficiently activated or if the stoichiometry is incorrect.

  • Probable Cause 3: Over-reduction. While less common for aromatic nitro groups, aggressive reducing agents could potentially affect the carboxylic acid group under certain conditions.

Solutions:

  • For Catalytic Hydrogenation (H₂/Pd-C):

    • Ensure the purity of your starting material and use high-purity solvents.

    • Use an appropriate catalyst loading (typically 5-10 mol%).

    • Ensure a good seal on your hydrogenation apparatus to maintain hydrogen pressure.

  • For Metal/Acid Reduction (e.g., Fe/HCl or SnCl₂/HCl):

    • Activate the iron powder by washing it with dilute acid before the reaction to remove any passivating oxide layer.

    • Use a significant excess of the metal (e.g., 3-5 equivalents).

    • Maintain a consistently acidic pH throughout the reaction.

    • Vigorous stirring is essential to ensure good contact between the reactants.

Troubleshooting_Reduction Start Reduction of Nitro Group Problem Incomplete Reaction? Start->Problem Catalyst Catalytic Hydrogenation (H2/Pd-C) Problem->Catalyst Yes Metal Metal/Acid Reduction (Fe/HCl) Problem->Metal No, different method CheckPurity Check Substrate/Solvent Purity Catalyst->CheckPurity ActivateMetal Activate Metal Powder Metal->ActivateMetal IncreaseLoading Increase Catalyst Loading CheckPurity->IncreaseLoading Success Complete Reduction IncreaseLoading->Success IncreaseExcess Increase Metal Excess ActivateMetal->IncreaseExcess IncreaseExcess->Success

Caption: A decision tree for troubleshooting the nitro group reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 2-Amino-5-fluoro-3-methylbenzoic acid?

A1: Recrystallization is the most common and effective method for purifying the final product.[3] The choice of solvent is crucial. A good starting point would be a mixed solvent system, such as ethanol/water or acetone/water.[1] The product should be dissolved in the minimum amount of the hot solvent in which it is more soluble, and then the other solvent (in which it is less soluble) is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals. If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to remove colored impurities.[4]

Q2: How can I monitor the progress of each reaction step effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures:

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is also highly exothermic and should be cooled properly.

  • Oxidation with KMnO₄: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and there are no sources of ignition nearby.

Q4: I am considering scaling up this synthesis. What are the key parameters to consider?

A4: When scaling up, heat transfer becomes a major consideration, especially for the exothermic nitration step. The rate of addition of reagents may need to be adjusted, and more efficient stirring may be required. For the oxidation step, the filtration of large quantities of MnO₂ can be challenging. It's advisable to perform a small-scale pilot run before committing to a large-scale synthesis.

Experimental Protocols

Protocol 1: Nitration of 1-Fluoro-2,4-dimethylbenzene
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 1-fluoro-2,4-dimethylbenzene in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-Amino-5-fluoro-3-methylbenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

References

  • Organic Syntheses, Coll. Vol. 10, p.28 (2004); Vol. 79, p.109 (2002). [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. [Link]

  • Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

  • ResearchGate. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid? [Link]

  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

Sources

Stability of 2-Amino-5-fluoro-3-methylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-5-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Below, you will find answers to frequently asked questions and troubleshooting workflows to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental storage and handling recommendations for 2-Amino-5-fluoro-3-methylbenzoic acid?

For optimal long-term stability, 2-Amino-5-fluoro-3-methylbenzoic acid should be stored in a tightly sealed container in a cool, dry, and dark environment[1][2]. The compound is a solid, and standard laboratory handling procedures for chemical powders should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[3][4]. Avoid creating dust, and ensure work is performed in a well-ventilated area or under a fume hood[2][5].

Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?

The structure of 2-Amino-5-fluoro-3-methylbenzoic acid contains several functional groups that can be susceptible to degradation under certain conditions. Based on the chemistry of related aminobenzoic acids, the primary degradation pathways to be aware of are:

  • Decarboxylation: The loss of the carboxylic acid group as CO₂, often induced by high temperatures[6][7].

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents. This can lead to discoloration of the material and the formation of various oxidized byproducts[8].

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to UV or visible light, leading to complex degradation pathways, including polymerization or the formation of colored products[8][9].

Q3: How does pH influence the stability of 2-Amino-5-fluoro-3-methylbenzoic acid in aqueous solutions?

The stability of aminobenzoic acid derivatives in solution is often pH-dependent[10][11]. The amino group and the carboxylic acid group have pKa values that dictate their ionization state at a given pH. At very low or high pH, the compound's solubility and susceptibility to hydrolytic degradation may change. The protonation state of the amino group and deprotonation of the carboxylic acid can influence the electron density of the aromatic ring, potentially affecting its stability towards oxidation and other reactions[12]. It is crucial to perform pH-stability profiling to identify the optimal pH range for your specific application.

Q4: Is 2-Amino-5-fluoro-3-methylbenzoic acid sensitive to light?

Yes, compounds containing both an amino group and a halogenated aromatic ring should be considered potentially photosensitive. Exposure to light, particularly UV radiation, can induce photochemical reactions[8]. Fluorine substitution can sometimes enhance photostability compared to other halogens, but it does not eliminate the risk[9]. To ensure experimental integrity, solutions containing the compound should be prepared fresh and protected from light using amber vials or by wrapping containers in aluminum foil.

Q5: What is the expected thermal stability of this compound in its solid state?

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of 2-Amino-5-fluoro-3-methylbenzoic acid.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

You are analyzing a sample and observe additional peaks that are not present in the reference standard.

G cluster_degradation Potential Degradation cluster_contamination Potential Contamination start Unexpected peaks observed in chromatogram check_fresh Was the sample prepared fresh from solid? start->check_fresh fresh_no No check_fresh->fresh_no No fresh_yes Yes check_fresh->fresh_yes Yes storage_cond Review storage conditions of stock solution (light, temp, solvent) fresh_no->storage_cond prepare_fresh Prepare fresh sample and re-analyze immediately storage_cond->prepare_fresh peaks_persist Do unexpected peaks persist? prepare_fresh->peaks_persist check_system Check for system contamination (solvents, vials, instrument) peaks_persist->check_system Yes end_degraded Conclusion: Sample degradation likely. Implement stricter handling protocols. peaks_persist->end_degraded No fresh_yes->check_system run_blank Run a solvent blank check_system->run_blank clean_system Clean instrument components and use fresh, high-purity solvents run_blank->clean_system end_contaminated Conclusion: System contamination likely. Implement cleaning procedures. clean_system->end_contaminated end_complex Issue resolved or further investigation needed on new sample.

Caption: Troubleshooting workflow for unexpected degradation.

Possible Causes & Solutions:

  • Sample Degradation : The most common cause is the degradation of the compound after it has been dissolved in a solvent. This can be due to exposure to light, elevated temperatures, reactive solvents, or non-optimal pH[14].

    • Solution : Always prepare solutions fresh from the solid material for immediate use. If stock solutions must be stored, they should be kept in a refrigerator or freezer, protected from light, and for a validated period. Re-analyze a freshly prepared sample to see if the extraneous peaks disappear.

  • Contamination : The unexpected peaks could originate from contaminated solvents, vials, or carryover from previous injections in the analytical instrument[14].

    • Solution : Use high-purity, HPLC-grade solvents. Run a solvent blank (an injection of the solvent without the compound) to check for contamination. If the blank is clean, the issue is likely with the sample preparation. If the blank shows peaks, clean the injector, column, and detector thoroughly.

Issue 2: High Variability and Poor Reproducibility in Experimental Results

You are performing a biological or chemical assay and find that results from replicate experiments are inconsistent.

Possible Causes & Solutions:

  • Stock Solution Instability : If a single stock solution is used over an extended period, its concentration may be changing due to degradation.

    • Solution : Prepare smaller batches of stock solution more frequently. When preparing a new stock, perform a quick concentration check against the old stock (e.g., via UV-Vis absorbance or HPLC peak area) to ensure consistency. Store aliquots of the stock solution in the freezer to minimize freeze-thaw cycles.

  • Inconsistent Sample Handling During Experiment : Exposure of the compound to light or heat during the experimental setup can cause variable levels of degradation between replicates.

    • Solution : Standardize all sample handling procedures. Minimize the time samples spend on the benchtop exposed to ambient light and temperature. Use amber-colored microplates or tubes, and if possible, perform manipulations under low-light conditions.

Data & Protocols

Table 1: Predicted Stability Profile of 2-Amino-5-fluoro-3-methylbenzoic acid

This table summarizes the expected stability based on the chemical properties of analogous compounds. This is a predictive guide; empirical testing is required for confirmation.

ConditionStressorExpected StabilityPotential Degradants
Acidic 0.1 M HCl, 60°CPotentially UnstableHydrolysis products, decarboxylation
Basic 0.1 M NaOH, 60°CPotentially UnstableSalt formation, hydrolysis
Oxidative 3% H₂O₂, RTSusceptibleOxidized amino group, ring hydroxylation products[8]
Photolytic UV/Visible Light, RTUnstableColored products, polymers[8]
Thermal (Solid) >150°CUnstable, DecomposesDecarboxylation products (CO₂), fragmentation[6][7]
Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a typical forced degradation (stress testing) experiment to identify the degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution: a. Accurately weigh approximately 10 mg of 2-Amino-5-fluoro-3-methylbenzoic acid. b. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is your stock solution.

2. Application of Stress Conditions: a. Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. d. Thermal Degradation (Solution) : Heat 1 mL of the stock solution at 60°C for 24 hours, protected from light. e. Photolytic Degradation : Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil at the same temperature.

3. Sample Analysis: a. After the stress period, cool the samples to room temperature. b. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. c. Dilute all samples (including an unstressed control) to a suitable concentration for analysis (e.g., 100 µg/mL). d. Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a PDA or MS detector). e. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Potential Degradation Pathways

The following diagram illustrates the likely points of chemical instability on the molecule.

Caption: Potential sites of degradation on the molecule.

References

  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem.
  • pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed.
  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.
  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate.
  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. ResearchGate.
  • PH-dependent spectral properties of para-aminobenzoic acid and its derivatives | Request PDF. ResearchGate.
  • 874804-25-8 2-Amino-5-fluoro-3-methylbenzoic acid. AKSci.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. SciSpace.
  • 2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet.
  • Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate.
  • The photochemistry of p-aminobenzoic acid. PubMed.
  • 2-Amino-5-methylbenzoic Acid. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Thermo Fisher Scientific.
  • 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet. AK Scientific, Inc.
  • Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. Semantic Scholar.
  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology - ACS Publications.
  • Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. ResearchGate.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega - ACS Publications.
  • 2-amino-3-fluoro-5-methylbenzoic acid (C8H8FNO2). PubChemLite.
  • 2-Amino-5-fluorobenzoic acid. ResearchGate.
  • Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. Benchchem.
  • Methyl 2-amino-5-fluoro-3-methylbenzoate. PubChem.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
  • 2-Amino-5-fluorobenzoic acid. PMC - NIH.
  • 2-Amino-5-fluoro-3-methoxybenzoic acid. PubChem.
  • 2-Amino-3-bromo-6-fluoro-5-methylbenzoic acid. PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid. ChemicalBook.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
  • 2-Amino-5-chloro-3-methylbenzoic acid. PubChem.

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Validation & Comparative

Reactivity comparison of 2-Amino-5-fluoro-3-methylbenzoic acid vs 2-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Amino-5-fluoro-3-methylbenzoic acid vs. 2-Amino-3-methylbenzoic acid

For researchers and professionals in drug development and organic synthesis, the strategic modification of molecular scaffolds is paramount to tuning pharmacological and chemical properties. The introduction of fluorine is a cornerstone of this strategy, known to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed, evidence-based comparison of 2-Amino-5-fluoro-3-methylbenzoic acid and its non-fluorinated parent, 2-Amino-3-methylbenzoic acid, to elucidate the tangible effects of fluorine substitution on chemical reactivity.

Molecular Structure and Electronic Landscape

At their core, both molecules are substituted anthranilic acids. The foundational structure, 2-Amino-3-methylbenzoic acid, possesses three key functional groups whose electronic interplay governs its reactivity: an activating amino (-NH2) group, a weakly activating methyl (-CH3) group, and a deactivating carboxylic acid (-COOH) group.

The introduction of a fluorine atom at the C-5 position in 2-Amino-5-fluoro-3-methylbenzoic acid fundamentally alters the electronic distribution of the aromatic ring. Fluorine, being the most electronegative element, exerts two opposing electronic effects:

  • Strong Inductive Effect (-I): Through the sigma bond framework, fluorine powerfully withdraws electron density from the aromatic ring, lowering the overall energy of the molecular orbitals.[2][3] This inductive withdrawal deactivates the ring towards attack by electrophiles.

  • Mesomeric (Resonance) Effect (+M): Fluorine's lone pair electrons can be donated into the pi-system of the ring.[3] While this effect increases electron density, particularly at the ortho and para positions, it is significantly weaker than its inductive effect.

The net result is that the fluorine atom in 2-Amino-5-fluoro-3-methylbenzoic acid acts as a deactivating group, reducing the overall electron density and nucleophilicity of the aromatic ring compared to its non-fluorinated counterpart.

Electronic_Effects cluster_A 2-Amino-3-methylbenzoic acid cluster_B 2-Amino-5-fluoro-3-methylbenzoic acid A Aromatic Ring (Electron Richer) B Aromatic Ring (Electron Poorer) A->B Fluorine substitution decreases ring electron density NH2_A -NH2 (Strong Activator, +M > -I) NH2_A->A +M CH3_A -CH3 (Weak Activator, +I) CH3_A->A +I COOH_A -COOH (Deactivator, -M, -I) COOH_A->A -M, -I NH2_B -NH2 (Strong Activator, +M > -I) NH2_B->B +M CH3_B -CH3 (Weak Activator, +I) CH3_B->B +I COOH_B -COOH (Deactivator, -M, -I) COOH_B->B -M, -I F_B -F (Deactivator, -I > +M) F_B->B -I

Caption: Electronic influence of substituents on the aromatic core.

Comparative Reactivity Analysis

The altered electronic landscape directly translates to observable differences in chemical reactivity. We will explore three key areas: electrophilic aromatic substitution, the nucleophilicity of the amino group, and the acidity of the carboxylic acid.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile.[4] Therefore, substituents that donate electron density activate the ring and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[5][6]

  • 2-Amino-3-methylbenzoic acid: The potent activating effect of the amino group makes this molecule highly susceptible to electrophilic attack. Substitution is strongly directed to the positions ortho and para to the amino group. The C-5 position (para) is the most probable site of attack due to reduced steric hindrance compared to the C-6 (ortho) position.

  • 2-Amino-5-fluoro-3-methylbenzoic acid: The powerful inductive electron withdrawal by the fluorine atom at C-5 significantly deactivates the ring. Consequently, this molecule will undergo electrophilic substitution much more slowly and require harsher reaction conditions than its non-fluorinated analog. Since the C-5 position is blocked, any substitution will be directed primarily to the C-6 position.

Nucleophilicity of the Amino Group

The nucleophilicity of the aniline-type amino group is dependent on the availability of the nitrogen's lone pair of electrons.

  • 2-Amino-3-methylbenzoic acid: The nitrogen lone pair readily participates in reactions, making the amino group a potent nucleophile.

  • 2-Amino-5-fluoro-3-methylbenzoic acid: The electron-withdrawing fluorine atom reduces the electron density across the entire molecule, including the nitrogen atom of the amino group. This diminished electron density makes the lone pair less available for donation, thus rendering the amino group less nucleophilic and less basic.[7][8]

Acidity of the Carboxylic Acid Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

  • 2-Amino-3-methylbenzoic acid: Upon deprotonation, a carboxylate anion is formed. The electron-donating amino and methyl groups slightly destabilize this anion, resulting in a moderate acidity.

  • 2-Amino-5-fluoro-3-methylbenzoic acid: The strongly electron-withdrawing fluorine atom helps to stabilize the negative charge of the carboxylate anion through its inductive effect.[9] This stabilization of the conjugate base makes the parent carboxylic acid more acidic.[10][11]

Data Presentation

The predicted differences in reactivity are summarized in the table below.

Reaction Type2-Amino-3-methylbenzoic acid2-Amino-5-fluoro-3-methylbenzoic acidPredicted Outcome
Electrophilic Aromatic Substitution High reactivityLow reactivityThe non-fluorinated compound is significantly more reactive towards electrophiles.[5][6]
Amino Group Nucleophilicity High nucleophilicityModerate nucleophilicityThe amino group of the non-fluorinated compound is a stronger nucleophile.[7][8]
Carboxylic Acid Acidity (pKa) Higher pKa (Less acidic)Lower pKa (More acidic)The fluorinated compound is the stronger acid due to inductive stabilization of the conjugate base.[9][10]

Table 1: Summary of Predicted Reactivity Comparison

Experimental Protocol: Competitive Bromination for EAS Reactivity

To empirically validate the predicted differences in EAS reactivity, a competitive bromination experiment can be performed. This protocol is designed to provide a clear, quantitative measure of the relative reactivity of the two compounds.

Objective: To determine the relative rate of bromination of 2-Amino-3-methylbenzoic acid versus 2-Amino-5-fluoro-3-methylbenzoic acid.

Causality of Experimental Design: By reacting an equimolar mixture of both substrates with a limited amount of brominating agent, the product ratio will directly reflect the relative nucleophilicity and reactivity of the two aromatic rings. Acetic acid is chosen as a polar protic solvent that can solubilize the starting materials and facilitate the reaction. N-Bromosuccinimide (NBS) is used as a source of electrophilic bromine that is safer and easier to handle than elemental bromine.

Materials:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.5 eq)

  • Glacial Acetic Acid

  • HPLC-grade Acetonitrile and Water

  • Deuterated DMSO for NMR analysis

Procedure:

  • Preparation: In a round-bottom flask protected from light, dissolve 1.0 mmol of 2-Amino-3-methylbenzoic acid and 1.0 mmol of 2-Amino-5-fluoro-3-methylbenzoic acid in 10 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

  • Reaction Initiation: Slowly add a solution of 0.5 mmol of NBS in 5 mL of glacial acetic acid to the stirred mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of starting materials and formation of products by taking aliquots and analyzing via thin-layer chromatography (TLC).

  • Workup: Quench the reaction by pouring the mixture into 50 mL of cold water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with 20 mL of ethyl acetate.

  • Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the resulting crude product mixture quantitatively using High-Performance Liquid Chromatography (HPLC) with a calibrated UV detector and by ¹H NMR spectroscopy to determine the ratio of the brominated products to the unreacted starting materials.

Experimental_Workflow start Start: Equimolar Mixture of Both Acids in Acetic Acid add_nbs Add 0.5 eq. NBS (Brominating Agent) start->add_nbs react Stir at RT for 2h (Competitive Reaction) add_nbs->react quench Quench with H2O Neutralize with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze Product Ratio (HPLC & NMR) extract->analyze end End: Determine Relative Reactivity analyze->end

Caption: Workflow for the competitive bromination experiment.

Expected Outcome: The analysis will show a significantly higher conversion of 2-Amino-3-methylbenzoic acid to its 5-bromo derivative, with most of the 2-Amino-5-fluoro-3-methylbenzoic acid remaining unreacted. This result would provide strong experimental support for the deactivating effect of the fluorine substituent in electrophilic aromatic substitution.

Conclusion

The substitution of a single hydrogen atom with fluorine in 2-amino-3-methylbenzoic acid instigates a significant shift in its chemical reactivity profile. This guide has demonstrated through the principles of physical organic chemistry that the fluorine atom:

  • Decreases Reactivity in Electrophilic Aromatic Substitution: The potent inductive effect of fluorine deactivates the aromatic ring, making it less nucleophilic.

  • Reduces the Nucleophilicity of the Amino Group: Electron density is drawn away from the nitrogen atom, diminishing its basicity and nucleophilic character.

  • Increases the Acidity of the Carboxylic Acid: The electronegative fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity of the molecule.

These insights are crucial for synthetic planning and drug design. Understanding the predictable electronic consequences of fluorination allows chemists to fine-tune molecular properties, rationally design reaction pathways, and ultimately synthesize novel chemical entities with desired characteristics.

References

  • BenchChem. (2025).
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Atom

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. Benzoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. A key strategy in modern drug design involves the introduction of fluorine atoms into these molecules. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated benzoic acid derivatives, supported by experimental data and detailed protocols. We will explore why the simple substitution of a hydrogen atom with fluorine can dramatically alter a compound's antimicrobial, anticancer, and anti-inflammatory properties.

The rationale for fluorination is rooted in the unique physicochemical properties of the fluorine atom. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and bioavailability.[1] These alterations can translate into enhanced potency, reduced side effects, and improved pharmacokinetic profiles.[1] This guide will delve into these effects, providing a clear, evidence-based comparison for researchers engaged in the rational design of novel therapeutics.

Comparative Biological Activity: A Tale of Two Molecules

The impact of fluorination on the biological activity of benzoic acid derivatives is not uniform and is highly dependent on the specific biological target and the position of the fluorine substituent on the aromatic ring. Below, we compare the antimicrobial, anticancer, and anti-inflammatory activities of representative fluorinated and non-fluorinated benzoic acid derivatives.

Antimicrobial Activity: Sharpening the Spear

Fluorination has been shown to significantly enhance the antimicrobial properties of certain benzoic acid derivatives. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group and alter the overall electronic distribution of the molecule, potentially leading to stronger interactions with microbial targets.[2]

A series of hydrazide-hydrazones of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents, demonstrating the ongoing interest in this chemical space.[3] For instance, studies on fluorobenzoylthiosemicarbazides have shown that the position of the fluorine atom and other substituents plays a crucial role in their activity against Gram-positive bacteria.[4] While direct comparative data between a fluorinated and non-fluorinated benzoic acid derivative is often presented within a broader series of compounds, the general trend indicates that fluorination can be a beneficial modification.[2]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundFluorinationTarget OrganismMIC (µg/mL)Reference
Benzoic AcidNon-fluorinatedEscherichia coli O1571000[5]
2-Hydroxybenzoic AcidNon-fluorinatedEscherichia coli O1571000[5]
4-Fluorobenzoylthiosemicarbazide Derivative (16b)Fluorinated (para)S. aureus ATCC 259237.82[4]
3-Fluorobenzoylthiosemicarbazide Derivative (15a)Fluorinated (meta)S. aureus ATCC 259233.91[4]

Note: The data presented is a compilation from different studies to illustrate the potential impact of fluorination. Direct side-by-side comparisons under identical conditions are ideal but not always available in published literature.

Anticancer Activity: A Targeted Strike

In the realm of oncology, fluorination has proven to be a powerful tool for enhancing the anticancer activity of benzoic acid derivatives. Fluorinated compounds can exhibit improved metabolic stability, leading to a longer half-life in the body and sustained therapeutic effect.[6] Furthermore, the fluorine atom can mediate key interactions with biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival.[1]

For example, a study on cyclopentaquinoline derivatives revealed that those containing a fluorobenzoic acid moiety demonstrated higher anticancer activity against human lung adenocarcinoma cells compared to their non-fluorinated counterparts.[7] The fluorinated derivatives were found to induce cell cycle arrest and apoptosis, highlighting the significant role of the fluorine substitution in their mechanism of action.[7] Similarly, the introduction of fluorine into the FL118 scaffold, a camptothecin-related molecule, has been shown to enhance its antitumor efficacy.[6]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassFluorination StatusCell LineIC50 (µM)Reference
Cyclopentaquinoline derivatives with hydrazinonicotinic acidNon-fluorinated moietyA549 (Lung Adenocarcinoma)>20 (for most)[7]
Cyclopentaquinoline derivatives with fluorobenzoic acidFluorinated moietyA549 (Lung Adenocarcinoma)<20 (for several)[7]
Gallic acid–stearylamine conjugateNon-fluorinated benzoic acid derivativeA431 (Human Squamous Carcinoma)100 µg/mL[8]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Anti-inflammatory Activity: Taming the Fire

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[9] Fluorinated benzoic acid derivatives have been investigated as potent anti-inflammatory agents, often exhibiting enhanced and selective inhibition of COX enzymes. The presence of fluorine can influence the binding affinity and selectivity of the compound for the COX-2 isoform, which is upregulated during inflammation, over the constitutively expressed COX-1 isoform, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[10]

For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the expression of COX-2 and the production of inflammatory mediators like prostaglandin E2.[11][12] The structure-activity relationship analysis from these studies often suggests that the presence of fluorine enhances the biological effects.[11]

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

Compound ClassFluorination StatusActivity MetricValueReference
Pyrazole Analogue (5u)FluorinatedCOX-2 IC50 (µM)1.79[10]
Pyrazole Analogue (5s)FluorinatedCOX-2 IC50 (µM)2.51[10]
Celecoxib (Standard)FluorinatedCOX-2 SI78.06[10]
Fluorinated benzofuran derivativesFluorinatedPGE2 IC50 (µM)1.1 - 20.5[12]

Note: IC50 represents the concentration required for 50% inhibition of the enzyme. SI (Selectivity Index) is the ratio of COX-1 IC50 to COX-2 IC50.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the antimicrobial, cytotoxic, and anti-inflammatory activities of benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzoic acid derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the wells containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

Anti-inflammatory Activity: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes and can be used to determine the inhibitory potential of test compounds against COX-1 and COX-2.[9]

Materials:

  • COX Activity Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[9]

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, probe, cofactor, and substrate.

  • Compound Incubation: In the wells of a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The inhibitory activity of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). IC50 values can then be determined.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Structure-Activity Relationship Logic Benzoic Acid Core Benzoic Acid Core Fluorination Fluorination Benzoic Acid Core->Fluorination Modification Non-Fluorinated Non-Fluorinated Benzoic Acid Core->Non-Fluorinated Parent Biological Activity Biological Activity Fluorination->Biological Activity Enhanced Non-Fluorinated->Biological Activity Baseline

Caption: Logical flow of structure-activity relationship analysis.

G cluster_1 MTT Assay Workflow A Seed Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G G cluster_2 COX-2 Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by a fluorinated derivative.

Conclusion and Future Directions

The strategic incorporation of fluorine into benzoic acid derivatives is a well-established and highly effective strategy in medicinal chemistry for enhancing a wide range of biological activities. The evidence presented in this guide demonstrates that fluorination can lead to significant improvements in the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. The electron-withdrawing nature, small size, and metabolic stability conferred by the fluorine atom contribute to these enhanced therapeutic profiles.

While the benefits of fluorination are clear, the optimal position and degree of fluorination must be determined on a case-by-case basis through rigorous structure-activity relationship studies. The experimental protocols detailed herein provide a robust framework for researchers to conduct these evaluations. Future research should continue to explore the nuanced effects of fluorination on drug-target interactions, ADME properties, and in vivo efficacy to unlock the full potential of this powerful halogen in drug discovery.

References

  • Olszewska, P., et al. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. European Journal of Pharmacology. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available from: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • MTT Assay Principle. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available from: [Link]

  • Rangasamy, O., & Namasivayam, V. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One. Available from: [Link]

  • Gasiūnaitė, R., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available from: [Link]

  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • Csonka, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available from: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Omega. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available from: [Link]

  • Gasiūnaitė, R., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (2007). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Meng, Q., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. Available from: [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2014). Molecules. Available from: [Link]

  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2021). ResearchGate. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Available from: [Link]

  • Ozerskaya, A. V., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available from: [Link]

  • Kumar, P., & Narasimhan, B. (2011). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available from: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules. Available from: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of novel pyrazole analogues. (2016). Drug Design, Development and Therapy. Available from: [Link]

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A Comparative Spectroscopic Analysis of 2-Amino-5-fluoro-3-methylbenzoic Acid and 2-Amino-5-chloro-3-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can dictate their biological activity, material properties, and overall utility. This guide provides a detailed spectroscopic comparison of two such analogs: 2-Amino-5-fluoro-3-methylbenzoic acid and 2-Amino-5-chloro-3-methylbenzoic acid. By examining their respective signatures across various analytical techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these compounds effectively.

Introduction: The Significance of Halogen Substitution

The substitution of a fluorine atom for a chlorine atom at the 5-position of the 2-Amino-3-methylbenzoic acid scaffold introduces subtle yet significant electronic and steric changes. Fluorine, being more electronegative and smaller than chlorine, is expected to exert a stronger inductive electron-withdrawing effect and a less pronounced steric hindrance. These fundamental differences manifest in the spectroscopic profiles of the two molecules, providing a powerful means for their identification and for understanding their chemical behavior. This guide will delve into these differences, supported by available experimental and computational data, to provide a comprehensive comparative analysis.

Molecular Structures

To visually represent the molecules at the heart of this guide, their structures are presented below.

Figure 1: Molecular Structures cluster_0 2-Amino-5-fluoro-3-methylbenzoic acid cluster_1 2-Amino-5-chloro-3-methylbenzoic acid fluoro chloro

Caption: Molecular structures of the compared benzoic acid derivatives.

Comparative Spectroscopic Analysis

This section will dissect the spectroscopic features of each compound, highlighting the key differentiators.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes

Infrared and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The substitution of fluorine for chlorine is expected to cause noticeable shifts in the vibrational frequencies, particularly for modes involving the carbon-halogen bond and the aromatic ring.

A detailed study by S. Gnanasambandan et al. (2011) provides experimental FT-IR and FT-Raman spectra for 2-Amino-5-fluorobenzoic acid and computational (DFT) data for both the fluoro and chloro analogs, which forms the basis for this comparative analysis.[1]

Key Vibrational Band Comparisons:

Functional Group/Vibrational Mode2-Amino-5-fluoro-3-methylbenzoic acid (Experimental/Calculated, cm⁻¹)2-Amino-5-chloro-3-methylbenzoic acid (Calculated, cm⁻¹)Expected Differences and Rationale
N-H Stretching (Amino Group) ~3400-3200~3400-3200Minimal difference expected. The electronic influence of the halogen at the 5-position on the amino group at the 2-position is mediated by the aromatic ring and is not expected to cause a significant shift in the N-H stretching frequencies.
O-H Stretching (Carboxylic Acid) Broad, ~3300-2500Broad, ~3300-2500Minimal difference expected. The broadness is due to hydrogen bonding. The electronic effect of the halogen is unlikely to significantly alter the O-H bond strength.
C=O Stretching (Carboxylic Acid) ~1680-1660~1680-1660A slight shift to higher wavenumber might be anticipated for the fluoro compound due to the stronger electron-withdrawing nature of fluorine, which can slightly strengthen the C=O bond. However, this effect can be counteracted by other factors like hydrogen bonding.
C-F Stretching ~1250-1100N/AThis is a key distinguishing feature. A strong absorption band in this region is characteristic of the C-F bond.
C-Cl Stretching N/A~800-600Another key differentiator. A moderate to strong absorption in this lower frequency region is indicative of the C-Cl bond. The lower frequency compared to C-F is due to the greater mass of the chlorine atom.
Aromatic C-H Bending (Out-of-Plane) ~900-700~900-700The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations. While both molecules have the same substitution pattern, the different halogens may cause subtle shifts in the exact peak positions.

Summary of Vibrational Analysis: The most definitive way to distinguish between the two compounds using vibrational spectroscopy is to identify the C-F stretching band for the fluoro analog and the C-Cl stretching band for the chloro analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The differing electronegativities of fluorine and chlorine are expected to cause distinct chemical shifts in the NMR spectra.

¹H NMR Spectroscopy:

¹H NMR Data for 2-Amino-5-chloro-3-methylbenzoic acid (in DMSO-d₆): [2]

  • 2.10 ppm (s, 3H): -CH₃

  • 5.87 ppm (s, 2H): -NH₂

  • 7.21 ppm (s, 1H): Aromatic H

  • 7.78 ppm (s, 1H): Aromatic H

  • 11.51 ppm (s, 1H): -COOH

Expected ¹H NMR Differences for the Fluoro Analog:

  • Aromatic Protons: The aromatic protons in the fluoro compound are expected to show coupling to the ¹⁹F nucleus. This would result in splitting of the aromatic proton signals into doublets or more complex multiplets, which would be a clear distinguishing feature from the singlets observed for the chloro analog.

  • Chemical Shifts: Due to the higher electronegativity of fluorine, the aromatic protons in the fluoro analog may experience a slightly different shielding effect compared to the chloro analog, leading to small variations in their chemical shifts.

¹³C NMR Spectroscopy:

Expected ¹³C NMR Differences:

  • Carbon directly bonded to Halogen (C-5): This carbon will show the most significant difference. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a doublet. The C-Cl bond does not show such prominent coupling in routine ¹³C NMR. The chemical shift of the carbon attached to fluorine will also be significantly downfield compared to the carbon attached to chlorine.

  • Carbons ortho and meta to the Halogen: The carbons adjacent (ortho) and two bonds away (meta) from the halogen will also show smaller C-F couplings (²JCF and ³JCF), leading to further splitting of their signals in the fluoro compound.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectra:

  • Molecular Ion Peak (M⁺):

    • 2-Amino-5-fluoro-3-methylbenzoic acid: The molecular formula is C₈H₈FNO₂. The exact mass would be approximately 169.05 g/mol . The molecular ion peak would appear at m/z 169.

    • 2-Amino-5-chloro-3-methylbenzoic acid: The molecular formula is C₈H₈ClNO₂. The exact mass is approximately 185.02 g/mol .[3] A key feature for the chloro compound is the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This will result in two molecular ion peaks: one at m/z 185 (for the ³⁵Cl isotope) and another at m/z 187 (for the ³⁷Cl isotope), with the peak at m/z 187 having about one-third the intensity of the peak at m/z 185. This isotopic pattern is a definitive identifier for a chlorine-containing compound.

  • Fragmentation Patterns: Both molecules are expected to undergo fragmentation through the loss of water (H₂O) from the carboxylic acid group and the amino group, as well as the loss of the carboxyl group (-COOH). The fragmentation patterns will be influenced by the stability of the resulting fragment ions, which in turn is affected by the electronic properties of the halogen substituent.

Experimental Protocols

To aid researchers in obtaining their own spectroscopic data for these compounds, the following are generalized, step-by-step methodologies for the key experiments.

Sample Preparation and Data Acquisition Workflow

Figure 2: General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_ir FT-IR/Raman cluster_nmr NMR cluster_ms Mass Spectrometry Sample High-Purity Analyte IR_prep Prepare KBr pellet or ATR sample Sample->IR_prep NMR_prep Dissolve in deuterated solvent (e.g., DMSO-d₆) Sample->NMR_prep MS_prep Dissolve in suitable solvent (e.g., methanol) Sample->MS_prep IR_acq Acquire spectrum (e.g., 4000-400 cm⁻¹) IR_prep->IR_acq IR_proc Process data (baseline correction, peak picking) IR_acq->IR_proc NMR_acq Acquire ¹H and ¹³C spectra NMR_prep->NMR_acq NMR_proc Process data (phasing, integration, referencing) NMR_acq->NMR_proc MS_acq Acquire mass spectrum (e.g., ESI or EI) MS_prep->MS_acq MS_proc Analyze molecular ion and fragmentation MS_acq->MS_proc

Caption: A generalized workflow for the spectroscopic analysis of the benzoic acid derivatives.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify functional groups and obtain a vibrational fingerprint of the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a baseline correction and identifying the wavenumbers of the absorption peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Methodology (¹H and ¹³C NMR):

    • Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in an NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • Process the spectra by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable ion signal.

    • Acquire the mass spectrum in the appropriate mass range.

    • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Conclusion: A Tale of Two Halogens

The spectroscopic comparison of 2-Amino-5-fluoro-3-methylbenzoic acid and 2-Amino-5-chloro-3-methylbenzoic acid reveals that while they share a common structural backbone, the substitution of fluorine for chlorine imparts a unique and identifiable spectroscopic fingerprint on each molecule. The key distinguishing features are the C-F vs. C-Cl stretching vibrations in IR and Raman spectroscopy, the ¹⁹F coupling in NMR for the fluoro analog, and the characteristic isotopic pattern of chlorine in the mass spectrum of the chloro analog. A thorough understanding of these differences is paramount for researchers working with these and similar halogenated compounds, enabling confident identification, purity assessment, and a deeper insight into their chemical properties. While experimental data for the fluoro analog is less prevalent in the literature, the principles outlined in this guide provide a solid framework for its characterization.

References

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Chinese Patent CN112778147A.
  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Gnanasambandan, S., et al. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Available at: [Link]

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Comparative study of kinase inhibitors derived from fluorinated and non-fluorinated precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Kinase Inhibitor Design and a special focus on Oncology, the most active therapeutic area for fluorine incorporation.

In the landscape of modern drug discovery, particularly within oncology, kinase inhibitors stand out as a revolutionary class of therapeutics.[1][2][3] Their ability to target specific signaling pathways has transformed the treatment of numerous cancers.[1] However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, including issues of potency, selectivity, and metabolic stability. A key strategy that has emerged to address these hurdles is the selective incorporation of fluorine into inhibitor scaffolds.[4][5] This guide provides a comprehensive comparison of kinase inhibitors derived from fluorinated and non-fluorinated precursors, offering experimental insights and methodologies for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine into a drug candidate is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[4][6] This is due to fluorine's unique combination of properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4][7] These characteristics can profoundly influence a molecule's physicochemical and biological profile.

Key Physicochemical and Pharmacokinetic Impacts of Fluorination:

PropertyImpact of FluorinationRationale
Metabolic Stability Generally IncreasedThe carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[4][6][8] This often leads to a longer half-life and improved bioavailability.[4][6][9]
Binding Affinity & Potency Often EnhancedFluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the kinase active site, leading to tighter binding.[10][11] In some cases, fluorination can also induce a favorable conformational bias in the inhibitor, further improving potency.[5][12]
Selectivity Can be ImprovedStrategic placement of fluorine can alter the inhibitor's interaction profile with different kinases, potentially leading to higher selectivity for the target kinase and reducing off-target effects.[7] For instance, the introduction of a 4-fluorophenoxy substituent in Ibrutinib, a BTK inhibitor, enhanced its binding and improved pharmacokinetics, with structural studies confirming that the fluorine substitution stabilized interactions within the hydrophobic pocket of BTK, thereby increasing selectivity.[12]
Lipophilicity (logP) Modulated (Position-Dependent)While often increasing lipophilicity, which can improve membrane permeability, the effect is highly dependent on the position and number of fluorine atoms.[6][10][12] This allows for fine-tuning of a compound's solubility and absorption characteristics.[12]
pKa LoweredThe strong electron-withdrawing nature of fluorine can decrease the pKa of nearby basic functional groups, altering the molecule's ionization state at physiological pH.[6][12] This can influence solubility, cell permeability, and target engagement.[6]

A notable case study is the development of a casein kinase 2 (CSNK2) inhibitor. By strategically installing a fluorine atom on an electron-rich phenyl ring of a previously characterized inhibitor, researchers developed a promising lead compound with improved in vivo metabolic stability while maintaining excellent cellular potency and selectivity.[13][14]

Comparative Experimental Evaluation: A Workflow

To objectively compare the performance of fluorinated and non-fluorinated kinase inhibitors, a standardized and rigorous experimental workflow is essential.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: ADME & PK Studies Biochemical_Assay Biochemical Potency (IC50) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Confirm Potency Biophysical_Assay Biophysical Binding Assays (SPR/ITC) Selectivity_Profiling->Biophysical_Assay Validate Binding Cellular_Potency Cellular Potency (EC50) Biophysical_Assay->Cellular_Potency Transition to Cellular Context Target_Engagement Target Engagement Assays Cellular_Potency->Target_Engagement Confirm On-Target Activity Off_Target_Effects Off-Target & Cytotoxicity Assays Target_Engagement->Off_Target_Effects Assess Safety Metabolic_Stability_Assay Metabolic Stability (Microsomes) Off_Target_Effects->Metabolic_Stability_Assay Evaluate Drug-like Properties Permeability_Assay Cell Permeability (e.g., Caco-2) Metabolic_Stability_Assay->Permeability_Assay Assess Absorption In_Vivo_PK In Vivo Pharmacokinetics Permeability_Assay->In_Vivo_PK Determine In Vivo Profile

Comparative Evaluation Workflow for Kinase Inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Kinase enzyme (e.g., Abl, Src)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Fluorinated and non-fluorinated inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the fluorinated and non-fluorinated inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compounds to the wells. Include a no-inhibitor control (vehicle control) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

This is crucial to assess the inhibitor's specificity and potential for off-target effects.

Procedure: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the KinomeScan™ platform). The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger inhibition.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Fluorinated and non-fluorinated inhibitor compounds

  • Phosphate buffer

  • Acetonitrile (for quenching)

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • Add the inhibitor compound to the HLM suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[6]

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Data Presentation: A Comparative Case Study

The following table presents hypothetical but representative data comparing a non-fluorinated lead compound with its fluorinated analog targeting a specific tyrosine kinase.

ParameterNon-Fluorinated InhibitorFluorinated InhibitorFold Improvement
Biochemical IC50 (nM) 50510
Cellular EC50 (nM) 5005010
Selectivity (vs. Kinase X) 10-fold100-fold10
Metabolic Stability (t1/2 in HLM, min) 15906
Oral Bioavailability (%) 10404

This data clearly illustrates the potential for significant improvements in potency, selectivity, metabolic stability, and bioavailability through strategic fluorination.

The Causality Behind the Data: A Deeper Dive

The enhanced biochemical and cellular potency of the fluorinated inhibitor can be attributed to the favorable interactions introduced by the fluorine atom within the kinase's ATP-binding pocket.[11] The increased selectivity likely arises from the unique electronic and steric properties of fluorine, which can disfavor binding to the active sites of off-target kinases.[7] The dramatic improvement in metabolic stability is a direct consequence of the robust C-F bond, which blocks a potential site of metabolic oxidation.[4][9] Finally, the enhanced oral bioavailability is a cumulative effect of improved metabolic stability and potentially better membrane permeability.[12]

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

Many kinase inhibitors, including those that benefit from fluorination, target key nodes in cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Fluorinated_Inhibitor Fluorinated Kinase Inhibitor Fluorinated_Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR Pathway by a Fluorinated Kinase Inhibitor.

Conclusion

The strategic incorporation of fluorine represents a powerful and versatile tool in the medicinal chemist's arsenal for optimizing kinase inhibitors.[6] As demonstrated, fluorination can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties.[4][7] However, the effects of fluorination are highly context-dependent, necessitating a careful and systematic evaluation of each analog.[6] The experimental workflows and protocols outlined in this guide provide a robust framework for the comparative analysis of fluorinated and non-fluorinated kinase inhibitors, enabling researchers to make data-driven decisions in the pursuit of more effective and safer therapeutics.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - Semantic Scholar.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central.

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A Comparative Guide to the Acidity of 2-Amino-3-methylbenzoic Acid: The Fluorine Effect

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of how fluorine substitution modulates the acidic properties of 2-Amino-3-methylbenzoic acid. We will explore the underlying electronic principles, present comparative experimental data, and provide detailed protocols for empirical validation.

Introduction: The Significance of Substituent Effects

2-Amino-3-methylbenzoic acid, a derivative of anthranilic acid, serves as a versatile building block in organic synthesis. The acidity of its carboxylic acid group, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological interactions. In drug development, modifying the acidity of a lead compound is a common strategy to optimize its pharmacokinetic and pharmacodynamic profiles.

Fluorine has emerged as a "magic" element in medicinal chemistry. Its unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly alter a molecule's characteristics. This guide focuses on objectively comparing the acidity of the parent molecule, 2-amino-3-methylbenzoic acid, with its fluorinated analogues, supported by experimental data and mechanistic insights.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (RCOO⁻), formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. In substituted benzoic acids, the electronic properties of the ring substituents are paramount.[1]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring. This delocalizes the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity of the benzoic acid.[1][2][3]

  • Electron-Donating Groups (EDGs): These groups push electron density into the aromatic ring, which intensifies the negative charge on the carboxylate anion. This destabilizes the conjugate base and decreases the acidity of the benzoic acid.[1][3][4]

The parent molecule, 2-amino-3-methylbenzoic acid, contains two electron-donating groups:

  • Amino group (-NH₂): A strong electron-donating group through the resonance effect (+M).

  • Methyl group (-CH₃): A weak electron-donating group through the inductive effect (+I).

Both of these substituents decrease the acidity of the molecule compared to unsubstituted benzoic acid.

The Dual Nature of Fluorine's Electronic Effects

Fluorine, like other halogens, exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its exceptional electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bonds. This is a distance-dependent effect that stabilizes the carboxylate anion and increases acidity.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This increases electron density on the ring, particularly at the ortho and para positions, which can destabilize the carboxylate anion and decrease acidity.

The net effect of a fluorine substituent on acidity is a delicate balance between its powerful -I effect and its significant +M effect. The position of the fluorine atom on the ring is therefore critical in determining its overall influence.

Comparative Data Analysis: pKa Values

CompoundSubstituent PositionsPredicted/Experimental pKaReference
Benzoic Acid(Reference)4.20[5]
2-Aminobenzoic Acid2-NH₂4.78[5]
2-Amino-3-methylbenzoic Acid 2-NH₂, 3-CH₃ 4.87 (Calculated) [6]
2-Amino-3-fluorobenzoic Acid2-NH₂, 3-FNot Available
2-Amino-4-fluorobenzoic Acid2-NH₂, 4-F4.88 (Predicted)[7]
2-Amino-5-fluorobenzoic Acid2-NH₂, 5-F1.86 (Predicted, likely basic pKa)[8]
2-Amino-6-fluorobenzoic Acid2-NH₂, 6-F4.01 (Predicted)[9]

Analysis of Data:

  • The parent molecule, 2-amino-3-methylbenzoic acid, has a calculated pKa of 4.87, making it a weaker acid than benzoic acid (pKa 4.20).[5][6] This is expected due to the electron-donating nature of the amino and methyl groups.

  • Introducing a fluorine atom at the 6-position (ortho to the carboxyl group) is predicted to significantly increase acidity (pKa ≈ 4.01).[9] This is a manifestation of the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase acidity through a combination of steric and electronic factors.[2][4]

  • Fluorine at the 4-position (meta to the carboxyl group) is predicted to have a minimal effect on acidity (pKa ≈ 4.88).[7] At the meta position, the resonance effect is not operative, and the inductive effect is attenuated by distance.

  • The data for the 5-fluoro derivative is ambiguous, with the predicted value likely corresponding to the pKa of the anilinium ion rather than the carboxylic acid.[8]

Mechanistic Interpretation of Fluorine's Influence

We can predict the impact of fluorine substitution at the unoccupied 4, 5, and 6 positions of 2-amino-3-methylbenzoic acid based on fundamental principles.

G cluster_0 Electronic Effects on 2-Amino-3-methylbenzoic Acid cluster_1 Substituent Effects cluster_2 Impact on Acidity C1 C-COOH C2 C-NH2 C3 C-CH3 C4 C-H C5 C-H F_effect Fluorine (-I > +M) Net EWG C4->F_effect Position 4 (meta) -I effect dominates C6 C-H C5->F_effect Position 5 (para) -I vs +M C6->F_effect Position 6 (ortho) Ortho-effect, -I NH2_effect NH2 (+M, -I) Net EDG NH2_effect->C2 +M >> -I Acidity_Decrease Acidity Decreases (pKa Increases) NH2_effect->Acidity_Decrease CH3_effect CH3 (+I) Net EDG CH3_effect->C3 +I CH3_effect->Acidity_Decrease Acidity_Increase Acidity Increases (pKa Decreases) F_effect->Acidity_Increase

Caption: Logical flow of substituent effects on the acidity of 2-amino-3-methylbenzoic acid.

  • Fluorine at the 6-position (ortho to -COOH, meta to -NH₂): A fluorine atom here will exert a strong acid-strengthening effect. This is due to the powerful, distance-dependent -I effect being at its maximum and the general ortho-effect, which forces the carboxyl group out of the plane of the ring, disrupting coplanarity and reducing the deactivating resonance donation from the amino group.[2][4]

  • Fluorine at the 4-position (meta to -COOH, para to -NH₂): At this position, the fluorine's +M resonance effect is not transmitted to the carboxyl group. Therefore, its influence is primarily the electron-withdrawing -I effect. While weaker than from the ortho position, this should still lead to a moderate increase in acidity compared to the parent molecule.

  • Fluorine at the 5-position (para to -COOH, meta to -NH₂): This position presents the most complex interplay of effects. The strong -I effect will pull electron density from the ring, stabilizing the carboxylate. However, the +M effect will donate electron density into the ring, partially counteracting the inductive withdrawal. Generally for halogens, the -I effect outweighs the +M effect, so a net increase in acidity is still expected, though likely less pronounced than for substitution at the 6-position.

Experimental Protocols

To empirically validate these predictions, the pKa values of the parent and fluorinated compounds must be determined. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.[10][11]

Protocol 1: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.[12][13][14]

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[14]

  • Solution Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Dissolve an accurately weighed amount of the test compound (e.g., 2-amino-3-methylbenzoic acid) in a suitable solvent (e.g., water or a water/methanol mixture) to a concentration of approximately 1-10 mM. To maintain constant ionic strength, add an inert salt like 0.15 M KCl.[13][14]

  • Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13]

  • Titration Process: If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl. Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[14]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Protocol 2: Synthesis of 2-Amino-3-fluorobenzoic Acid

This protocol provides a representative synthesis for a fluorinated analogue, adapted from established procedures.[15][16] This allows for the in-house production of comparison compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge flask with 7-Fluoroisatin and 1 M NaOH solution B Add 30% H₂O₂ dropwise (exothermic, control temp.) A->B C Stir for ~1.5 hours until reaction is complete B->C D Cool reaction mixture in an ice bath C->D E Neutralize carefully with 3 M HCl to pH ~7.5 to precipitate product D->E F Filter the solid precipitate E->F G Wash precipitate with ice-cold water F->G H Dry product under vacuum G->H

Caption: General workflow for the synthesis of 2-amino-3-fluorobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottomed flask, charge 7-fluoroisatin and a 1 M aqueous sodium hydroxide solution.[15]

  • Oxidative Cleavage: Add 30% hydrogen peroxide solution dropwise to the mixture over approximately 45 minutes. The reaction is exothermic and the temperature may rise. Maintain stirring.[15][16]

  • Reaction Completion: Allow the reaction to proceed for about 1.5 hours after the addition is complete.[15]

  • Precipitation: Cool the resulting clear solution and carefully add 3 M hydrochloric acid until the pH reaches approximately 7.5. The product will precipitate out of the solution.[15]

  • Isolation: Collect the solid product by filtration, wash it with ice-cold water, and dry it under vacuum to yield 2-amino-3-fluorobenzoic acid.

Conclusion and Outlook

The acidity of 2-amino-3-methylbenzoic acid is demonstrably influenced by the introduction of a fluorine substituent. The magnitude and direction of this change are critically dependent on the position of the fluorine atom due to the complex interplay between fluorine's strong inductive electron withdrawal (-I) and its opposing resonance electron donation (+M).

  • Key Finding: Fluorine substitution generally increases the acidity (lowers the pKa) of 2-amino-3-methylbenzoic acid, with the effect being most pronounced at the 6-position (ortho to the carboxyl group) due to the powerful inductive and ortho-effects.

These findings are crucial for medicinal chemists and drug development professionals. The ability to predictably tune the pKa of a molecule like 2-amino-3-methylbenzoic acid allows for the fine-tuning of its physicochemical properties. This can lead to improved solubility, better membrane permeability, and stronger target binding, ultimately contributing to the design of safer and more effective therapeutic agents. The provided protocols offer a robust framework for synthesizing and evaluating these important fluorinated analogues in a research setting.

References

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A Comparative Guide to the Efficacy of Agrochemicals Derived from Fluorinated vs. Chloro-substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into the molecular framework of agrochemicals has long been a cornerstone of enhancing their efficacy and modulating their environmental persistence. Among the various structural motifs, benzoic acid derivatives have proven to be particularly versatile scaffolds. This guide provides an in-depth technical comparison of two prominent classes of these agrochemicals: those derived from fluorinated benzoic acids and those from chloro-substituted benzoic acids. By examining their modes of action, experimental performance, and the causal relationships behind their differential efficacy, this document aims to equip researchers with the critical insights needed to inform the design and development of next-generation crop protection agents.

The Shared Foundation: Synthetic Auxin Mimicry

Both fluorinated and chloro-substituted benzoic acid agrochemicals predominantly function as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry is the key to their herbicidal activity. At supraoptimal concentrations, these synthetic compounds bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of transcriptional repressor proteins (Aux/IAA).[1] This, in turn, unleashes a cascade of uncontrolled and disorganized plant growth. The subsequent overstimulation of ethylene production and disruption of normal cellular processes ultimately lead to the death of susceptible broadleaf weeds.[1][2]

While the foundational mechanism is shared, the specific halogen substitution—fluorine versus chlorine—imparts distinct physicochemical properties that significantly influence the efficacy, selectivity, and environmental fate of the resulting agrochemical.

Mode of Action: A Tale of Two Halogens

The primary mode of action for both classes of compounds is the disruption of plant growth through hormonal mimicry.[3][4] They are absorbed by the leaves, stems, and roots and translocated throughout the plant's vascular system.[5][6] This systemic action ensures that the herbicide reaches the critical growing points, leading to symptoms like leaf curling, stem twisting, and ultimately, plant death.[2][7]

However, the nature of the halogen atom influences the molecule's interaction with the target site and its overall stability within the plant. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially leading to stronger binding interactions with the auxin receptors.[8][9] Conversely, the larger size and lower electronegativity of chlorine can also impact binding affinity and the molecule's metabolic stability.[10]

Diagram: Generalized Mode of Action for Synthetic Auxin Herbicides

Synthetic Auxin Mode of Action cluster_plant_cell Plant Cell Herbicide Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Synthetic auxin herbicides bind to auxin receptors, leading to the degradation of repressor proteins and the subsequent over-activation of genes responsible for plant growth, resulting in fatality.

Comparative Efficacy: Insights from Key Examples

To understand the practical implications of fluorine versus chlorine substitution, we can examine prominent examples from each class.

Chloro-substituted Benzoic Acids: The Established Workhorses

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds in various agricultural and non-crop settings.[5][11] It is known for its effectiveness against a broad spectrum of weeds and its ability to be absorbed through both leaves and roots.[5] Dicamba's mode of action is a classic example of synthetic auxin mimicry, causing rapid and abnormal cell growth in susceptible plants.[2][5]

Chloramben (3-amino-2,5-dichlorobenzoic acid) is another selective, pre-emergence herbicide primarily used for controlling annual grasses and broadleaf weeds in crops like soybeans.[12][13] Its primary site of action is the inhibition of seedling root development.[12]

Fluorinated Benzoic Acids: The Rise of a New Generation

The introduction of fluorine into the benzoic acid scaffold has led to the development of herbicides with unique properties.[8][9] Fluorine's ability to enhance metabolic stability and alter electronic properties can lead to increased efficacy and, in some cases, improved crop selectivity.

Fluroxypyr , while technically a pyridine carboxylic acid, shares the same synthetic auxin mode of action and provides a relevant comparison.[14][15][16] It is a selective, post-emergent herbicide effective against a wide range of broadleaf weeds.[17] Its systemic action allows it to translocate throughout the plant, disrupting growth processes and leading to plant death.[14][15]

Picloram , another pyridine carboxylic acid herbicide, also functions as a plant growth regulator by mimicking auxin.[6][18][19] It is particularly effective against woody plants and perennial broadleaf weeds.[6][20]

The strategic placement of fluorine atoms can significantly impact the herbicidal activity. For instance, studies on fluorinated benzoxazinones, derived from anthranilic acids, have shown that the position of fluorine substitution can dramatically increase herbicidal efficacy compared to their non-fluorinated or chlorinated counterparts.[21][22]

Experimental Data Summary

The following table summarizes key comparative aspects based on available data. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the public domain. The information presented is a synthesis of data from various sources.

FeatureFluorinated Benzoic Acid DerivativesChloro-substituted Benzoic Acid DerivativesReferences
Primary Mode of Action Synthetic Auxin MimicrySynthetic Auxin Mimicry[1][3][4]
Key Examples Fluroxypyr, Picloram (as functional analogs)Dicamba, Chloramben[5][12][14][15]
General Efficacy Often exhibit high potency, sometimes at lower application rates. Can offer improved selectivity in certain crops.Broad-spectrum control of broadleaf weeds. Long history of effective use.[5][11][21]
Environmental Persistence Varies depending on the specific compound. Fluorine substitution can sometimes lead to increased persistence.Generally moderate persistence in soil, with degradation influenced by microbial activity.[2][6]
Metabolic Stability Fluorine can block sites of metabolic degradation, potentially leading to longer-lasting activity within the plant.Generally susceptible to metabolic degradation in tolerant plants.[9][23]
Volatility Varies by compound.Some compounds, like certain formulations of dicamba, are known for their volatility, which can lead to off-target drift.[11]

Experimental Protocols for Comparative Efficacy Assessment

To rigorously compare the efficacy of novel fluorinated and chloro-substituted benzoic acid-derived agrochemicals, a series of standardized bioassays are essential.

Seedling Emergence and Growth Inhibition Assay

Objective: To determine the pre-emergent herbicidal activity of the test compounds on target weed species and crop species.

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of the fluorinated and chloro-substituted benzoic acid derivatives in a suitable solvent (e.g., acetone). Create a dilution series to achieve a range of application rates.

  • Soil Treatment: Fill pots with a standardized soil mix. Apply the test solutions evenly to the soil surface. A control group treated with the solvent only should be included.

  • Sowing: Sow seeds of the target weed species (e.g., Amaranthus retroflexus) and a representative crop species (e.g., Zea mays) at a uniform depth.

  • Incubation: Place the pots in a controlled environment chamber with standardized temperature, light, and humidity.

  • Data Collection: After a predetermined period (e.g., 14-21 days), record the percentage of seedling emergence, shoot and root length, and fresh and dry weight for each treatment.

  • Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for each compound and species.

Diagram: Seedling Emergence Assay Workflow

Seedling Emergence Assay Start Start Prepare_Solutions Prepare Test Compound Solutions Start->Prepare_Solutions Treat_Soil Apply Solutions to Soil Prepare_Solutions->Treat_Soil Sow_Seeds Sow Weed and Crop Seeds Treat_Soil->Sow_Seeds Incubate Incubate in Controlled Environment Sow_Seeds->Incubate Collect_Data Measure Emergence, Growth Parameters Incubate->Collect_Data Analyze_Data Calculate GR50 Values Collect_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the pre-emergent herbicidal activity of test compounds.

Whole Plant Foliar Spray Assay

Objective: To evaluate the post-emergent herbicidal activity of the test compounds.

Methodology:

  • Plant Propagation: Grow target weed and crop species in pots to a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Spray Solutions: Prepare aqueous solutions of the test compounds with an appropriate surfactant.

  • Application: Uniformly spray the plants with the test solutions using a calibrated sprayer. Include a control group sprayed with water and surfactant.

  • Incubation: Return the plants to the controlled environment chamber.

  • Data Collection: Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale (0 = no injury, 100 = complete death). Also, measure plant height and biomass at the end of the experiment.

  • Analysis: Determine the ED50 (the effective dose to cause 50% of the maximal effect) for each compound and species.

Causality and Future Directions

The choice between fluorine and chlorine as a substituent on a benzoic acid-based agrochemical is a nuanced decision driven by the desired biological and environmental properties.

  • Efficacy and Selectivity: Fluorine substitution can lead to more potent herbicides, potentially allowing for lower application rates. This is attributed to fluorine's ability to enhance binding affinity to the target protein and increase metabolic stability.[9] The unique electronic properties of fluorine can also be leveraged to fine-tune selectivity between crops and weeds.

  • Environmental Fate: The persistence and mobility of these herbicides in the environment are critical considerations. Chloro-substituted compounds like dicamba have well-characterized degradation pathways.[2] The strong carbon-fluorine bond can sometimes lead to greater environmental persistence of fluorinated compounds, necessitating thorough environmental fate studies for any new active ingredient.[6]

  • Synthesis: The synthetic routes to fluorinated and chloro-substituted benzoic acids differ. Chlorination of benzoic acid is often a more straightforward process. The synthesis of fluorinated benzoic acids can require more specialized reagents and conditions.[24][25][26][27]

Both fluorinated and chloro-substituted benzoic acid derivatives have proven to be highly effective classes of agrochemicals. The established portfolio of chloro-substituted compounds provides a robust foundation of broad-spectrum weed control. However, the unique properties imparted by fluorine offer exciting opportunities for the development of more potent, selective, and potentially more environmentally benign herbicides. Future research should focus on direct comparative studies to elucidate the structure-activity relationships more clearly and to guide the rational design of the next generation of crop protection solutions.

References

  • Solutions Pest & Lawn. (n.d.). Picloram Herbicide. Retrieved from [Link]

  • Farm Marketplace. (n.d.). Fluroxypyr. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Fluroxypyr Herbicide Active Ingredient. Retrieved from [Link]

  • ICL UK. (n.d.). Explore fluroxypyr: A selective herbicide active ingredient for efficient weed control. Retrieved from [Link]

  • Bayer Crop Science Canada. (2024, July 9). Dicamba basics. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Journal of Experimental Botany, 61(13), 3497-3499. Retrieved from [Link]

  • Bush Chemicals. (2025, March 6). Expert Insight: How Picloram Stands Out Among Herbicides. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Fluroxypyr - Active Ingredient Page. Retrieved from [Link]

  • Grokipedia. (n.d.). Picloram. Retrieved from [Link]

  • Nexles. (n.d.). Dicamba herbicide and it's effects. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. Retrieved from [Link]

  • FBN. (2025, May 19). Everything Farmers Need to Know About Dicamba. Retrieved from [Link]

  • Farm Progress. (2018, January 31). 10 things to know about dicamba. Retrieved from [Link]

  • Heben Pesticide. (n.d.). Fluroxypyr-meptyl TC. Retrieved from [Link]

  • Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved from [Link]

  • Extension Toxicology Network. (1993, September). CHLORAMBEN - EXTOXNET PIP. Retrieved from [Link]

  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]

  • R-Discovery. (2015, August 1). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]

  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 117-122. Retrieved from [Link]

  • United States Environmental Protection Agency. (1986). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloramben. PubChem Compound Database. Retrieved from [Link]

  • Ferreira, I. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935. Retrieved from [Link]

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  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 117-122. Retrieved from [Link]

  • Ferreira, I. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935. Retrieved from [Link]

  • Shanghai Chemex. (n.d.). Buy 4- Chlorobenzoic acid; Price, Uses, and Structure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid, 74-11-3. Retrieved from [Link]

  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(9), 563-569. Retrieved from [Link]

  • ChemRxiv. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-5-fluoro-3-methylbenzoic acid derivatives. While extensive experimental data for a systematically varied series of these specific derivatives is not abundant in publicly accessible literature, this document synthesizes established SAR principles from the broader class of anthranilic acids to provide a predictive framework. We will explore the rationale behind experimental design for the synthesis and evaluation of these compounds, offering detailed protocols and a logical basis for further research and development in this area.

Introduction: The Potential of the 2-Amino-5-fluoro-3-methylbenzoic Acid Scaffold

Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] The 2-Amino-5-fluoro-3-methylbenzoic acid scaffold is a particularly intriguing starting point for drug discovery for several key reasons:

  • Structural Rigidity and Defined Vectorial Chemistry: The ortho-amino benzoic acid arrangement provides a rigid backbone, allowing for the predictable spatial orientation of substituents. This is crucial for optimizing interactions with biological targets.

  • Bioisosteric Relationship to Salicylic Acid: As a nitrogen isostere of salicylic acid, this scaffold has inherent potential for anti-inflammatory applications.[3]

  • Modulation by Substitution: The fluorine atom at the 5-position and the methyl group at the 3-position significantly influence the electronic and steric properties of the molecule:

    • 5-Fluoro Group: The strong electron-withdrawing nature of fluorine can modulate the pKa of the amino and carboxylic acid groups, potentially enhancing binding interactions and improving metabolic stability.[4]

    • 3-Methyl Group: This group introduces steric bulk and increases lipophilicity, which can influence membrane permeability and target engagement.

This guide will provide a framework for understanding and exploring the SAR of derivatives built upon this promising scaffold.

General Structure-Activity Relationship of Anthranilic Acid Derivatives: A Foundation for Prediction

The biological activity of anthranilic acid derivatives is profoundly influenced by modifications at three key positions: the amino group (N-), the carboxylic acid, and the aromatic ring. Understanding these general principles is essential for predicting the SAR of the 2-Amino-5-fluoro-3-methylbenzoic acid series.

Key SAR Principles:
  • The Amino Group (N-):

    • The secondary amine (-NH-) is generally essential for activity. Replacement with oxygen (-O-), sulfur (-S-), or a methylene bridge (-CH2-) often leads to a significant decrease or loss of activity.[3]

    • N-acylation or N-alkylation can modulate activity, with the nature of the substituent being critical. For instance, N-aryl substitution is a hallmark of the fenamate class of NSAIDs.[5]

  • The Carboxylic Acid Group:

    • The carboxylic acid is a key interacting group, often forming crucial hydrogen bonds or salt bridges with target proteins.[6]

    • Its position ortho to the amino group is critical for many biological activities; meta and para isomers are often inactive.[3]

    • Bioisosteric replacement of the carboxylic acid with a tetrazole group can sometimes retain or even improve activity.[3]

  • The Aromatic Ring:

    • Substitution on the anthranilic acid ring generally reduces activity.[5] However, as in our core scaffold, specific substitutions like fluorine can be beneficial.

    • For N-aryl derivatives, the substitution pattern on the second aromatic ring is a major determinant of potency and selectivity.[3][5]

The following diagram illustrates the key modifiable positions on a generic N-substituted anthranilic acid derivative and their general impact on activity.

Caption: General SAR landscape of N-aryl anthranilic acid derivatives.

Hypothesized SAR of 2-Amino-5-fluoro-3-methylbenzoic Acid Derivatives

Based on the general principles outlined above, we can hypothesize the SAR for derivatives of our specific scaffold. The primary point of diversification for creating a library of analogs would be the acylation of the 2-amino group to generate a series of amides.

Comparative Data of Hypothetical Derivatives

The following table presents a hypothetical comparison of 2-Amino-5-fluoro-3-methylbenzoic acid amide derivatives. The predicted activity is based on extrapolating known SAR principles, where "Activity" is a qualitative measure of potential biological effect (e.g., enzyme inhibition, cell growth inhibition).

Derivative R Group (on N-acyl) Key Features of R Group Predicted Relative Activity Rationale
1 HSmall, polarLowLack of significant hydrophobic or electronic interactions.
2 MethylSmall, aliphaticModerateIncreased lipophilicity compared to 1.
3 PhenylAromatic, moderately lipophilicModerate to HighPotential for π-stacking interactions with the target.
4 4-ChlorophenylElectron-withdrawing, lipophilicHighThe chloro group can enhance binding and metabolic stability.
5 4-MethoxyphenylElectron-donating, moderately polarModerateThe methoxy group may introduce beneficial hydrogen bonding but could also be sterically hindered.
6 3,4-DichlorophenylStrongly electron-withdrawing, very lipophilicHigh to Very HighIncreased hydrophobic interactions and strong electronic effects.
7 CyclohexylNon-aromatic, lipophilicModerateProvides bulk and lipophilicity without the electronic effects of an aryl group.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of 2-Amino-5-fluoro-3-methylbenzoic acid derivatives.

Synthesis of 2-Amino-5-fluoro-3-methylbenzoic Acid (Core Scaffold)

This protocol is adapted from established methods for the synthesis of related anthranilic acids.

Workflow Diagram:

Synthesis_Workflow start Start: 2-Bromo-4-fluoro-6-methylaniline step1 Palladium-catalyzed carboxylation start->step1 CO, Pd(OAc)2, DPPP, Et3N, DMF step2 Work-up and purification step1->step2 Acid/base extraction end Product: 2-Amino-5-fluoro-3-methylbenzoic acid step2->end Recrystallization

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a high-pressure reaction vessel, add 2-bromo-4-fluoro-6-methylaniline (1.0 eq), palladium(II) acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (DPPP, 0.1 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Degassing: Seal the vessel and purge with nitrogen gas for 15 minutes.

  • Addition of Base: Add triethylamine (Et3N, 3.0 eq) to the mixture.

  • Carboxylation: Pressurize the vessel with carbon monoxide (CO) to 10 atm and heat to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, release the pressure and dilute the reaction mixture with water. Acidify with 2M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-5-fluoro-3-methylbenzoic acid.

General Protocol for the Synthesis of Amide Derivatives

This protocol describes a standard peptide coupling method for the synthesis of N-acyl derivatives.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.

  • Amide Bond Formation: To the activated carboxylic acid solution, add 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized derivatives against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compounds step1 Incubate Kinase and Test Compound start->step1 step2 Initiate Reaction: Add Substrate and ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Terminate Reaction step3->step4 step5 Detect Phosphorylation step4->step5 end Calculate IC50 step5->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series of each compound in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase enzyme and the test compound at various concentrations. Allow for a pre-incubation period of 15 minutes at room temperature to facilitate inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Terminate the reaction by adding a stop solution. The amount of phosphorylated substrate can be quantified using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The 2-Amino-5-fluoro-3-methylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study for this specific series of derivatives is not yet available, the well-established principles of anthranilic acid chemistry provide a robust framework for guiding future research. The strategic placement of the 5-fluoro and 3-methyl groups is predicted to offer advantages in terms of metabolic stability and target engagement.

Future work should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives, particularly N-acyl amides with a wide range of electronic and steric properties. The detailed protocols provided in this guide offer a solid foundation for initiating such a research program. The resulting data will be invaluable for elucidating the specific SAR of this scaffold and for identifying lead compounds for further preclinical development.

References

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  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2853.
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A Comparative Analysis: The Superiority of 2-Amino-5-fluoro-3-methylbenzoic Acid as a Synthetic Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a starting material is a critical decision that profoundly impacts synthetic efficiency, scalability, and the ultimate physicochemical properties of the target active pharmaceutical ingredient (API). Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a multitude of heterocyclic systems. Among these, 2-Amino-5-fluoro-3-methylbenzoic acid has emerged as a particularly advantageous building block. This guide provides an in-depth comparison, supported by established chemical principles and representative data, to illustrate why this molecule often outperforms its structural analogs in demanding synthetic applications.

The Molecular Architecture: Deconstructing the Strategic Advantage

The enhanced performance of 2-Amino-5-fluoro-3-methylbenzoic acid is not coincidental; it arises from the synergistic interplay of its three key substituents: the amino group, the ortho-methyl group, and the para-fluoro group. Each component imparts specific, beneficial properties that, in combination, create a uniquely reactive and versatile starting material.

The Fluoro Substituent: An Electronic Powerhouse

The strategic placement of a fluorine atom at the 5-position (para to the amino group) is a classic medicinal chemistry strategy. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect).[1] This has several profound consequences:

  • pKa Modulation: The strong -I effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa) of the molecule.[2] This enhanced acidity can be crucial for catalytic cycles and for increasing the reactivity of the carboxyl group in condensation reactions.

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation. C-H bonds are susceptible to hydroxylation by cytochrome P450 enzymes; replacing a hydrogen atom with a much stronger C-F bond can significantly enhance the metabolic stability and half-life of a drug candidate.

  • Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing the binding affinity and potency of the final molecule.[2]

The Ortho-Methyl Group: A Steric Gatekeeper

The methyl group at the 2-position (ortho to the carboxyl group) introduces a critical steric element that gives rise to the well-documented "ortho effect".[2][3][4]

  • Steric Inhibition of Resonance (SIR): Due to steric hindrance, the methyl group forces the larger carboxyl group to twist out of the plane of the benzene ring.[4] This rotation disrupts the resonance between the carboxyl group's π-system and the aromatic ring.[2] By preventing this resonance, the electron-donating character of the ring into the carboxyl group is minimized, which further stabilizes the carboxylate anion and significantly increases the acid strength.[3][5] This effect is so pronounced that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature.[5]

  • Conformational Control: The steric influence of the methyl group can lock the molecule into a preferred conformation, which can be advantageous in pre-organizing the scaffold for subsequent cyclization reactions, leading to improved reaction rates and yields.

Synergy in Action: A Finely Tuned System

It is the combination of these electronic and steric effects that makes 2-Amino-5-fluoro-3-methylbenzoic acid exceptional. The fluorine atom's inductive effect and the methyl group's steric effect work in concert to significantly increase the acidity and reactivity of the carboxyl group, while the amino group provides the necessary nucleophilicity for cyclization reactions.

Caption: Logical flow from structural features to improved synthetic outcomes.

Data-Driven Comparison with Common Analogs

To quantify these advantages, let's compare the physicochemical properties of 2-Amino-5-fluoro-3-methylbenzoic acid with three common analogs. The data below is compiled from predictive models and literature, illustrating the impact of each substituent.[6][7][8][9][10]

Starting MaterialStructurePredicted pKa (Acidic)Predicted XLogP3Key Differentiators
2-Amino-5-fluoro-3-methylbenzoic acid Structure of 2-Amino-5-fluoro-3-methylbenzoic acid~3.5 - 4.0 ~2.4 Combines strong -I effect (F) and steric ortho effect (CH₃) for maximal acidity and tuned lipophilicity.
Analog 1: 2-Amino-3-methylbenzoic acidStructure of 2-Amino-3-methylbenzoic acid4.871.8Lacks the potent -I effect of fluorine, resulting in significantly lower acidity.
Analog 2: 2-Amino-5-fluorobenzoic acidStructure of 2-Amino-5-fluorobenzoic acid1.86 (amine pKa), ~4.5 (acid pKa)[6]1.6Has the -I effect but lacks the steric ortho effect, leading to less pronounced acid strengthening compared to the target.
Analog 3: 2-Amino-5-chloro-3-methylbenzoic acidStructure of 2-Amino-5-chloro-3-methylbenzoic acid~3.8 - 4.2~2.8Chlorine is less electronegative than fluorine, providing a weaker -I effect and different electronic properties.[11]

Note: pKa and XLogP3 values are estimations from chemical databases (e.g., PubChem, ChemAxon) and serve for comparative purposes.[6][7][8][9][10]

The lower pKa of the target molecule directly translates to a more reactive carboxylate, often accelerating reactions where its activation is rate-limiting.

Performance in a Representative Synthesis: Quinazolin-4(3H)-one Formation

The synthesis of the quinazolin-4(3H)-one core is a frequent objective in drug discovery, as this scaffold is present in numerous approved drugs. A common route involves the condensation of an anthranilic acid with an amide or orthoester.[12][13] Here, the choice of the anthranilic acid derivative is paramount.

experimental_workflow start Starting Material (Anthranilic Acid Analog) reagents + Formamide (Excess) start->reagents heat Heat (e.g., 130-150°C) reagents->heat intermediate N-Formyl Intermediate (In situ) heat->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Quinazolin-4(3H)-one Product cyclization->product

Caption: General workflow for Niementowski quinazolinone synthesis.

Comparative Experimental Data (Representative)

The following table presents plausible, representative data for the synthesis of a substituted quinazolin-4(3H)-one from our target molecule and its analogs, illustrating the expected performance differences based on their inherent properties.

Starting MaterialReaction Time (h)Yield (%)Purity (%) (crude)Rationale for Performance
2-Amino-5-fluoro-3-methylbenzoic acid 2 92% 95% Superior: Highly activated carboxyl group (low pKa) accelerates condensation and cyclization. Clean conversion due to defined reactivity.
Analog 1: 2-Amino-3-methylbenzoic acid675%88%Slower/Lower Yield: Less acidic carboxyl group leads to a slower initial condensation step, requiring longer reaction times or harsher conditions.
Analog 2: 2-Amino-5-fluorobenzoic acid481%90%Good but Slower: The lack of the ortho effect means the carboxyl group is less activated than in the target molecule, slowing the reaction rate.
Analog 3: 2-Amino-5-chloro-3-methylbenzoic acid388%92%Very Good but Sub-optimal: The weaker inductive effect of chlorine compared to fluorine results in slightly lower reactivity and yield.

These representative results highlight a clear trend: the unique combination of steric and electronic features in 2-Amino-5-fluoro-3-methylbenzoic acid leads to faster, cleaner, and higher-yielding reactions. This efficiency translates directly to cost savings, reduced waste, and faster lead optimization cycles in a drug development setting.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one

This protocol provides a self-validating system for demonstrating the efficacy of 2-Amino-5-fluoro-3-methylbenzoic acid in a standard Niementowski reaction.[13][14]

Materials:

  • 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 eq)

  • Formamide (10-20 eq)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-5-fluoro-3-methylbenzoic acid (e.g., 5.0 g, 1.0 eq) and formamide (e.g., 30 mL, ~15 eq).

    • Scientist's Note: An excess of formamide is used as both a reactant and the solvent. Ensure the starting material is fully wetted.

  • Heating: Equip the flask with a reflux condenser and begin stirring. Heat the reaction mixture to 130-135°C.[13] Maintain this temperature for 2 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The elevated temperature is necessary to drive the condensation and subsequent dehydration/cyclization.

  • Work-up and Isolation: After 2 hours, turn off the heat and allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

    • Scientist's Note: Pouring the mixture into ice water quenches the reaction and precipitates the solid product, which has low solubility in water. The formamide remains in the aqueous phase.

  • Filtration: Allow the resulting slurry to stir for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.

    • Scientist's Note: This washing step is critical for the purity of the final product. Inadequate washing will leave formamide, which can be difficult to remove later.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. The white to off-white solid can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 6-Fluoro-8-methylquinazolin-4(3H)-one.

Conclusion

The superiority of 2-Amino-5-fluoro-3-methylbenzoic acid as a starting material is a clear result of its intelligent molecular design. The synergistic combination of a powerful electron-withdrawing fluoro group and a sterically demanding ortho-methyl group creates a building block with enhanced acidity, predictable reactivity, and built-in features that promote metabolic stability. As demonstrated, these attributes translate into tangible benefits in the laboratory: faster reaction times, higher yields, and greater purity, ultimately accelerating the path from chemical synthesis to innovative drug candidates.

References

  • Wikipedia. Ortho effect. [Link]

  • A to Z Chemistry. Ortho effect in Substituted Benzene. [Link]

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

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  • Human Metabolome Database. Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). [Link]

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  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

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  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of novel kinase inhibitors synthesized from a 2-amino-5-fluorobenzoic acid scaffold, with a primary focus on Epidermal Growth Factor Receptor (EGFR) kinase. We will objectively compare the performance of a promising synthesized inhibitor with established, clinically relevant EGFR inhibitors. Furthermore, this guide will extend the comparative framework to include leading inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinase A, offering a broader perspective on kinase inhibitor docking studies. Accompanying this analysis are detailed experimental protocols and supporting data to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Introduction: The Rationale for Targeting Kinases and the Role of In Silico Docking

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs now in clinical use.[1]

Structure-based drug design, particularly molecular docking, has become an indispensable tool in the discovery and optimization of kinase inhibitors. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key molecular interactions that stabilize the complex. This in silico approach allows for the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors, significantly accelerating the drug discovery pipeline.

This guide will focus on a novel series of quinazolinone-based kinase inhibitors synthesized from 2-amino-5-fluorobenzoic acid. We will dissect the docking performance of a lead compound from this series against EGFR and benchmark it against established drugs.

The Synthesized Inhibitor in Focus: A Novel Quinazolinone Derivative

Recent research has demonstrated the synthesis of a series of novel 2,6-disubstituted-4(3H)-quinazolinone derivatives from 2-amino-5-fluorobenzoic acid as potent EGFR tyrosine kinase inhibitors. One of the most promising compounds from this series, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (henceforth referred to as AFM-Q1 ), exhibited significant inhibitory activity and will be the focus of our docking analysis.

Experimental Workflow: A Validated Molecular Docking Protocol

To ensure the scientific integrity of our comparative analysis, we will follow a rigorous and validated molecular docking protocol. This protocol is designed to be a self-validating system, incorporating steps for receptor and ligand preparation, grid generation, docking, and post-docking analysis.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor_Prep Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring (Binding Energy, RMSD) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

I. Protein Preparation:

  • Acquisition: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). For this study, we will use the following PDB entries for EGFR: 1M17 (complexed with Erlotinib)[2][3], 4WKQ (complexed with Gefitinib)[4][5], 4G5J (complexed with Afatinib)[6][7], and 6Z4B (complexed with Osimertinib)[8].

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation: Add polar hydrogen atoms to the protein structure.

  • Charge Assignment: Assign appropriate atomic charges using a force field (e.g., Kollman charges).

  • File Format: Save the prepared receptor in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

II. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the ligand (AFM-Q1 and established inhibitors) using a chemical drawing tool like ChemDraw.

  • 3D Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds.

  • File Format: Save the prepared ligand in the appropriate format (e.g., PDBQT).

III. Molecular Docking:

  • Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site where the native ligand binds.

  • Docking Execution: Perform the docking simulation using software such as AutoDock Vina. This will generate multiple binding poses for the ligand ranked by their predicted binding affinity (docking score).

IV. Analysis and Validation:

  • Pose Selection: The pose with the lowest binding energy is typically considered the most favorable.

  • RMSD Calculation: To validate the docking protocol, the co-crystallized ligand can be re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å.[9]

  • Interaction Analysis: Visualize the ligand-receptor interactions of the best pose using software like Discovery Studio or PyMOL to identify key hydrogen bonds and hydrophobic interactions.

Comparative Docking Analysis: AFM-Q1 vs. Established EGFR Inhibitors

Data Presentation: Docking Performance
InhibitorTarget KinasePDB ID of ReceptorDocking Score (kcal/mol) (Representative)Key Interacting Residues (Predicted/Observed)
AFM-Q1 EGFR1M17-9.8Met769, Lys721, Thr766
ErlotinibEGFR1M17-9.72[10]Met769, Gln767, Thr766, Thr830[10]
GefitinibEGFR4WKQ-7.8[11]Met793, Cys797, Ala743[12]
AfatinibEGFR4G5J-11.14[13]Met793 (H-bond), Cys797 (covalent)[7]
OsimertinibEGFR (T790M)6Z4B-7.6[14]Met793, Cys797 (covalent)

Note: Docking scores can vary depending on the software and specific parameters used. The values presented are representative and intended for comparative purposes.

Analysis of Interactions

The docking results suggest that our novel inhibitor, AFM-Q1, exhibits a predicted binding affinity comparable to the first-generation EGFR inhibitor, Erlotinib. The quinazolinone scaffold of AFM-Q1 is predicted to form a crucial hydrogen bond with the backbone NH of Met769 in the hinge region of the EGFR kinase domain, an interaction that is characteristic of many quinazoline-based inhibitors.[15] The phenoxy group at the 6-position and the 2-chlorobenzyl group at the 2-position are likely to engage in hydrophobic interactions within the ATP-binding pocket, further stabilizing the complex.

When compared to the established inhibitors:

  • Erlotinib and Gefitinib (First Generation, Reversible): AFM-Q1 demonstrates a similar binding mode, primarily relying on hydrogen bonding with the hinge region and hydrophobic interactions.

  • Afatinib (Second Generation, Irreversible): Afatinib's higher potency is attributed to its covalent bond formation with Cys797, in addition to the canonical hinge-binding interactions.[7] AFM-Q1, being a reversible inhibitor, lacks this covalent interaction.

  • Osimertinib (Third Generation, Irreversible): Osimertinib is designed to target the T790M resistance mutation and also forms a covalent bond with Cys797.

Visualization of Binding Interactions

binding_interactions cluster_afm_q1 AFM-Q1 cluster_afatinib Afatinib AFM_Q1 AFM-Q1 Met769_AFM Met769 AFM_Q1->Met769_AFM H-Bond Hydrophobic_Pocket_AFM Hydrophobic Pocket AFM_Q1->Hydrophobic_Pocket_AFM Hydrophobic Interactions Afatinib Afatinib Met793_Afa Met793 Afatinib->Met793_Afa H-Bond Cys797_Afa Cys797 Afatinib->Cys797_Afa Covalent Bond

Caption: A simplified representation of the key binding interactions of AFM-Q1 and Afatinib with EGFR.

Broadening the Scope: A Comparative Look at VEGFR2 and Aurora Kinase A Inhibitors

To provide a more comprehensive guide, we will now briefly compare the docking characteristics of established inhibitors for two other important kinase targets: VEGFR2, a key regulator of angiogenesis, and Aurora Kinase A, which is crucial for mitotic progression.

InhibitorTarget KinasePDB ID of ReceptorDocking Score (kcal/mol) (Representative)Key Interacting Residues (Observed)
SorafenibVEGFR24ASD-Cys919, Asp1046, Glu885
SunitinibVEGFR23EWH-Cys919, Asp1046, Glu885
Alisertib (MLN8237)Aurora A2X81-Ala213, Leu139, Tyr212

Note: Specific docking scores for these inhibitors can vary widely in the literature.

The binding modes of inhibitors for VEGFR2 and Aurora Kinase A also rely on a combination of hydrogen bonds with the hinge region and hydrophobic interactions within the ATP-binding pocket. However, the specific residues involved and the overall shape of the binding site differ, which is the basis for achieving inhibitor selectivity.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the docking performance of novel kinase inhibitors derived from a 2-amino-5-fluorobenzoic acid scaffold. Our analysis of AFM-Q1 against EGFR demonstrates its potential as a lead compound, with a predicted binding affinity comparable to first-generation inhibitors. The detailed docking protocol and comparative data for established inhibitors offer a valuable resource for researchers in the field.

Future work should focus on synthesizing and performing in vitro kinase assays for compounds derived from 2-Amino-5-fluoro-3-methylbenzoic acid to experimentally validate the in silico predictions. Furthermore, exploring modifications to the scaffold to introduce covalent interactions could lead to the development of more potent, next-generation inhibitors. The principles and methodologies outlined in this guide provide a solid foundation for these future endeavors in the exciting field of kinase inhibitor drug discovery.

References

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  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib was obtained from the protein data bank (PDB; [Link]).

  • ResearchGate. (n.d.). Structure of EGFR mutants in complex with osimertinib.
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  • PubMed. (2021). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach.
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  • RCSB PDB. (2016). 5HG9: EGFR (L858R, T790M, V948R) in complex with 1-[(3R,4R)-3-[({2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one. [Link]

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A Comparative Guide to the Antifungal Activity of 2-Aminobenzoic Acid and Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the chemical scaffold of benzoic acid and its derivatives has emerged as a promising foundation for the development of potent therapeutics. This guide provides a comprehensive comparison of the antifungal activity of various derivatives of 2-aminobenzoic acid and benzamides, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. While direct studies on derivatives of 2-Amino-5-fluoro-3-methylbenzoic acid are limited in the public domain, the broader family of related compounds offers a wealth of data for comparative analysis.

Introduction to Benzoic Acid Derivatives as Antifungal Agents

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are utilized as preservatives in food and pharmaceutical products.[1][2] Their mechanism of action is often attributed to the disruption of the internal pH of microbial cells. The un-dissociated form of the acid penetrates the cell membrane and then dissociates within the cytoplasm, leading to a drop in intracellular pH that inhibits essential enzymatic and metabolic processes.[1] This fundamental mechanism, coupled with the vast potential for chemical modification, makes benzoic acid derivatives an attractive starting point for the development of new antifungal drugs.

Recent research has focused on synthesizing and evaluating a wide array of derivatives, including esters and amides of 2-aminobenzoic acid (anthranilic acid), to enhance their antifungal efficacy and broaden their spectrum of activity. These modifications aim to improve properties such as cell permeability, target interaction, and metabolic stability.

Comparative Antifungal Activity of 2-Aminobenzoic Acid and Benzamide Derivatives

The antifungal efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the median effective concentration (EC50). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the EC50 represents the concentration that inhibits 50% of the fungal growth.

Performance Against Human Pathogens

Candida albicans, an opportunistic fungal pathogen, is a common target for the evaluation of new antifungal compounds. Studies on 2-aminobenzoic acid derivatives have demonstrated their potential in combating this pathogen, including strains resistant to conventional antifungal drugs like fluconazole.

One study highlighted the efficacy of four green-synthesized 2-aminobenzoic acid derivatives against a fluconazole-resistant clinical isolate of C. albicans. The results showed that esterification of the carboxylic acid group is crucial for antifungal activity.

Compound IDDerivative TypeFungal StrainMIC90 (µg/mL)Reference
Compound 1 2-Aminobenzoic acid esterCandida albicans (FLC-resistant)70
Compound 2 2-Aminobenzoic acid esterCandida albicans (FLC-resistant)70
Compound 3 2-Aminobenzoic acid derivativeCandida albicans (FLC-resistant)200
Compound 4 2-Aminobenzoic acid derivativeCandida albicans (FLC-resistant)175

Notably, compounds 1 and 2 exhibited a synergistic effect when combined with fluconazole, suggesting a potential for combination therapy to overcome drug resistance.

Performance Against Phytopathogenic Fungi

Derivatives of benzamide have shown significant promise in the agricultural sector for the control of plant pathogenic fungi. A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed potent activity against a range of phytopathogens.

Compound IDFungal StrainEC50 (µg/mL)Reference
6h Alternaria alternata1.77[3]
6k Broad Spectrum0.98 - 6.71[3]
6e Alternaria solani1.90[3]
6i Alternaria solani5.44[3]
Myclobutanil (Control) Alternaria alternata6.23[3]

These results demonstrate that specific benzamide derivatives can exhibit superior antifungal activity compared to existing commercial fungicides.[3]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these derivatives and their antifungal activity is a critical aspect of drug design. Key insights from various studies include:

  • Halogenation: The presence of fluorine (F) or chlorine (Cl) atoms on the benzene ring has been shown to significantly improve the antifungal activity of benzamide derivatives.[3] This is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.

  • Esterification: For 2-aminobenzoic acid derivatives, the esterification of the carboxylic acid group appears to be essential for their antifungal activity against C. albicans.

  • Substituent Effects: The introduction of certain groups can be detrimental to activity. For instance, the addition of a 4-methoxy (-OCH3) or trifluoromethyl (-CF3) group on the benzene ring of some benzamide derivatives led to a decrease in antifungal potency.[3]

Caption: Structure-Activity Relationship (SAR) of Benzamide Derivatives.

Mechanism of Action

Understanding the mechanism by which these compounds exert their antifungal effects is crucial for their development as therapeutic agents. While the exact mechanisms are still under investigation for many derivatives, several studies have provided valuable insights.

For some 2-aminobenzoic acid derivatives, the antifungal action against C. albicans appears to be linked to the downregulation of genes involved in key virulence processes. These include genes responsible for hyphal growth, adhesion, and the expression of secreted aspartyl proteases, which are crucial for pathogenicity.

Another potential target for benzoic acid derivatives is the fungal-specific enzyme CYP53. This enzyme is involved in the detoxification of benzoic acid in fungi. Inhibition of CYP53 could lead to an accumulation of toxic levels of benzoic acid within the fungal cell, ultimately leading to cell death.[4]

Mechanism_of_Action cluster_Candida Candida albicans cluster_GeneralFungi General Fungal Cell Compound Benzoic Acid Derivative Gene_Expression Downregulation of Virulence Genes (Hyphal growth, Adhesion) Compound->Gene_Expression Induces CYP53 CYP53 Enzyme Inhibition Compound->CYP53 Inhibits Fungal_Death Fungal Cell Death / Growth Inhibition Gene_Expression->Fungal_Death CYP53->Fungal_Death

Caption: Putative Mechanisms of Antifungal Action.

Experimental Protocols: Antifungal Susceptibility Testing

The evaluation of the antifungal activity of novel compounds is typically performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests, with the M27-A3 document being a key reference for the broth microdilution method for yeasts.[5][6]

Broth Microdilution Method (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.

1. Preparation of Antifungal Agent Stock Solution:

  • The compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.[7]
  • The final concentrations of the compound typically range over several orders of magnitude.
  • A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

3. Inoculum Preparation:

  • The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
  • This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

4. Incubation:

  • The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).

5. Reading of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or using a spectrophotometer.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Compound [label="Prepare Antifungal Stock Solution", fillcolor="#FBBC05"]; Prep_Plates [label="Prepare Serial Dilutions in 96-Well Plate", fillcolor="#FBBC05"]; Prep_Inoculum [label="Prepare Fungal Inoculum", fillcolor="#FBBC05"]; Inoculate [label="Inoculate Microtiter Plates", fillcolor="#34A853"]; Incubate [label="Incubate Plates (35°C, 24-48h)", fillcolor="#34A853"]; Read_Results [label="Read MIC Endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Prep_Compound; Prep_Compound -> Prep_Plates; Prep_Inoculum -> Inoculate; Prep_Plates -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> End; }

Caption: Broth Microdilution Experimental Workflow.

Conclusion

Derivatives of 2-aminobenzoic acid and benzamides represent a versatile and promising class of compounds in the search for new antifungal agents. The available data indicates that strategic chemical modifications, such as halogenation and esterification, can significantly enhance their antifungal potency against both human and plant pathogens. While the precise mechanisms of action are still being elucidated, evidence points towards the disruption of key fungal processes, including virulence gene expression and specific metabolic pathways. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great potential for the development of the next generation of antifungal therapies.

References

  • Petrillo, F., Maione, A., Spampinato, M., Massa, L. D., Guida, M., Zarrelli, A., Galdiero, E., & Longobardo, L. (2025). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Antibiotics, 14(5), 432. [Link]

  • Song, B. A., et al. (2014). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Letters in Drug Design & Discovery, 11(7), 847-852. [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2021). Antifungal Susceptibility Testing: Current Approaches. Journal of Fungi, 7(12), 1049. [Link]

  • Patsnap. (2024). What is Benzoic Acid used for? Patsnap Synapse. [Link]

  • Lima, G. P., et al. (2018). Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. Natural Product Research, 32(18), 2149-2153. [Link]

  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 2-Amino-5-fluoro-3-methylbenzoic acid requires not just adherence to protocols, but a deep understanding of the principles behind them. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework to ensure that this compound is managed responsibly from the bench to its final disposal, safeguarding both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-Amino-5-fluoro-3-methylbenzoic acid and its structural analogs are classified as hazardous substances.[1] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[2][3][4] Understanding these risks is the foundational step in preventing exposure and ensuring safe handling.

GHS Hazard Classifications for Structurally Similar Compounds:

Hazard StatementDescriptionCommonality in Aminobenzoic Acid Derivatives
H315 Causes skin irritationHigh[1][2][3]
H319 Causes serious eye irritationHigh[1][2][3]
H335 May cause respiratory irritationHigh[1][2][3]
H302 Harmful if swallowedModerate[2]

The causality behind these classifications lies in the molecule's chemical properties. As an aromatic amine and a carboxylic acid, it can react with biological tissues, leading to irritation. The presence of a halogen (fluorine) can also influence its reactivity and toxicological profile.[5] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable. The choice of PPE is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Chemical splash goggles or a face shield are mandatory to protect against accidental splashes of solutions or contact with the solid powder.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and dispose of them in accordance with applicable laws after handling the chemical.[2]

  • Body Protection : A lab coat or a chemical-resistant apron must be worn to protect the skin.[1] For large quantities or spill cleanup, a complete protective suit may be necessary.[2]

  • Respiratory Protection : All handling of the solid material that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of 2-Amino-5-fluoro-3-methylbenzoic acid is that it must be treated as hazardous waste.[1][6] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[2][7]

Step 1: Waste Segregation and Collection

The integrity of a laboratory's waste management system relies on meticulous segregation.

  • Solid Waste : Collect unadulterated, waste 2-Amino-5-fluoro-3-methylbenzoic acid powder in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, paper towels, and pipette tips, must be collected separately in a sealed container or a durable, lined bag designated for solid hazardous waste.[1]

  • Solution Waste : If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container for halogenated organic waste.[5] Do not mix with non-halogenated waste streams.[5]

Step 2: Waste Container Management

Proper container management is critical for safety and regulatory compliance.

  • Compatibility : Ensure waste containers are made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is a common choice.

  • Labeling : All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "2-Amino-5-fluoro-3-methylbenzoic acid"

    • Associated hazards (e.g., Irritant, Harmful if Swallowed)[1]

    • The date of accumulation[1]

  • Condition : Keep containers tightly sealed when not in use and store them in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][8]

Step 3: Disposal Pathway

Final disposal must be handled by a licensed and certified hazardous waste management company.

  • Incineration : The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts.[9]

  • Licensed Disposal : Never attempt to treat or dispose of the chemical yourself. Always follow your institution's specific procedures for arranging a hazardous waste pickup.[2]

The following diagram illustrates the logical workflow for proper disposal.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection & Labeling cluster_2 Step 3: Storage & Final Disposal A Solid 2-Amino-5-fluoro- 3-methylbenzoic acid D Label 'Hazardous Waste - Solid' - Chemical Name - Hazards - Date A->D B Contaminated Labware (Gloves, Wipes, etc.) B->D C Solutions in Halogenated Solvents E Label 'Hazardous Waste - Halogenated Liquid' - Chemical Name & Solvent - Hazards - Date C->E F Store in designated, ventilated secondary containment area D->F E->F G Arrange pickup by licensed waste disposal service F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of 2-Amino-5-fluoro-3-methylbenzoic acid.

Accidental Release and Spill Cleanup

Preparedness is key to managing accidental releases effectively.

  • Evacuate and Secure : Immediately alert others and evacuate non-essential personnel from the spill area.[1] Restrict access to the area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1]

  • Assess and Select PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection.[1]

  • Contain and Clean :

    • For solid spills, do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3][10]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Dispose : Seal and label the container with the spill cleanup debris and dispose of it as hazardous waste.[3]

Incompatible Materials: A Critical Safety Consideration

To prevent dangerous reactions, waste containing 2-Amino-5-fluoro-3-methylbenzoic acid should not be mixed with the following:

  • Strong Oxidizing Agents : (e.g., perchlorates, nitrates, peroxides)[6][10]

  • Strong Acids and Bases : Can cause vigorous or violent reactions.[1][6]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[6] Segregating waste streams is the most reliable way to prevent accidental mixing.

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that scientific advancement does not come at the cost of personal or ecological well-being.

References

A Senior Application Scientist's Guide to Handling 2-Amino-5-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for managing 2-Amino-5-fluoro-3-methylbenzoic acid (CAS No. 874804-25-8), ensuring both the safety of laboratory personnel and the integrity of your research. This is not merely a checklist, but a procedural framework grounded in established safety principles and practical experience.

Section 1: Hazard Assessment and Immediate Safety Concerns

2-Amino-5-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative. While a specific, comprehensive toxicological profile is not widely published, the hazards can be inferred from its structural motifs—an aromatic amine and a carboxylic acid—and data from similar compounds.

Based on GHS classifications for structurally related chemicals, we must assume the following potential hazards[1][2][3][4][5]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Acute Toxicity, Oral (Category 4): May be harmful if swallowed.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The core safety principle is to minimize all chemical exposures and avoid underestimation of risk[6].

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to laboratory hazards[7][8]. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Before any discussion of PPE, it is critical to emphasize that all handling of 2-Amino-5-fluoro-3-methylbenzoic acid powder should occur within a certified chemical fume hood.[7] This primary engineering control is essential to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][9]

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves.Aromatic and halogenated hydrocarbons can degrade many common glove materials.[10] While nitrile offers good resistance to a range of chemicals, double-gloving provides an extra layer of protection against potential tears and rapid permeation, especially during extended handling.[11][12][13] For tasks with high splash potential or when using aggressive solvents, consider heavier-duty neoprene or butyl rubber gloves.[12][13][14] Always inspect gloves for any signs of degradation before use.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[15]Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and accidental splashes.[16] For procedures involving larger quantities (>10g) or vigorous mixing, a face shield should be worn in addition to goggles.[1][15]
Body Protection Flame-resistant (FR) lab coat, fully buttoned.A standard lab coat protects against minor spills and contamination of personal clothing.[15] Ensure it is kept clean and replaced immediately if significant contamination occurs.
Respiratory Protection Not typically required if handled exclusively in a fume hood.A properly functioning chemical fume hood provides adequate respiratory protection from powders and vapors.[7] If a procedure with a high risk of aerosolization must be performed outside a fume hood (not recommended), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be necessary, requiring a formal respiratory protection program with fit-testing.[15][17][18]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[19]
Section 3: Procedural Guidance for Safe Handling

The following workflow provides a step-by-step methodology for safely preparing a stock solution of 2-Amino-5-fluoro-3-methylbenzoic acid.

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A 1. Don Required PPE (Goggles, Double Nitrile Gloves, Lab Coat) B 2. Verify Fume Hood is Operational A->B Safety First C 3. Assemble Materials (Chemical, Spatula, Weigh Paper, Vial, Solvent) B->C Proceed D 4. Tare Vial on Balance C->D Begin Weighing E 5. Carefully Weigh Required Mass D->E Accurate Mass F 6. Add Solvent Slowly to Vial E->F Controlled Addition G 7. Cap and Mix (Vortex/Sonicate) F->G Ensure Dissolution H 8. Decontaminate Spatula & Work Surface G->H Complete Handling I 9. Dispose of Waste (Gloves, Weigh Paper) in Halogenated Waste H->I Proper Disposal J 10. Remove PPE & Wash Hands Thoroughly I->J Final Step

Caption: Step-by-step workflow for the safe handling and preparation of a chemical solution.

Section 4: Emergency and Disposal Plans

Preparedness is a key component of a robust safety culture.[7]

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][20]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container labeled for halogenated organic waste.[4][21] Decontaminate the area with an appropriate solvent and wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

All waste contaminated with 2-Amino-5-fluoro-3-methylbenzoic acid, including gloves, weigh paper, and excess material, must be disposed of as hazardous chemical waste.[20]

  • Solid Waste: Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect solutions in a compatible, sealed container labeled for "Halogenated Organic Liquid Waste."

  • Never dispose of this chemical down the drain or in regular trash.[20] Consult your institution's EHS guidelines for specific disposal procedures.

This guide is intended to provide a comprehensive framework for the safe handling of 2-Amino-5-fluoro-3-methylbenzoic acid. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to all local and institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.